molecular formula C12H22O5 B610258 m-PEG4-propargyl

m-PEG4-propargyl

Katalognummer: B610258
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: QOXHTXZSGABRDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propargyl-PEG5-methane is a PEG derivative containing a propargyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates and in drug delivery.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h1H,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXHTXZSGABRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG4-propargyl, also known as propargyl-PEG4-methane, is a versatile, heterobifunctional crosslinking reagent that has become an invaluable tool in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a terminal alkyne group and a methoxy-terminated tetraethylene glycol (PEG4) spacer, enables the precise and efficient conjugation of molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it particularly well-suited for the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, including detailed experimental protocols and data presentation.

Core Concepts and Chemical Properties

This compound is characterized by a terminal propargyl group, which contains a reactive alkyne functionality, and a discrete polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) glycol units, terminated with a methoxy (B1213986) group. This structure imparts a unique combination of reactivity and desirable physicochemical properties.

The propargyl group serves as a chemical handle for "click chemistry," allowing for the formation of a stable triazole linkage with azide-functionalized molecules.[1] The PEG4 spacer is hydrophilic, which enhances the aqueous solubility of both the linker and the resulting bioconjugate. This can improve the pharmacokinetic profile of a drug by reducing aggregation and increasing its half-life in circulation.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below. Values may vary slightly between suppliers.

PropertyValue
Chemical Formula C10H18O4[2]
Molecular Weight 202.3 g/mol [2]
CAS Number 89635-82-5[2]
Purity Typically ≥95-98%[2][3]
Appearance Please refer to supplier documentation
Solubility Soluble in DMSO[2]
Storage Conditions -20°C[2]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available tetraethylene glycol. The general strategy involves the mono-propargylation of one terminal hydroxyl group, followed by the methylation of the other terminal hydroxyl group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of mono-propargyl-PEG4-alcohol

This procedure is adapted from established methods for the mono-alkylation of polyethylene glycols.[1]

  • Preparation: To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0°C and add propargyl bromide (0.9 equivalents) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane (B109758) (DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the mono-propargyl-PEG4-alcohol.

Step 2: Methylation of mono-propargyl-PEG4-alcohol

This step involves the methylation of the remaining terminal hydroxyl group.

  • Preparation: To a stirred solution of mono-propargyl-PEG4-alcohol (1 equivalent) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of Methylating Agent: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol: Purification and Characterization

The purity of the synthesized this compound should be assessed, and the final product characterized to confirm its identity.

Purification by Reversed-Phase HPLC (RP-HPLC)

  • System: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural confirmation. The spectrum should show characteristic peaks for the methoxy group protons, the PEG backbone protons, and the propargyl group protons.

Applications in Bioconjugation and PROTAC Development

The primary application of this compound is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate with azide-functionalized molecules.[4] This "click chemistry" reaction is highly efficient and bioorthogonal, making it ideal for the synthesis of complex biomolecules.

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound to an azide-containing molecule.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in an appropriate solvent (e.g., DMSO, water).

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 50 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to achieve a final concentration of 1 mM in a suitable buffer (e.g., PBS, pH 7.4).

    • Add this compound to the reaction mixture at a 1.2- to 5-fold molar excess over the azide.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and catalyst.

Visualizations

Synthetic Pathway of this compound

G Synthesis of this compound Tetraethylene_Glycol Tetraethylene Glycol Mono_propargyl_PEG4_alcohol mono-propargyl-PEG4-alcohol Tetraethylene_Glycol->Mono_propargyl_PEG4_alcohol 1. NaH, THF 2. Propargyl bromide m_PEG4_propargyl This compound Mono_propargyl_PEG4_alcohol->m_PEG4_propargyl 1. NaH, THF 2. Methyl iodide

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow for PROTAC Synthesis using CuAAC

G PROTAC Synthesis Workflow cluster_reactants Reactants cluster_reaction CuAAC Reaction Azide_Ligand Azide-Functionalized Target Protein Ligand CuAAC CuSO4, NaAsc, THPTA in Buffer Azide_Ligand->CuAAC mPEG4_propargyl This compound mPEG4_propargyl->CuAAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->CuAAC Purification Purification (e.g., HPLC) CuAAC->Purification PROTAC Final PROTAC Molecule Purification->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery, chemical biology, and materials science. Its well-defined structure, incorporating a reactive alkyne, a hydrophilic PEG spacer, and a methoxy terminus, provides a robust platform for the construction of complex molecules like PROTACs and for bioconjugation via click chemistry. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of this important linker molecule in a variety of research and development applications.

References

An In-depth Technical Guide to m-PEG4-propargyl: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-propargyl, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides a detailed experimental protocol for its most common application: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Core Concepts: Structure and Functionality

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by three key chemical components:

  • A methoxy (m-) group, which provides a chemically inert cap at one end of the molecule.

  • A tetraethylene glycol (PEG4) spacer, a hydrophilic chain that can enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.

  • A propargyl group , which contains a terminal alkyne (-C≡CH). This functional group is paramount for its utility in "click chemistry."

The primary function of this compound is to act as a bridge, covalently connecting two different molecules. Its terminal alkyne allows for a highly specific and efficient conjugation reaction with a molecule containing an azide (B81097) group, forming a stable triazole linkage. This reaction is a cornerstone of click chemistry.[1][2]

Physicochemical and Technical Properties

The properties of this compound are summarized in the table below. These specifications are critical for designing and executing successful conjugation experiments.

PropertyValueReference(s)
Chemical Name 2,5,8,11-tetraoxatetradec-13-yne[3]
Synonyms Propargyl-PEG4-methane, m-PEG4-alkyne[3][4]
CAS Number 89635-82-5[2][4]
Molecular Formula C₁₀H₁₈O₄[2][4]
Molecular Weight 202.25 g/mol [3]
Exact Mass 202.1205[3]
Purity Typically ≥98%[2][4]
Appearance To be determined (often a colorless oil or liquid)[3]
Solubility Soluble in DMSO, DMF, Water[2][5]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term at -20°C. Store dry and protected from light.[3]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of this compound is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly efficient click chemistry reaction.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the PEGylated alkyne to an azide-functionalized molecule (e.g., a protein, peptide, or small molecule drug).

The reaction is prized for its high yield, specificity, and compatibility with a wide range of functional groups and aqueous conditions, making it ideal for biological applications.[6] The catalytic cycle involves the in-situ generation of the active Cu(I) species from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[6][7] A stabilizing ligand is often included to protect the catalyst from oxidation and enhance reaction efficiency.[6][8]

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product mPEG4 This compound (Alkyne) plus1 + AzideMol Azide-Molecule (R-N3) arrow1 catalyst_label Aqueous Buffer, RT CuSO4 CuSO₄ (Cu²⁺ Source) Ascorbate Sodium Ascorbate (Reducing Agent) Ligand THPTA Ligand (Stabilizer) Product Triazole-Linked Conjugate CuAAC_Workflow prep 1. Reagent Preparation (Stock Solutions) mix 2. Reaction Setup (Combine Azide-Molecule & this compound in Buffer) prep->mix catalyst_prep 3. Catalyst Pre-mixing (Combine CuSO₄ and THPTA) mix->catalyst_prep add_catalyst 4. Add Catalyst Mix (Add Cu/Ligand solution to main reaction) catalyst_prep->add_catalyst initiate 5. Initiate Reaction (Add fresh Sodium Ascorbate) add_catalyst->initiate incubate 6. Incubation (1-4 hours at Room Temperature, protect from light) initiate->incubate purify 7. Purification (HPLC or SEC to remove excess reagents) incubate->purify analyze 8. Analysis (Mass Spectrometry, SDS-PAGE) purify->analyze

References

An In-depth Technical Guide to m-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-propargyl, a versatile heterobifunctional linker. It is designed to furnish researchers, scientists, and drug development professionals with essential information regarding its chemical properties, applications, and relevant experimental protocols. This linker is a valuable tool in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound, also known as Propargyl-PEG4-methane, is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure incorporates a terminal methoxy (B1213986) group ("m") which renders it chemically inert at one end, and a terminal propargyl group (an alkyne) at the other, providing a reactive handle for "click chemistry". The four-unit PEG chain enhances the molecule's hydrophilicity and provides a flexible spacer arm.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and typical parameters for its primary application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

ParameterValueConditions / Notes
CAS Number 89635-82-5N/A
Molecular Weight 202.25 g/mol [1]
Chemical Formula C₁₀H₁₈O₄[1]
Purity Typically >95-98%As per supplier specification.
Solubility DMSO, Water[2]
Storage Condition -20°C for long-term storage[1][2]
CuAAC Reaction Time 1 - 4 hoursAt room temperature. Can be influenced by catalyst, ligand, and reactant concentrations.[1][3]
CuAAC Reaction Yield > 90%Under optimized conditions.[3]
Molar Excess (Linker) 1.5 to 5 molar equivalentsRelative to the azide-functionalized molecule.[1]
Copper Catalyst Copper(II) Sulfate (CuSO₄)Used with a reducing agent.
Reducing Agent Sodium Ascorbate (B8700270)Freshly prepared solution.
Copper Ligand THPTA, TBTATris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous solutions.

Mechanism of Action and Applications

The primary utility of this compound stems from its terminal alkyne group, which readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage with an azide-functionalized molecule.[3][4] The PEG4 spacer is critical, as it enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate, while its length and flexibility are key determinants in the efficacy of molecules like PROTACs.[5][6]

Key Applications Include:

  • Peptide PEGylation: Enhancing the therapeutic properties of peptides by improving their hydrodynamic size, which can extend circulating half-life, improve stability against proteolytic degradation, and reduce immunogenicity.[1]

  • PROTAC Synthesis: Serving as the crucial linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, thereby inducing targeted protein degradation.[5]

  • Biomolecule Labeling: Attaching reporter molecules such as fluorescent dyes or biotin (B1667282) to proteins, peptides, or nucleic acids for detection and imaging purposes.

Experimental Protocols

The following are detailed methodologies for the two primary applications of this compound.

Protocol 1: Two-Stage Bioconjugation of a Peptide

This process involves the initial introduction of an azide (B81097) group onto a peptide, followed by the CuAAC reaction with this compound.[1]

Stage 1: Peptide Azidation (via NHS Ester)

  • Prepare Peptide: Dissolve the peptide of interest (containing a primary amine like an N-terminus or Lysine side chain) in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

  • Prepare Reagent: Prepare a 10 mM stock solution of an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO.

  • Reaction: Add a 5-10 fold molar excess of the Azide-NHS ester solution to the peptide solution. Ensure the final DMSO concentration does not exceed 10% of the total volume.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess azide reagent and buffer-exchange the azide-functionalized peptide using a desalting column or dialysis. Confirm the mass increase via mass spectrometry.

Stage 2: CuAAC "Click" Reaction

  • Reagent Preparation:

    • Use the purified azide-peptide solution from Stage 1.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare fresh stock solutions: 20 mM Copper(II) Sulfate (CuSO₄) in deionized water and 50 mM THPTA in deionized water.[1]

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.

  • Reaction Setup: In a microcentrifuge tube, combine in the following order:

    • The azide-functionalized peptide.

    • This compound (1.5 to 5 molar equivalents relative to the peptide).[1]

    • Deionized water or PBS to adjust the volume.

  • Catalyst Addition:

    • Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions (a 1:2 to 1:5 molar ratio is common).[1]

    • Add the catalyst premix to the main reaction tube (final copper concentration ~100-500 µM).

    • Initiate the reaction by adding the Sodium Ascorbate solution (final concentration ~1-5 mM).

  • Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature, mixing gently.[1]

  • Purification: Purify the final PEGylated peptide conjugate using a suitable chromatography method, such as HPLC or size-exclusion chromatography.

Protocol 2: PROTAC Synthesis (General Workflow)

This protocol describes a general method for synthesizing a PROTAC by coupling an azide-functionalized target protein ligand with this compound and an E3 ligase ligand.

  • Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized Protein of Interest (POI) ligand and this compound (typically at a 1.1 to 1.5-fold molar excess over the azide) in a solvent such as a t-BuOH/H₂O mixture or DMSO.[5][7]

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation:

    • Prepare a fresh aqueous solution of Sodium Ascorbate (e.g., 100 mM).

    • Prepare an aqueous solution of Copper(II) Sulfate (CuSO₄) (e.g., 50 mM).

    • A copper ligand (e.g., THPTA) can be premixed with the CuSO₄ solution.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution to initiate the reaction.[8]

  • Incubation: Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, the intermediate (POI ligand-linker conjugate) is purified. This intermediate, now bearing the E3 ligase ligand reactive handle, is then conjugated to the E3 ligase ligand in a subsequent step, followed by final purification (e.g., by preparative HPLC).

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_0 Stage 1: Peptide Azidation cluster_1 Stage 2: Click Chemistry Peptide Peptide (with Primary Amine) Azidation Amine Reaction Peptide->Azidation AzideNHS Azido-NHS Ester AzideNHS->Azidation AzidePeptide Azide-Functionalized Peptide Azidation->AzidePeptide AzidePeptide_ref Azide-Functionalized Peptide AzidePeptide->AzidePeptide_ref mPEG4 This compound CuAAC CuAAC Reaction (+ Cu(I), Ligand) mPEG4->CuAAC FinalProduct Final PEGylated Peptide Conjugate CuAAC->FinalProduct AzidePeptide_ref->CuAAC

Caption: Workflow for the two-stage bioconjugation of a peptide.

protac_synthesis cluster_assembly Modular PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand (Azide-functionalized) Click_Reaction Step 1: CuAAC Click Reaction POI_Ligand->Click_Reaction Linker This compound (Alkyne) Linker->Click_Reaction E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) Conjugation Step 2: Conjugation E3_Ligand->Conjugation Intermediate POI-Linker Intermediate Click_Reaction->Intermediate Intermediate->Conjugation PROTAC Final PROTAC Molecule Conjugation->PROTAC protac_mechanism cluster_cell Cellular Environment cluster_downstream Downstream Effects PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 Target Protein (BRD4) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Released (Catalytic) Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades cMYC c-MYC Oncogene Transcription Degradation->cMYC Suppresses Apoptosis Apoptosis & Cell Cycle Arrest cMYC->Apoptosis Leads to

References

synthesis and characterization of m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG4-propargyl

This technical guide provides a comprehensive overview of the (Propargyl-PEG4-methane), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis and application workflows.

The structure of this compound features a terminal methoxy (B1213986) group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group.[3] The PEG spacer enhances aqueous solubility and provides a flexible linker arm, while the propargyl group enables covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[4][5][6]
Molecular Weight 202.25 g/mol [6]
Appearance Colorless to light yellow viscous liquid or oil[3]
Purity ≥95% (typically >98%)[3][4]
Solubility Soluble in DMSO, DCM, DMF[3][4]
Storage Conditions -20°C for long-term stability[3][4]
CAS Number 89635-82-5[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from tetraethylene glycol. The general workflow involves the mono-propargylation of one terminal hydroxyl group, followed by the methylation of the other terminal hydroxyl group.

Synthetic Pathway

Synthesis_Pathway Tetraethylene_glycol Tetraethylene Glycol Mono_propargyl_PEG4_alcohol Mono-propargyl-PEG4-alcohol Tetraethylene_glycol->Mono_propargyl_PEG4_alcohol Propargyl Bromide, NaH THF m_PEG4_propargyl This compound Mono_propargyl_PEG4_alcohol->m_PEG4_propargyl Methylating Agent (e.g., MeI), Base

Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.[7]

Part 1: Synthesis of Mono-propargyl-PEG4-alcohol

This procedure is adapted from established methods for the mono-alkylation of polyethylene (B3416737) glycols.[7]

  • Preparation : To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of Alkylating Agent : Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.

  • Completion : Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Extraction : Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane (B109758) (DCM).[7]

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the mono-propargyl-PEG4-alcohol.[7]

Part 2: Synthesis of this compound

This step involves the methylation of the remaining terminal alcohol.

  • Preparation : To a stirred solution of mono-propargyl-PEG4-alcohol (1 equivalent) in anhydrous THF, add a suitable base such as sodium hydride (1.1 equivalents) at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of Methylating Agent : Cool the reaction mixture to 0 °C and add a methylating agent, such as methyl iodide (1.05 equivalents), dropwise.

  • Completion : Allow the reaction to warm to room temperature and stir overnight.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent like DCM.

  • Purification : Dry the combined organic layers, concentrate under reduced pressure, and purify the final product by column chromatography on silica gel.

Characterization

The successful synthesis of this compound is confirmed using standard analytical techniques.[7]

TechniqueExpected Results
¹H NMR Peaks corresponding to the propargyl group (alkyne C-H and CH₂), the PEG backbone (multiple -OCH₂CH₂O- signals), and the terminal methoxy group (singlet around 3.38 ppm).[8] The propargyl methylene (B1212753) protons (-C≡C-CH₂-) are expected as a doublet around 4.2 ppm.[8]
¹³C NMR Resonances for the alkyne carbons, the PEG backbone carbons, and the methoxy carbon.[7]
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of the product (e.g., [M+H]⁺ or [M+Na]⁺).[8][9] The theoretical monoisotopic mass is 202.1205 Da.[6]
FT-IR Characteristic stretches for the alkyne C-H, C≡C, and C-O-C bonds.[7]

Application: Click Chemistry Workflow

This compound is a key reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction allows for the efficient and specific ligation of the PEG linker to a molecule containing an azide (B81097) group, forming a stable triazole linkage.[3]

Experimental Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reactant_A Dissolve this compound (Alkyne) Mix Combine Reactants and Catalyst Reactant_A->Mix Reactant_B Dissolve Azide-containing Molecule Reactant_B->Mix Catalyst Prepare CuSO₄ and Sodium Ascorbate (B8700270) Catalyst->Mix Incubate Incubate at Room Temperature (1-4 hours) Mix->Incubate Purify Purify Conjugate (e.g., HPLC, SEC) Incubate->Purify Analyze Characterize Product (e.g., MS, NMR) Purify->Analyze

General workflow for a CuAAC reaction using this compound.
Detailed Protocol for CuAAC Reaction

  • Reactant Preparation : Dissolve the azide-functionalized molecule and this compound in a suitable reaction buffer (e.g., PBS).[10]

  • Catalyst Preparation : Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[3][10] A copper ligand such as THPTA can also be premixed with CuSO₄.[10]

  • Reaction Setup : In a reaction vessel, combine the azide-functionalized molecule and this compound (typically a slight excess of one reagent is used, e.g., 1.1-1.5 equivalents).[1]

  • Initiation : Add the copper catalyst and then the sodium ascorbate to initiate the reaction. The final concentration of copper is typically in the range of 50 µM to 1 mM.[3]

  • Incubation : Incubate the reaction mixture at room temperature for 1-4 hours.[3] The reaction should be monitored by an appropriate technique like LC-MS or TLC.[3]

  • Purification : Once the reaction is complete, the resulting triazole-linked conjugate can be purified using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and the catalyst.[1][11]

References

An In-depth Technical Guide to m-PEG4-propargyl: Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the m-PEG4-propargyl linker, a cornerstone tool in modern bioconjugation. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to inform the rational design and execution of conjugation strategies for therapeutic and diagnostic applications.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker featuring a methoxy-terminated tetra-polyethylene glycol (PEG4) chain and a terminal propargyl group (an alkyne). This distinct architecture provides a unique combination of properties that are highly advantageous in bioconjugation.

  • Propargyl Group: The terminal alkyne is the reactive handle for "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and highly specific. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

  • PEG4 Spacer: The hydrophilic PEG4 chain enhances the aqueous solubility of the linker and the resulting conjugate. This is particularly beneficial when working with hydrophobic molecules, helping to prevent aggregation and improve handling. The PEG spacer also provides a flexible arm, which can reduce steric hindrance between the conjugated molecules and potentially improve the pharmacokinetic properties of biotherapeutics.

Mechanism of Action in Bioconjugation

The primary mechanism of action for this compound in bioconjugation is its participation in azide-alkyne cycloaddition reactions to form a highly stable 1,2,3-triazole linkage.[1] This can be achieved through two principal pathways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most widely used method for conjugating this compound. This reaction is renowned for its high efficiency, specificity, and compatibility with a wide range of functional groups and aqueous environments. The reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous solutions, is often employed to enhance catalyst stability and reaction efficiency.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System mPEG4_Propargyl This compound (Alkyne) Product Stable 1,2,3-Triazole Linkage (Bioconjugate) mPEG4_Propargyl->Product Azide_Molecule Azide-functionalized Molecule (R-N₃) Azide_Molecule->Product CuSO4 Cu(II)SO₄ CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Product Catalysis Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. In this case, the terminal alkyne of the PEG linker is replaced with a strained cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO). The high ring strain of the cyclooctyne readily reacts with an azide-functionalized molecule in a [3+2] cycloaddition to form a stable triazole linkage without the need for a metal catalyst. While this compound itself is not used in SPAAC, it is a key consideration for researchers choosing an alkyne-based bioconjugation strategy.

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., DBCO-PEG) Product Stable Triazole Linkage (Bioconjugate) Strained_Alkyne->Product Spontaneous Reaction (No Catalyst) Azide_Molecule Azide-functionalized Molecule (R-N₃) Azide_Molecule->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Quantitative Data

The efficiency and robustness of the CuAAC reaction with propargyl-PEG linkers are well-documented. The following tables summarize key quantitative parameters. Note that specific values can vary depending on the exact substrates and reaction conditions.

Table 1: Physicochemical and Reaction Parameters for this compound

ParameterTypical Value/RangeNotes
Molecular Weight~202.25 g/mol Varies slightly based on manufacturer.
Purity≥95%High purity is crucial for reproducible results.
SolubilitySoluble in water and most organic solventsThe PEG chain imparts hydrophilicity.
Storage Conditions-20°CProtect from moisture and light for long-term storage.
Typical Reaction Yield>90%CuAAC is a highly efficient reaction.[1]
Reaction Time1 - 4 hours at room temperatureCan be optimized based on reactant concentrations.[1]
Second-Order Rate Constant (k₂)10 to 10⁴ M⁻¹s⁻¹For CuAAC reactions with terminal alkynes.

Table 2: Comparative Stability of Bioconjugation Linkages

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents
1,2,3-Triazole (from CuAAC) Highly Stable Highly Stable Highly Stable
AmideHighly StableGenerally StableHighly Stable
EsterProne to HydrolysisRapidly Cleaved by EsterasesStable
DisulfideStable at Neutral pHCleaved by ThiolsReadily Cleaved
ThioetherHighly StableHighly StableHighly Stable

Data compiled from various bioconjugation stability studies. The 1,2,3-triazole linkage is widely regarded as one of the most stable linkages in bioconjugation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Experimental Workflow

A typical bioconjugation experiment using this compound follows a logical sequence of steps from reactant preparation to final product characterization.

Experimental_Workflow Start Start Prep_Reactants Prepare Reactants (this compound, Azide-Molecule) Start->Prep_Reactants Reaction_Setup Set up CuAAC Reaction (Combine Reactants and Catalyst) Prep_Reactants->Reaction_Setup Prep_Catalyst Prepare Catalyst System (CuSO₄, Ligand, Sodium Ascorbate) Prep_Catalyst->Reaction_Setup Incubation Incubate (Room Temperature, 1-4 hours) Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (TLC, LC-MS, HPLC) Incubation->Monitoring Purification Purify Conjugate (Chromatography, Dialysis) Monitoring->Purification Characterization Characterize Final Product (Mass Spectrometry, NMR, SDS-PAGE) Purification->Characterization End End Characterization->End

General Experimental Workflow for Bioconjugation.
Protocol for Peptide Labeling with this compound

This protocol describes the conjugation of this compound to an azide-functionalized peptide.

Materials:

  • Azide-functionalized peptide

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, desalting columns)

  • Analytical instruments (e.g., Mass Spectrometer)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized peptide in degassed PBS.

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized peptide solution to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the peptide.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this complex form for 2-3 minutes.

    • Add the CuSO₄/THPTA complex to the peptide-alkyne mixture to a final copper concentration of 100-500 µM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification and Characterization:

    • Purify the PEGylated peptide using reversed-phase HPLC or a desalting column to remove excess reagents.

    • Characterize the purified conjugate by mass spectrometry to confirm the successful addition of the this compound linker (expected mass increase of ~202.25 Da).

Protocol for Antibody Conjugation with an this compound-containing Linker

This protocol outlines the conjugation of a payload, functionalized with an this compound linker, to an azide-modified antibody.

Materials:

  • Azide-modified antibody (e.g., generated via metabolic labeling or enzymatic modification)

  • Payload-m-PEG4-propargyl conjugate

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography (SEC))

  • Analytical instruments (e.g., SDS-PAGE, HIC-HPLC, Mass Spectrometry)

Procedure:

  • Reagent Preparation:

    • Prepare the azide-modified antibody in degassed PBS at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the Payload-m-PEG4-propargyl conjugate in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄ (50 mM), THPTA (100 mM), and sodium ascorbate (1 M) in deionized water.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified antibody.

    • Add the Payload-m-PEG4-propargyl solution to a 5- to 20-fold molar excess over the antibody.

    • Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the catalyst premix to the antibody solution to a final copper concentration of 0.5-1 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification and Characterization:

    • Purify the resulting antibody-drug conjugate (ADC) using SEC to remove unreacted payload and catalyst components.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry, and assess purity and aggregation by SDS-PAGE and SEC.

Conclusion

This compound is a versatile and highly efficient linker for bioconjugation. Its primary mechanism of action through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition results in the formation of a stable 1,2,3-triazole linkage, making it an ideal choice for the development of robust bioconjugates. The hydrophilic PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting molecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of click chemistry for their specific applications.

References

The Strategic Advantage of m-PEG4-propargyl in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent modification of therapeutic molecules with polyethylene (B3416737) glycol (PEG), or PEGylation, is a clinically validated strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This guide provides a comprehensive technical overview of the benefits of PEGylation with a specific focus on the use of m-PEG4-propargyl, a discrete PEG linker. By leveraging a terminal propargyl group for highly efficient "click chemistry," this compound offers precise control over bioconjugation, leading to the development of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the core advantages, presents key quantitative data, outlines experimental protocols, and provides visual workflows to facilitate its application in research and drug development.

Core Principles and Advantages of PEGylation

PEGylation is a well-established technique that addresses several challenges associated with therapeutic molecules, including rapid clearance, immunogenicity, and poor solubility.[1][2] The attachment of PEG chains imparts a number of favorable physicochemical properties.[1]

Key Benefits of PEGylation:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG polymer enhances the aqueous solubility of conjugated molecules.[1][3] This is particularly advantageous for hydrophobic drugs. PEGylation also increases stability by protecting the molecule from enzymatic degradation.[1][2]

  • Extended Circulation Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[1][3] This allows for less frequent dosing.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and thereby lowering the risk of an immune response.[1][2][4]

  • Enhanced Drug Delivery: In oncology, PEGylation can lead to passive accumulation of the drug in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]

The Rise of Discrete PEG Linkers: The Case for this compound

While traditional PEGylation often involves polydisperse PEG mixtures, discrete PEG (dPEG®) linkers like this compound offer significant advantages due to their defined molecular weight and structure.[6] This homogeneity is crucial for ensuring batch-to-batch consistency in therapeutic manufacturing.[6]

This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain of four ethylene (B1197577) glycol units and a terminal propargyl group.[7] This specific architecture provides:

  • Precise Spacer Length: The defined length of the PEG chain allows for fine-tuning of the distance between the conjugated molecules, which is critical for applications like PROTACs.[8]

  • Enhanced Hydrophilicity: The PEG component improves the solubility of the entire conjugate.[9]

  • Bioorthogonal Conjugation: The terminal propargyl group enables highly specific and efficient conjugation to azide-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][9] This reaction is rapid, high-yielding, and biocompatible.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and application of this compound and similar PEG linkers.

ParameterTypical ValueConditions/Notes
Molecular Weight 202.3 DaC10H18O4
Purity >95%Typically determined by HPLC
Solubility -Soluble in DMSO, DCM, DMF, and water
Storage Conditions -20°CLong-term storage under an inert atmosphere
CuAAC Reaction Time 1-4 hoursRoom temperature; can be influenced by catalyst, ligand, and reactant concentrations.[11]
CuAAC Reaction Yield >90%Optimized conditions.[11]
Mass Increase (Post-PEGylation) +394.5 DaExpected mass increase upon conjugation of m-PEG3-S-PEG4-propargyl to an azide-functionalized peptide.[12]

Table 1: Physicochemical Properties and Reaction Parameters of this compound.

Experimental Protocols

This section provides a general protocol for the PEGylation of a peptide with this compound using a two-stage approach involving peptide azidation followed by a click chemistry reaction.

Peptide Azidation

This protocol describes the introduction of an azide (B81097) group onto a primary amine of the peptide.

Materials:

  • Target peptide

  • Azido-PEG4-NHS Ester

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Peptide Preparation: Dissolve the peptide in the amine-free buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of Azido-PEG4-NHS Ester in DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the Azido-PEG4-NHS Ester to the peptide solution. Ensure the final DMSO concentration does not exceed 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the azide-functionalized peptide using a desalting column to remove excess reagents.

  • Characterization (Recommended): Confirm the addition of the azido-PEG4 moiety via mass spectrometry. The expected mass increase is approximately 217.2 Da.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide-functionalized peptide with this compound.

Materials:

  • Azide-functionalized peptide

  • This compound

  • DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[12]

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[11]

    • Prepare a 50 mM stock solution of THPTA in water.[11]

    • Prepare a 20 mM stock solution of CuSO₄ in water.[13]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized peptide (to a final concentration of ~1-2 mg/mL) and this compound (1.5 to 5 molar equivalents relative to the peptide).[12]

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.[11]

  • Reaction Initiation:

    • Add the catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 1 mM.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[11]

  • Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature with gentle shaking.[12]

  • Purification: Purify the PEGylated peptide conjugate using RP-HPLC to remove unreacted starting materials and catalyst.

  • Characterization: Confirm the successful conjugation using mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

G General PEGylation Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis cluster_3 Result Therapeutic_Molecule Therapeutic Molecule (Protein, Peptide, etc.) Conjugation_Step Covalent Attachment (e.g., Click Chemistry) Therapeutic_Molecule->Conjugation_Step PEG_Reagent This compound PEG_Reagent->Conjugation_Step Purification Purification (e.g., Chromatography) Conjugation_Step->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization PEGylated_Drug PEGylated Drug Characterization->PEGylated_Drug

Caption: A generalized workflow for the PEGylation of a therapeutic molecule.

PROTAC_Degradation_Pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC utilizing a PEG linker.

Click_Chemistry_Workflow CuAAC Click Chemistry Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Molecule Azide-Functionalized Molecule Reaction Click Reaction (Formation of Triazole Linkage) Azide_Molecule->Reaction Propargyl_Linker This compound Propargyl_Linker->Reaction Copper_Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Copper_Catalyst->Reaction Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Reaction Purification Purification Reaction->Purification Final_Product PEGylated Conjugate Purification->Final_Product

References

An In-depth Technical Guide to the Solubility and Stability of m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility and stability of m-PEG4-propargyl. This heterobifunctional linker is valuable in bioconjugation, drug delivery, and the development of therapeutics due to its polyethylene (B3416737) glycol (PEG) spacer, which enhances hydrophilicity, and its terminal propargyl group for "click" chemistry applications.

Core Concepts and Chemical Properties

This compound, also known as propargyl-PEG4-methane, possesses a structure that dictates its physicochemical properties. The molecule consists of a methoxy-terminated tetraethylene glycol (PEG4) chain linked to a propargyl group via an ether linkage. The PEG chain imparts hydrophilicity, influencing its solubility, while the ether linkages and the terminal alkyne are the primary determinants of its chemical stability.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural components provide a strong indication of its solubility characteristics. The presence of the hydrophilic PEG4 chain suggests good solubility in aqueous solutions and polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventExpected SolubilityRationale / Notes
WaterSolubleThe hydrophilic PEG chain imparts significant water solubility.[1]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for a wide range of organic molecules, including PEGylated compounds.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is effective at solvating polar and nonpolar moieties.[1]
Dichloromethane (DCM)SolubleAn effective solvent for many organic molecules.
Ethanol (B145695)SolubleThe polar hydroxyl group of ethanol interacts favorably with the PEG chain.[1]
Methanol (B129727)SolubleSimilar to ethanol, methanol is a good solvent for PEGylated compounds.[1]
Tetrahydrofuran (THF)Moderately SolubleCan solvate the PEG chain, but less effectively than more polar solvents.[1]
HexanesSparingly SolubleThe nonpolar nature of hexanes does not favorably interact with the polar PEG chain.[1]
TolueneSparingly SolubleWhile propargyl bromide is often stabilized in toluene, the solubility of the PEGylated version is dominated by the hydrophilic PEG chain.[1]

Stability Profile

The chemical stability of this compound is governed by the robustness of its ether linkages and the reactivity of the terminal propargyl group. The methoxy (B1213986) group is generally stable under a wide range of conditions.

Table 2: Chemical Stability of this compound

ConditionStabilityNotes
Neutral Aqueous Solution (pH ~7)Generally StableThe ether linkages of the PEG chain are resistant to hydrolysis under neutral conditions. The propargyl group is also relatively stable.
Acidic Conditions (Low pH)ModerateHarsh acidic conditions, particularly at elevated temperatures, can lead to the acid-catalyzed cleavage of the PEG ether bonds. The propargyl group may undergo hydration in acidic solutions.
Basic Conditions (High pH)ModerateStrong basic conditions at elevated temperatures can also promote the cleavage of PEG ether linkages.
Oxidizing AgentsSusceptibleThe polyethylene glycol backbone is susceptible to oxidative degradation, which can be initiated by reactive oxygen species, transition metal ions, or exposure to light and atmospheric oxygen. This can result in chain cleavage. The propargyl group can also be susceptible to strong oxidizing agents.
Reducing AgentsGenerally StableThe functional groups in this compound are generally stable to common reducing agents used in bioconjugation.
Elevated TemperaturesModerateProlonged exposure to high temperatures, especially in the presence of oxygen, can lead to thermal oxidative degradation of the PEG chain. The propargyl group itself has moderate thermal stability.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the oxidation of the polyethylene glycol chain and reactions of the propargyl group.

Potential Degradation Pathways for this compound cluster_main cluster_degradation This compound This compound CH3O-(CH2CH2O)4-CH2C≡CH Oxidative_Degradation Oxidative Degradation (PEG Chain Cleavage) This compound->Oxidative_Degradation O2, Metal Ions, Light, Heat Propargyl_Hydration Propargyl Group Hydration (Ketone Formation) This compound->Propargyl_Hydration H2O, Acid

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a standard method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sealed, clear vials

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector) or other quantitative analytical method.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

  • Phase Separation: Cease agitation and allow the suspension to settle. Alternatively, centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Suitable solvent (e.g., water, acetonitrile)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Incubator/oven

  • Light source (for photostability)

  • HPLC-MS or other suitable analytical instrumentation

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a sealed vial.

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution at -20°C, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable analytical method, such as HPLC-MS, to determine the percentage of remaining this compound and to identify any new peaks corresponding to degradation products.

Experimental Workflows

Solubility Determination Workflow

Experimental Workflow for Solubility Determination Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (24-48h with agitation) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., HPLC) Separate->Analyze Result Determine Solubility Analyze->Result

Caption: Experimental workflow for solubility determination.

Stability Assessment Workflow

Experimental Workflow for Stability Assessment Start Start Prepare_Stock Prepare stock solution of This compound Start->Prepare_Stock Stress_Conditions Stress Conditions Acidic (HCl) Basic (NaOH) Oxidative (H2O2) Thermal Photolytic Prepare_Stock->Stress_Conditions Incubate Incubate under stress conditions and take time points Stress_Conditions->Incubate Analyze_Samples Analyze samples by HPLC-MS Incubate->Analyze_Samples Determine_Degradation Determine % degradation and identify degradation products Analyze_Samples->Determine_Degradation End End Determine_Degradation->End

Caption: Experimental workflow for stability assessment.

References

An In-depth Technical Guide to the PROTAC Linker: m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[1][2] The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[3] Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their hydrophilicity, flexibility, and tunable length.[4] This guide provides a comprehensive technical overview of a specific PEG-based linker, m-PEG4-propargyl, a valuable tool in the design and synthesis of potent and effective PROTACs.

Core Concepts: The this compound Linker

The this compound linker is a PEG-based chemical entity designed for incorporation into PROTAC molecules. Its structure features a methoxy-terminated tetraethylene glycol (PEG4) chain with a terminal propargyl group (an alkyne). This bifunctional nature allows for its facile integration into a PROTAC structure, typically through a "click chemistry" reaction.[5]

The key attributes of the this compound linker include:

  • Hydrophilicity : The PEG4 chain imparts water solubility to the PROTAC molecule, which can be advantageous for improving the often-poor solubility of complex, high molecular weight PROTACs.[4]

  • Flexibility : The ethylene (B1197577) glycol repeats provide rotational freedom, allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[3]

  • Defined Length : The four PEG units provide a specific spacer length, which is a critical parameter in orienting the POI and E3 ligase for efficient ubiquitin transfer.[]

  • "Click Chemistry" Handle : The terminal propargyl group is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[5] This allows for the modular and reliable synthesis of PROTACs.[7]

Physicochemical and Biological Properties

The physicochemical properties of the linker directly impact the biological performance of the final PROTAC molecule.

PropertyDescription
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers.
Biological Role As a linker in a PROTAC, it influences ternary complex formation, cell permeability, and pharmacokinetic properties. The PEG chain can enhance solubility and reduce non-specific binding.[3][8]
Reactivity The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules.[5]

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by coopting the cell's ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[9][10] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][11] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[9]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an azide-functionalized POI ligand with the this compound linker, which is pre-conjugated to an E3 ligase ligand.

Materials:

  • Azide-functionalized POI ligand

  • E3 ligase ligand-PEG4-propargyl

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H2O)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized POI ligand (1.0 eq) and the E3 ligase ligand-PEG4-propargyl (1.1 eq) in the chosen solvent.[12]

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).[12]

  • CuAAC Reaction: Add the THPTA solution to the reaction mixture (final concentration ~5 mM), followed by the CuSO4 solution (final concentration ~1 mM). Initiate the reaction by adding the sodium ascorbate solution (final concentration ~5 mM).[12] The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 1-4 hours).[13]

  • Purification: Upon completion, purify the PROTAC molecule using reversed-phase HPLC.[12]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_POI Azide-functionalized POI Ligand Reaction CuAAC 'Click' Reaction Azide_POI->Reaction Propargyl_E3 This compound-E3 Ligand Ligand Propargyl_E3->Reaction CuSO4 CuSO4 CuSO4->Reaction NaAsc Sodium Ascorbate NaAsc->Reaction THPTA THPTA (Ligand) THPTA->Reaction Purification Purification (HPLC) Reaction->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

PROTAC synthesis workflow via CuAAC.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation efficiency of the synthesized PROTAC by measuring the levels of the target protein in cells.[9]

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.[11][14]

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[11]

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[15]

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the formation of the ternary complex in vitro.[16]

Materials:

  • Fluorescently labeled ligand for either the POI or E3 ligase

  • Purified POI protein

  • Purified E3 ligase complex

  • Synthesized PROTAC

  • Assay buffer

  • 384-well black plates

  • Plate reader with FP capabilities

Procedure:

  • Preparation: Prepare solutions of the fluorescently labeled ligand, POI, E3 ligase, and a serial dilution of the PROTAC in the assay buffer.

  • Assay Setup: Add the fluorescently labeled ligand to all wells. Add the serially diluted PROTAC. Add the "partner" protein (the one that does not bind the fluorescent ligand). Initiate the binding reaction by adding the "target" protein (the one that binds the fluorescent ligand).[17]

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis: Plot the FP signal against the PROTAC concentration. The data can be fitted to a suitable binding model to determine the ternary complex formation affinity.[17]

Data Presentation

Quantitative data from the experimental evaluation of PROTACs should be presented in a clear and structured format to allow for easy comparison.

Table 1: Representative Biological Activity of PROTACs with Different Linkers

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)
PROTAC-ABRD4VHLAlkyl Chain (10 atoms)15085
PROTAC-BBRD4VHLPEG4 (15 atoms) 25 >95
PROTAC-CBRD4VHLPEG8 (27 atoms)8090
PROTAC-DBTKIAPPropargyl-PEG4-acid 200[18]Not Reported

Note: Data for PROTACs A, B, and C are illustrative and based on general trends observed in PROTAC development.[19] Data for PROTAC-D is from a published study.[18]

Table 2: Representative Pharmacokinetic (PK) Parameters of PEGylated vs. Non-PEGylated Compounds

CompoundHalf-life (t½) (h)Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Area Under the Curve (AUC) (ng·h/mL)
Non-PEGylated PROTAC2.15010500
PEGylated PROTAC7.2[20]158898[20]

Note: This data is illustrative and based on general trends observed for PEGylated molecules.[8][21] Specific values are highly dependent on the specific PROTAC and the length of the PEG chain.

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its defined length, flexibility, and hydrophilicity, combined with its reactivity in "click chemistry," provide a robust platform for the construction of potent and selective protein degraders. The experimental protocols and data presentation guidelines provided in this technical guide offer a framework for the rational design and evaluation of PROTACs incorporating this and similar PEG-based linkers. As the field of targeted protein degradation continues to evolve, the strategic use of well-characterized linkers like this compound will be crucial in advancing novel therapeutics into the clinic.

References

The Crucial Role of Linkers in Antibody-Drug Conjugates: A Technical Deep Dive into m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linchpin of this powerful therapeutic modality is the linker, a component that dictates the stability, efficacy, and overall success of the ADC. This technical guide provides an in-depth exploration of ADC linkers, with a specific focus on the versatile heterobifunctional linker, m-PEG4-propargyl. We will delve into its mechanism of action, advantages in ADC development, and provide detailed experimental protocols for its application.

The Heart of the Matter: Understanding ADC Linkers

ADCs are complex constructs comprising three key components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1] The linker's role is multifaceted and critical; it must be stable enough to prevent premature release of the cytotoxic drug in systemic circulation, thereby minimizing off-target toxicity, and yet facilitate the efficient release of the payload once the ADC has reached its target tumor cell.[2][3]

Linkers can be broadly categorized into two main types: cleavable and non-cleavable.[1]

  • Cleavable Linkers: These are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells.[4] Common cleavage mechanisms include enzymatic degradation by proteases like cathepsin B, hydrolysis in the acidic environment of endosomes and lysosomes, or reduction in the glutathione-rich cytoplasm.[3][4] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[4]

  • Non-Cleavable Linkers: These form a stable bond between the antibody and the payload.[4] Drug release occurs only after the internalization of the ADC and the complete lysosomal degradation of the antibody backbone.[4] This generally leads to greater plasma stability and a more favorable safety profile, but the resulting charged payload-linker complex is typically not membrane-permeable, limiting the bystander effect.[4]

Introducing this compound: A Modern Solution for ADC Development

This compound is a heterobifunctional, non-cleavable linker that has gained prominence in ADC development.[5] Its structure features two key functional groups: a terminal propargyl (alkyne) group and a methoxy-terminated tetraethylene glycol (PEG4) spacer.[6]

The propargyl group is instrumental for its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][8] This reaction allows for the highly efficient and specific conjugation of the linker to an azide-modified cytotoxic payload, forming a stable triazole linkage under mild, aqueous conditions.[7][8]

The PEG4 spacer is a critical element that confers several advantageous properties to the ADC:

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic PEG4 chain increases the overall water solubility of the ADC, mitigating aggregation and improving its biophysical properties.[1][9]

  • Improved Pharmacokinetics: The PEG spacer creates a hydrophilic shield around the payload, which can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased tumor accumulation.[9][10]

  • Reduced Immunogenicity: The flexible PEG chains can mask potential immunogenic epitopes on the payload or linker, reducing the risk of an immune response against the ADC.[10]

  • Spatial Separation: The PEG spacer provides distance between the antibody and the drug, which can minimize the payload's interference with the antibody's antigen-binding affinity.[7]

Quantitative Insights: The Impact of PEGylation on ADC Performance

The inclusion of a PEG spacer in the linker design has a quantifiable positive impact on the physicochemical and pharmacokinetic properties of ADCs.

ParameterValueMethod of Determination
Average Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity >98%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (% intact ADC after 7 days) >95%ELISA
In Vitro Cytotoxicity (IC50) 1.5 nMCell-based MTT assay on HER2+ cell line
A representative summary of physicochemical characteristics for a Trastuzumab-Propargyl-PEG4-MMAE ADC.

The length of the PEG chain can also be modulated to fine-tune the pharmacokinetic profile of an ADC.

ADC ConstructPEG Chain LengthHalf-life (t½)Clearance Rate
Miniaturized ADC (ZHER2-SMCC-MMAE)No PEG19.6 min-
Miniaturized ADC (ZHER2-PEG4K-MMAE)4 kDa49.2 min (2.5-fold increase)-
Miniaturized ADC (ZHER2-PEG10K-MMAE)10 kDa219.0 min (11.2-fold increase)-
αCD19 ADC (DAR 8)No PEG-~15 mL/day/kg
αCD19 ADC (DAR 8)PEG8-~3 mL/day/kg
αCD19 ADC (DAR 8)PEG12-~2 mL/day/kg
Quantitative impact of PEG chain length on ADC pharmacokinetics, compiled from various studies.[10]

Experimental Protocols for ADC Synthesis Using this compound

The following protocols provide a general framework for the synthesis of an ADC using an this compound linker. Optimization of specific reaction conditions is recommended for each specific antibody-drug combination.

Protocol 1: Modification of Cytotoxic Drug with an Azide (B81097) Group

This protocol describes the introduction of an azide group to a cytotoxic drug that has a suitable reactive handle (e.g., a hydroxyl or amine group).

Materials:

  • Cytotoxic drug with a suitable functional group

  • Azido-acetic acid NHS ester (or a similar azido-containing reagent)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve the cytotoxic drug in anhydrous DMF or DMSO.

  • Add a 1.5 to 3-fold molar excess of the azido-acetic acid NHS ester.

  • Add 3 to 5 equivalents of TEA or DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, purify the azide-modified drug by reverse-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.[9]

Protocol 2: Conjugation of this compound Linker to the Antibody

This protocol details the conjugation of the this compound linker to the antibody via lysine (B10760008) residues. This involves the hydrolysis of a methyl ester variant of the linker to a carboxylic acid, followed by activation and conjugation.

Materials:

  • Propargyl-PEG4-CH2-methyl ester

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Methanol/Water or THF/Water solvent system

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Hydrolysis of the Methyl Ester: a. Dissolve Propargyl-PEG4-CH2-methyl ester in a mixture of Methanol and Water. b. Add 1.1 equivalents of LiOH or NaOH and stir at room temperature for 1-2 hours. c. Neutralize the reaction with a mild acid to pH 7. d. Remove the organic solvent and lyophilize to obtain the carboxylated linker.[9]

  • Activation of the Carboxylated Linker: a. Dissolve the carboxylated linker and a 1.5-fold molar excess of NHS and EDC in anhydrous DMF or DMSO. b. Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to the Antibody: a. Add the activated linker solution to the antibody solution at a molar ratio of 5-10 fold excess of the linker. b. Incubate the reaction at room temperature for 2-4 hours. c. Purify the antibody-linker conjugate using a desalting column to remove excess reagents.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-modified cytotoxic payload to the propargyl group of the antibody-linker construct.

Materials:

  • Antibody-linker conjugate

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • To the antibody-linker conjugate solution, add the azide-modified payload to a 5- to 10-fold molar excess relative to the antibody.

  • Prepare a fresh premix of CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the catalyst premix to the reaction mixture (a final copper concentration of 0.25-1 mM is typical).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the final ADC using size-exclusion chromatography to remove unreacted payload, catalyst, and other reagents.[7]

Protocol 4: Characterization of the Final ADC

Methods:

  • Drug-to-Antibody Ratio (DAR) and Drug Distribution: Hydrophobic Interaction Chromatography (HIC) is used to determine the average DAR and the distribution of different drug-loaded species.

  • Size and Aggregation Analysis: Size Exclusion Chromatography (SEC) is employed to assess the monomeric purity of the ADC and to quantify any aggregates.

  • In Vitro Cytotoxicity: A cell-based assay (e.g., MTT or CellTiter-Glo) is used to determine the IC50 value of the ADC on antigen-positive and antigen-negative cancer cell lines.

  • In Vivo Stability: The stability of the ADC in plasma can be assessed by incubating the ADC in plasma over time and quantifying the amount of intact ADC using methods like ELISA.[11]

Visualizing the Process: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms in ADC development.

ADC_Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation cluster_purification Phase 3: Purification & Analysis mAb Monoclonal Antibody conjugation1 Antibody-Linker Conjugation mAb->conjugation1 payload Cytotoxic Payload payload_mod Payload Azide Modification payload->payload_mod linker_prep Linker Activation linker_prep->conjugation1 conjugation2 CuAAC Click Chemistry payload_mod->conjugation2 conjugation1->conjugation2 purification ADC Purification (SEC/HIC) conjugation2->purification characterization ADC Characterization purification->characterization

A generalized workflow for the synthesis of an ADC using a propargyl-PEG linker.

ADC_MoA ADC Antibody-Drug Conjugate (in circulation) Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Drug-Linker-Amino Acid Release Degradation->Release Target Intracellular Target Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

The mechanism of action for a non-cleavable ADC.

Conclusion

The linker is a pivotal component in the design of effective and safe Antibody-Drug Conjugates. The this compound linker, with its propargyl group for efficient click chemistry and its PEG4 spacer for enhanced solubility and pharmacokinetics, offers a robust platform for the development of next-generation ADCs. By understanding the principles of linker technology and employing detailed and optimized experimental protocols, researchers can unlock the full therapeutic potential of this promising class of biotherapeutics. The continued innovation in linker design, including the use of hydrophilic spacers like PEG, will undoubtedly lead to the development of even more effective and well-tolerated ADCs for the treatment of cancer.

References

An In-Depth Technical Guide to m-PEG4-Propargyl Derivatives and Their Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG4-propargyl derivatives, a class of versatile heterobifunctional linkers integral to modern bioconjugation, drug delivery, and the development of advanced therapeutics. These molecules uniquely combine a terminal propargyl group for click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a variety of functional groups, enabling the precise and efficient linkage of diverse molecular entities.

Core Concepts and Applications

This compound derivatives are characterized by three key components:

  • m-PEG4 (Methoxy-Polyethylene Glycol): The methoxy-capped PEG4 spacer is a short, discrete polyethylene (B3416737) glycol chain. This hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics by increasing their hydrodynamic size.[1][2][3]

  • Propargyl Group: The terminal alkyne (C≡CH) is a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] This highly efficient and specific bioorthogonal reaction forms a stable triazole linkage with azide-containing molecules.[2][4]

  • Terminal Functional Group: The "m-" in this compound indicates a methoxy (B1213986) group capping one end of the PEG chain. However, a wide array of derivatives exists where this position is occupied by other functional groups, creating heterobifunctional linkers. These functional groups can include amines, carboxylic acids, NHS esters, bromides, and more, each offering specific reactivity for conjugation to different biomolecules or surfaces.[5][6]

The unique architecture of these derivatives makes them invaluable tools in several advanced research areas:

  • Antibody-Drug Conjugates (ADCs): These linkers can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.[1][2]

  • PROTACs (Proteolysis Targeting Chimeras): They serve as a linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating targeted protein degradation.[1][4][7]

  • Bioconjugation and Probe Development: These derivatives are used to attach biomolecules to surfaces, nanoparticles, or fluorescent dyes for diagnostic and imaging applications.[2]

  • PEGylation: The covalent attachment of these PEG linkers to peptides or proteins can enhance their therapeutic properties by improving stability, solubility, and circulation half-life.[8]

Physicochemical Properties of this compound and its Derivatives

The following tables summarize the key physicochemical properties of several common this compound derivatives.

PropertyThis compoundPropargyl-PEG4-aminePropargyl-PEG4-acidAminooxy-PEG4-PropargylPropargyl-PEG4-BrPropargyl-PEG4-CH2-methyl ester
CAS Number 89635-82-5[9]1013921-36-2[7]1415800-32-6[10]1835759-78-8[1]Not specifiedNot specified
Molecular Formula C10H18O4[9]C11H21NO4[7]C12H20O6[10]C11H21NO5[1]Not specifiedC14H24O6[4]
Molecular Weight 202.3 g/mol [9]231.29 g/mol [7]260.28 g/mol [10]247.29 g/mol [1]Not specified288.34 g/mol [4]
Appearance Not specifiedNot specifiedLiquid[10]Colorless to pale yellow oil or solid[1]Not specifiedColorless to light yellow viscous liquid or oil[4]
Purity ≥98%[9]Not specifiedNot specified≥95%[1]Not specified≥95% (typically >98%)[4]
Solubility DMSO[9]Not specifiedNot specifiedWater, DMSO, DMF, chlorinated solvents[1]Not specifiedDMSO, DCM, DMF[4]
Storage -20°C[9]Powder: -20°C for 3 years; In solvent: -80°C for 1 year[7]-20°C[10]-20°C, protect from light and moisture[1]Not specified-20°C for long-term stability[4]

Experimental Protocols

Synthesis of Aminooxy-PEG4-Propargyl

This synthesis involves a multi-step process starting from tetraethylene glycol.[1]

Step 1: Propargylation of Tetraethylene Glycol

  • Materials: Tetraethylene glycol, Sodium hydride (NaH, 60% dispersion in mineral oil), Propargyl bromide (80% solution in toluene), Anhydrous tetrahydrofuran (B95107) (THF).[1]

  • Procedure:

    • Dissolve tetraethylene glycol (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere.[1]

    • Add sodium hydride (1.1 equivalents) portion-wise.[1]

    • Allow the mixture to warm to room temperature and stir for 1 hour.[1]

    • Cool the reaction mixture back to 0°C and add propargyl bromide (1.05 equivalents) dropwise.[1]

    • Let the reaction warm to room temperature and stir for 12-16 hours.[1]

    • Purify the product by column chromatography.[11]

Step 2: Phthalimide Installation

  • Materials: Propargyl-PEG4-OH, N-Hydroxyphthalimide, Triphenylphosphine (B44618) (PPh3), Diisopropyl azodicarboxylate (DIAD).[1]

  • Procedure:

    • Dissolve Propargyl-PEG4-OH, N-hydroxyphthalimide, and triphenylphosphine in a suitable solvent.[1]

    • Add DIAD dropwise and stir at room temperature.[1]

    • Monitor the reaction by TLC.[1]

    • Purify the resulting N-Phthalimido-PEG4-Propargyl.[1]

Step 3: Deprotection to Yield Aminooxy-PEG4-Propargyl

  • Materials: N-Phthalimido-PEG4-Propargyl, Hydrazine (B178648) monohydrate, Ethanol (B145695) or Dichloromethane (B109758)/Methanol mixture.[1]

  • Procedure:

    • Dissolve N-Phthalimido-PEG4-Propargyl (1 equivalent) in ethanol or a DCM/methanol mixture.[1]

    • Add hydrazine monohydrate (4-5 equivalents) and stir at room temperature for 2-4 hours, during which a white precipitate will form.[1]

    • Filter off the precipitate and wash it with the reaction solvent.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve the residue in dichloromethane and wash with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the final product.[1]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating a propargyl-PEG linker to an azide-containing molecule.[12][13]

  • Materials:

    • This compound derivative

    • Azide-functionalized molecule of interest

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate (B8700270) (prepare fresh)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Phosphate-buffered saline (PBS), pH 7.4

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Procedure:

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO.[12]

      • Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO, water).[12]

      • Prepare a 50 mM stock solution of CuSO₄ in water.[12]

      • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[12]

      • Prepare a 50 mM stock solution of THPTA in water.[12]

    • Reaction Setup:

      • In a microcentrifuge tube, add the azide-functionalized molecule to achieve a final concentration of 1 mM in PBS.[12]

      • Add the this compound derivative to the reaction mixture at a 1.2-fold molar excess over the azide.[12]

      • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[12]

      • Add this catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 1 mM.[12]

      • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[12]

    • Reaction Incubation:

      • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.[12]

      • Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC.[12]

    • Purification:

      • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and catalyst.[12]

Visualizations

G Chemical Structure of a generic this compound derivative cluster_0 Methoxy Group cluster_1 PEG4 Spacer cluster_2 Propargyl Group CH3O CH3O (CH2CH2O)4 (CH2CH2O)4 CH3O->(CH2CH2O)4 CH2C≡CH CH2C≡CH (CH2CH2O)4->CH2C≡CH

Caption: Generic structure of an this compound derivative.

G Synthetic Workflow for Aminooxy-PEG4-Propargyl A Tetraethylene Glycol B Propargyl-PEG4-OH A->B Propargyl Bromide, NaH, THF C N-Phthalimido-PEG4-Propargyl B->C N-Hydroxyphthalimide, PPh3, DIAD D Aminooxy-PEG4-Propargyl C->D Hydrazine

Caption: Synthetic workflow for Aminooxy-PEG4-Propargyl.[1]

G PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: PROTAC-mediated protein degradation workflow.[4][7]

G CuAAC Bioconjugation Workflow reagents Prepare Reagents: - Azide-Molecule - Propargyl-PEG4 Derivative - CuSO4, Sodium Ascorbate, Ligand mix Mix Azide-Molecule and Propargyl-PEG4 Derivative reagents->mix catalyst Add Catalyst/Ligand Premix mix->catalyst initiate Initiate with Sodium Ascorbate catalyst->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate purify Purify Conjugate (e.g., HPLC) incubate->purify analyze Analyze Product (e.g., LC-MS) purify->analyze

Caption: Experimental workflow for CuAAC bioconjugation.[12][13]

References

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne with remarkable efficiency and specificity. The copper(I) catalyst orchestrates a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. Unlike its thermal counterpart, which often requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction typically proceeds at room temperature and exclusively forms the 1,4-disubstituted product. Its robustness, tolerance of a wide range of functional groups, and ability to be performed in aqueous conditions have cemented its role as an indispensable tool in drug discovery, bioconjugation, and materials science.

Core Principles: Mechanism and Kinetics

The power of the CuAAC reaction lies in its distinct mechanism, which avoids the drawbacks of the uncatalyzed thermal cycloaddition. While early hypotheses considered a mononuclear copper species, substantial evidence from experimental and computational studies now points towards a dinuclear copper-mediated pathway as the kinetically favored route. This model better accounts for the observed second-order dependence on the copper catalyst concentration.

The catalytic cycle can be summarized in the following key steps:

  • Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne to one or more Cu(I) centers, followed by deprotonation to form a copper(I) acetylide intermediate. This step is typically fast and reversible.

  • Coordination of the Azide: The organic azide then coordinates to a copper center in the acetylide complex.

  • Cycloaddition: The crucial carbon-nitrogen bond formation occurs. In the dinuclear mechanism, the azide attacks the acetylide carbon, facilitated by the coordination to the copper centers, leading to a six-membered copper-containing intermediate.

  • Ring Contraction and Protonolysis: This intermediate then rearranges and undergoes protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.

This catalyzed pathway is significantly more favorable than the uncatalyzed reaction, which proceeds through a concerted, high-energy transition state. The result is a rapid and highly regioselective transformation under mild conditions.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide [Cu]-C≡C-R1 Cu_I->Cu_Acetylide + R1-C≡CH - H+ Alkyne R1-C≡CH Azide R2-N3 Azide_Complex Azide-Copper Acetylide Complex Cu_Acetylide->Azide_Complex + R2-N3 Metallacycle Six-membered Cu-containing Intermediate Azide_Complex->Metallacycle Cycloaddition Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Rearrangement Triazole_Product->Cu_I Protonolysis (Releases Product)

Caption: Proposed catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Components and Reaction Parameters

The success of a CuAAC reaction hinges on the careful selection of its components and reaction conditions.

Copper Source and Catalyst Loading

The active catalyst is the copper(I) ion. While Cu(I) salts like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ can be used directly, it is more common and convenient to generate the Cu(I) species in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent. Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol%For many standard preparations.
25 - 200 ppmAchievable with highly efficient ligand/catalyst systems.
Cu(II) Source CuSO₄·5H₂OInexpensive and readily available.
Reducing Agent Sodium AscorbateTypically used in slight excess.
Ligands

Ligands play a crucial role in stabilizing the Cu(I) oxidation state against disproportionation and oxidation, as well as accelerating the reaction rate. This is particularly important in bioconjugation applications where low reactant concentrations are common.

LigandCommon NameKey Features
Tris(benzyltriazolylmethyl)amineTBTAOne of the first widely used ligands, enhances reaction rate and stabilizes Cu(I).
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAA water-soluble ligand, ideal for bioconjugation in aqueous media.
Bathophenanthroline disulfonateBPSA water-soluble ligand that also accelerates the reaction.
N-heterocyclic carbenesNHCsA class of potent ligands that can lead to very active catalysts.
Solvents

A major advantage of CuAAC is its compatibility with a wide range of solvents. The choice of solvent often depends on the solubility of the substrates.

Solvent ClassExamplesSuitability
Aqueous Water, t-BuOH/H₂O, DMSO/H₂OIdeal for bioconjugation and green chemistry applications.
Organic DMSO, DMF, THF, CH₂Cl₂Used when substrates are not water-soluble.
Neat Solvent-freeCan be very efficient, especially with certain catalyst systems.

Experimental Protocols

Below are detailed methodologies for performing a typical CuAAC reaction for both small molecule synthesis and bioconjugation.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the reaction of a generic azide and terminal alkyne in an organic solvent.

Materials:

  • Azide (1.0 eq)

  • Terminal Alkyne (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium Ascorbate (0.05 - 0.10 eq)

  • Solvent (e.g., DMSO, t-BuOH/H₂O 1:1)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Bioconjugation in Aqueous Media

This protocol is optimized for labeling biomolecules (e.g., proteins, nucleic acids) containing an alkyne or azide handle.

Materials:

  • Alkyne- or Azide-modified biomolecule (e.g., 10-100 µM final concentration)

  • Corresponding azide or alkyne labeling reagent (2-10 fold excess)

  • Stock solution of CuSO₄ (e.g., 20 mM in water)

  • Stock solution of a water-soluble ligand (e.g., 50 mM THPTA in water)

  • Freshly prepared stock solution of sodium ascorbate (e.g., 100 mM in water)

  • Buffer (e.g., phosphate, Tris, HEPES, pH 7-8)

Procedure:

  • In a microcentrifuge tube, combine the biomolecule solution, the labeling reagent, and the buffer to the desired final volume.

  • Prepare a premixed solution of the copper catalyst and ligand. For example, mix the CuSO₄ stock and THPTA stock in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes.

  • Add the premixed copper/ligand solution to the biomolecule mixture to achieve a final copper concentration of approximately 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction (e.g., by flicking or slow rotation) and allow it to proceed at room temperature for 1-2 hours. If using fluorescent tags, protect the reaction from light.

  • Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or spin filtration.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_azide_alkyne Dissolve Azide and Alkyne in Solvent combine Combine Azide/Alkyne Solution with Catalyst Mix prep_azide_alkyne->combine prep_cu Prepare CuSO4 Solution premix Premix CuSO4 and Ligand prep_cu->premix prep_ligand Prepare Ligand Solution (e.g., THPTA) prep_ligand->premix premix->combine prep_ascorbate Prepare Fresh Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate Reaction prep_ascorbate->initiate combine->initiate react Stir at Room Temperature (Monitor Progress) initiate->react quench Quench/Dilute Reaction react->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify

Caption: A typical experimental workflow for a CuAAC reaction.

Applications in Drug Development

The CuAAC reaction has had a profound impact on drug discovery and development. Its reliability and orthogonality allow for its use in a variety of applications, including:

  • Lead Discovery: Rapidly synthesizing large libraries of diverse compounds for high-throughput screening. The triazole ring itself can act as a stable, non-hydrolyzable linker or as a bioisostere for other functional groups.

  • Lead Optimization: Easily modifying lead compounds to improve their pharmacological properties, such as solubility, metabolic stability, and target affinity.

  • Bioconjugation: Attaching drugs to targeting moieties like antibodies or peptides to create antibody-drug conjugates (ADCs) or other targeted therapies.

  • Target Identification and Validation: Synthesizing probes and activity-based protein profiling (ABPP) reagents to identify and study the biological targets of drug candidates.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a cornerstone of modern chemical synthesis. Its high efficiency, selectivity, and operational simplicity make it an exceptionally powerful tool for researchers across various scientific disciplines. By understanding the core principles of the dinuclear copper-mediated mechanism and the critical roles of the catalyst, ligands, and reaction conditions, scientists can effectively harness this reaction to construct

An In-Depth Technical Guide to the Safety and Handling of m-PEG4-propargyl in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and experimental guidelines for the use of m-PEG4-propargyl in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from structurally similar molecules to ensure safe laboratory practices. A thorough risk assessment should always be conducted before handling this chemical.

Chemical and Physical Properties

This compound is a heterobifunctional linker containing a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal propargyl group. This structure allows for its use in bioconjugation, particularly in "click chemistry" reactions.

PropertyValueReference(s)
Chemical Name 1-(2-propyn-1-yloxy)-11-methoxy-3,6,9-trioxaundecaneN/A
Synonyms Propargyl-PEG4-methane, m-PEG4-alkyne[1][2]
CAS Number 89635-82-5[1][2][3]
Molecular Formula C10H18O4[1][2][3]
Molecular Weight 202.25 g/mol [1][2]
Purity Typically >95%[2][3]
Appearance Colorless to light yellow oilN/A
Solubility Soluble in DMSO, DMF, DCM, and water[3]
Storage Conditions -20°C, under an inert atmosphere, protected from light[2][4]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are attributed to its terminal alkyne (propargyl) group. While the PEG component is generally considered to have low toxicity, the propargyl group can be flammable and may form explosive metal acetylides, especially with heavy metals. Some propargyl-containing compounds are also known to be skin and eye irritants.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities.
Hands Chemical-resistant gloves (Nitrile or neoprene recommended)Inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Body Laboratory coat (flame-resistant recommended)Should be kept buttoned. For larger quantities or increased risk, a chemical-resistant apron or coveralls may be necessary.
Respiratory Use in a well-ventilated chemical fume hood is required.A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working outside of a fume hood or with large quantities.
Toxicology Data (of Structurally Related Compounds)
CompoundTestSpeciesRouteValueReference(s)
Propargyl AlcoholLD50Rat (male)Oral110 mg/kg[6]
Propargyl AlcoholLD50Rat (female)Oral55 mg/kg[6]
Propargyl AlcoholLC50 (2-hour)RatInhalation850 ppm[7]
Propargyl AlcoholLC50 (2-hour)MouseInhalation875 ppm[7]

Handling and Storage Procedures

A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.

Safe Handling Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper ventilation Weighing Weighing Prepare Fume Hood->Weighing Transfer to handling phase Dissolution Dissolution Weighing->Dissolution Use appropriate solvent Reaction Setup Reaction Setup Dissolution->Reaction Setup Proceed with experiment Waste Disposal Waste Disposal Reaction Setup->Waste Disposal Collect all hazardous waste Decontaminate Workspace Decontaminate Workspace Waste Disposal->Decontaminate Workspace Clean all surfaces Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Follow proper removal procedure

A logical workflow for the safe handling of this compound.
Storage

  • Long-term: Store at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5] Protect from light.

  • Short-term: For frequent use, allow the container to warm to room temperature before opening to prevent moisture condensation. After use, flush the container with an inert gas before resealing and returning to -20°C storage.

  • Stock Solutions: Prepare aliquots for single use to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to six months.[4]

Spill and Waste Disposal
  • Minor Spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is commonly used as a linker in CuAAC, a type of "click chemistry." The following is a general protocol for conjugating this compound to an azide-containing molecule.

Reagents and Materials
  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., HPLC, FPLC)

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide-functionalized Molecule Stock Solution: Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO, water).

  • CuSO₄ Stock Solution: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in water. This solution must be prepared fresh.

  • THPTA Stock Solution: Prepare a 50 mM stock solution in water.

Reaction Procedure
  • In a microcentrifuge tube, add the azide-functionalized molecule to achieve a final concentration of 1 mM in PBS.

  • Add this compound to the reaction mixture at a 1.2-fold molar excess over the azide.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Add the catalyst/ligand mixture to the main reaction tube to achieve a final copper concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC.

  • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and catalyst.[8]

Application in PROTACs: Mechanism of Action

This compound is frequently used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->E3 Activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degradation Recycle->PROTAC

The catalytic cycle of a PROTAC utilizing a linker like this compound.

The PROTAC, containing the this compound linker, acts as a bridge to bring the POI and an E3 ubiquitin ligase into close proximity, forming a ternary complex.[9] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can facilitate further rounds of degradation.[9][10]

References

A Technical Guide to the Commercial Sourcing and Purity of m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for m-PEG4-propargyl, a commonly used heterobifunctional linker in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide details the typical purity specifications of commercially available this compound and outlines the key experimental protocols for its purity assessment.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. These companies typically offer the compound at research-grade purity, with options for bulk and GMP-grade manufacturing available upon request. Below is a summary of prominent commercial sources and their stated product specifications.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
BroadPharmThis compoundBP-2208789635-82-5C10H18O4202.3>98%[1]
MedKoo BiosciencesThis compound12201689635-82-5C10H18O4202.25>98%[2]
Glyco MindSynthThis compoundGMSL-20589635-82-5C10H18O4202.395-98%[3]
MedchemExpressThis compoundHY-12860889635-82-5C10H18O4202.25
Sigma-AldrichPropargyl-PEG4-acid9069381415800-32-6C12H20O6260.28

Note: Purity specifications are as stated by the supplier and may vary between batches. It is recommended to request a lot-specific Certificate of Analysis for critical applications.

Understanding Purity: Common Impurities and Analytical Methods

The purity of this compound is crucial for the reproducibility and success of downstream applications. Impurities can arise from the synthetic process and may include starting materials, reagents, or byproducts of side reactions. Common impurities in PEG-containing compounds can include PEG diols (from incomplete functionalization) and species with different PEG chain lengths (polydispersity).

A combination of analytical techniques is typically employed to ensure the identity, purity, and structural integrity of this compound. The most common methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols for Purity Assessment

The following sections provide detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component from potential impurities. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred for their universal response to non-volatile analytes.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • This compound sample.

  • High-purity water and acetonitrile.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector CAD or ELSD

Data Analysis:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and identifying any structural impurities.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • This compound sample.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

Expected Proton Signals:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Methoxy (CH₃O-)~3.38singlet3H
PEG backbone (-OCH₂CH₂O-)~3.55-3.70multiplet12H
Propargyl methylene (B1212753) (-C≡C-CH₂-)~4.20doublet2H
Terminal alkyne (≡C-H)~2.41triplet1H

Data Analysis:

The presence of unexpected signals or incorrect integration values may indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Instrumentation and Materials:

  • Mass spectrometer with an ESI source.

  • Syringe pump for direct infusion.

  • Solvent: 50:50 acetonitrile:water with 0.1% formic acid.

  • This compound sample.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 10 µM) in the analysis solvent.

Data Acquisition:

  • Infuse the sample directly into the mass spectrometer.

  • Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

Expected Results:

The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts such as the sodium adduct [M+Na]⁺. For this compound (C₁₀H₁₈O₄, MW = 202.25), the expected m/z values would be approximately:

  • [M+H]⁺: 203.13

  • [M+Na]⁺: 225.11

Visualizing Workflows

The following diagrams illustrate the experimental and logical workflows for the purity assessment of this compound.

G cluster_0 HPLC Purity Analysis Workflow sample_prep Sample Preparation (1 mg/mL in 50:50 A:B) filtration Syringe Filtration (0.22 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_sep Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_sep detection Detection (CAD/ELSD) chrom_sep->detection data_analysis Data Analysis (Peak Area Percentage) detection->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: Experimental workflow for HPLC purity analysis.

G cluster_1 Overall Quality Control Workflow start This compound Sample hplc HPLC Analysis (Purity, Impurity Profile) start->hplc nmr NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight Verification) start->ms coa Certificate of Analysis Generation hplc->coa nmr->coa ms->coa final_product Qualified Product coa->final_product

Caption: Logical workflow for quality control assessment.

References

An In-depth Technical Guide to Exploratory Studies Using m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, the role of linker molecules is paramount. These entities are not merely spacers but are critical determinants of a bioconjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, discrete Polyethylene Glycol (dPEG®) linkers have become essential tools, offering precise control over the physicochemical properties of the final conjugate. This guide provides a comprehensive technical overview of m-PEG4-propargyl, a heterobifunctional dPEG® linker, focusing on its application in exploratory studies for the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The this compound linker is characterized by a methoxy-terminated tetraethylene glycol (PEG4) chain and a terminal propargyl group. The PEG4 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible connection between conjugated molecules.[1][2] The propargyl group is a key functional handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the highly efficient and specific formation of a stable triazole linkage with azide-modified molecules.[2][3] This robust and bioorthogonal conjugation method is a cornerstone of modern bioconjugation strategies.[4]

This guide will provide a detailed examination of the applications of this compound, present structured quantitative data, and offer detailed experimental protocols for key methodologies. Additionally, it will feature visualizations of critical workflows and pathways to facilitate a deeper understanding of the experimental processes.

Core Applications in Exploratory Studies

The unique properties of this compound make it a versatile tool for a range of applications in research and drug development:

  • PROTAC Synthesis: As a PEG-based PROTAC linker, this compound connects a target protein-binding ligand to an E3 ubiquitin ligase ligand. This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[5][6][7]

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic payloads to monoclonal antibodies. The propargyl group enables the stable conjugation of an azide-modified drug, while the PEG spacer enhances the overall properties of the ADC.[1][6]

  • Biomolecule Labeling: this compound is employed to attach reporter molecules such as fluorescent dyes or biotin (B1667282) to proteins, peptides, and nucleic acids for imaging and detection purposes.[6]

  • PEGylation of Small Molecules: The PEGylation of small molecule drugs can significantly improve their solubility, pharmacokinetic profile, and reduce immunogenicity. The propargyl group provides a site for further conjugation to create targeted drug delivery systems.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for reactions and characterization involving this compound and similar propargyl-PEG linkers. These values should serve as a starting point for experimental design and optimization.

Table 1: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterTypical Value/RangeNotes
Reactant Molar Ratio (Propargyl-PEG : Azide) 1.1:1 to 5:1A slight to moderate excess of one reagent can drive the reaction to completion. For protein conjugations, a 10-50 fold molar excess of the PEG linker is often used.[9][10]
Reaction Time 30 minutes - 12 hoursDependent on reactant concentrations, catalyst, and ligand choice. For concentrations above 10 µM, reactions are often complete within 1-2 hours at room temperature.[10][11]
Temperature Room Temperature (20-25°C)Gentle heating (up to 50°C) can be used to increase the reaction rate if necessary.[11]
pH 4 - 11The CuAAC reaction is generally insensitive to pH within this range. For bioconjugations, a pH of 7-8 is common.[11]
Expected Yield > 90%CuAAC reactions are known for their high efficiency and often proceed to near-quantitative yields under optimized conditions.[6][11]
Table 2: Mass Spectrometry Data for this compound and Related Analogs
Compound/Ion SpeciesChemical FormulaTheoretical Monoisotopic Mass (m/z)
This compound C10H18O4202.12
m-PEG3-S-PEG4-propargyl C18H34O7S394.5
m-PEG3-Sulfone-PEG4-propargyl C18H34O9S426.52
Aminooxy-PEG4-Propargyl [M+H]⁺ C11H22NO5⁺248.1492
Aminooxy-PEG4-Propargyl [M+Na]⁺ C11H21NNaO5⁺270.1312
Aminooxy-PEG4-Propargyl [M+K]⁺ C11H21NKO5⁺286.1051

Data sourced from multiple references, including[9][12][13].

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Small Molecule

This protocol outlines a general procedure for the conjugation of an azide-functionalized small molecule with this compound.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270) (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents (e.g., DMSO, DMF, DCM, THF, t-BuOH/Water)[10][11]

  • Deionized Water

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO).[10]

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.[11]

    • Prepare a 20-100 mM stock solution of CuSO₄ in deionized water.[10][11]

    • Prepare a 50-100 mM stock solution of the copper-chelating ligand (TBTA or THPTA) in DMSO or deionized water.[10][11]

    • Prepare a fresh 100 mM - 1 M stock solution of Sodium Ascorbate in deionized water.[10][11]

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0 - 1.2 equivalents) in the chosen solvent system.[10]

    • Add the ligand stock solution (e.g., to a final concentration 5 times that of CuSO₄).[11]

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.[11]

    • Vortex the mixture gently.[11]

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM to initiate the reaction.[11]

    • Vortex the mixture gently.[11]

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.[9]

    • Protect the reaction from light.[9]

    • Monitor the progress of the reaction using appropriate analytical techniques such as TLC or LC-MS.[10]

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be quenched by the addition of a chelating agent like EDTA or by exposure to air.[3][9]

    • Purify the resulting conjugate using a suitable method, such as HPLC or column chromatography, to remove the copper catalyst and excess reagents.[11]

Protocol 2: Bioconjugation of an Azide-Modified Protein with this compound

This protocol provides a general framework for the PEGylation of an azide-modified protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (NaAsc)

  • Degassed reaction buffer

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.[10]

    • Prepare a 20 mM stock solution of CuSO₄ in water.[10]

    • Prepare a 50 mM stock solution of THPTA in water.[10]

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.[10]

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio.[10]

    • Allow the complex to form for 2-3 minutes.[10]

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein solution to a final concentration of 1-10 mg/mL.[10]

    • Add the this compound stock solution to achieve a 10-50 fold molar excess over the protein.[10]

    • Add the premixed Cu(I)/THPTA catalyst complex to a final copper concentration of approximately 100-500 µM.[10]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 0.5 - 1.0 equivalent relative to the azide.[10]

    • Gently mix and incubate at room temperature for 1-4 hours, protected from light.[14]

  • Quenching and Purification:

    • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.[3]

    • Purify the conjugate using SEC or another suitable chromatography method to remove excess reagents and byproducts.[3]

  • Characterization:

    • Characterize the purified conjugate using MS, SDS-PAGE, and other analytical techniques to confirm successful conjugation and assess purity.[3]

Protocol 3: Characterization by Mass Spectrometry (LC-MS)

This protocol outlines a general method for the analysis of this compound conjugates using LC-MS.

Instrumentation:

  • A standard HPLC system with a C18 or C4 reversed-phase column.[12][15]

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[15]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the PEG linker or conjugate at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[12]

    • For LC-MS analysis, dilute the stock solution to a final concentration of 10-100 µg/mL using the initial mobile phase conditions.[12]

  • LC Conditions:

    • Mobile Phase A: 0.1% formic acid in water.[15]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

    • Gradient: A suitable gradient to elute the compound of interest (e.g., 5% to 95% B over 10-15 minutes).[15]

    • Flow Rate: 0.2-0.4 mL/min.[12]

    • Column Temperature: 30-40 °C.[12]

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • Capillary Voltage: 3.5 - 4.5 kV.[12]

    • Source Temperature: 120 - 150 °C.[12]

    • Desolvation Gas Temperature: 350 - 500 °C.[12]

    • Mass Range: m/z 100 - 1000 for full scan analysis of small molecules.[12]

    • Fragmentation (MS/MS): Collision-induced dissociation (CID) with collision energies ranging from 10-40 eV to induce characteristic fragmentation.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to studies involving this compound.

G cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - Azide-functionalized Target Ligand - this compound - E3 Ligase Ligand cuac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->cuac Step 1 intermediate Intermediate: Target Ligand-PEG-propargyl cuac->intermediate conjugation Conjugation to E3 Ligase Ligand intermediate->conjugation Step 2 protac Final PROTAC Molecule conjugation->protac purification Purification (e.g., HPLC) protac->purification characterization Characterization (MS, NMR) purification->characterization end Functional PROTAC characterization->end

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

G cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Workflow antibody Monoclonal Antibody (mAb) linker_conjugation Modification with Propargyl-PEG-NHS Ester antibody->linker_conjugation alkyne_mab Alkyne-Modified mAb linker_conjugation->alkyne_mab purification1 Purification (SEC) alkyne_mab->purification1 cuac CuAAC 'Click' Reaction purification1->cuac azide_drug Azide-Modified Cytotoxic Drug azide_drug->cuac adc Crude ADC cuac->adc purification2 Final Purification (e.g., SEC) adc->purification2 final_adc Purified ADC purification2->final_adc

Caption: A two-step workflow for the synthesis of an ADC using a propargyl-PEG linker.

G cluster_degradation PROTAC-Mediated Protein Degradation Pathway protac PROTAC Molecule ternary_complex Ternary Complex Formation (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation Proteasomal Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation.

Conclusion

The this compound linker and its derivatives are powerful and versatile tools in the field of bioconjugation and drug development. Their well-defined structure, hydrophilicity, and the bioorthogonal reactivity of the propargyl group enable the precise and efficient construction of complex biomolecules. This guide has provided an in-depth overview of the core applications, quantitative data, and detailed experimental protocols for utilizing this compound in exploratory studies. The provided workflows and pathways offer a visual representation of the key processes, aiding in the design and execution of experiments. As the demand for highly specific and effective therapeutics continues to grow, the strategic use of advanced linkers like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for m-PEG4-propargyl in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of m-PEG4-propargyl, a methoxy-terminated polyethylene (B3416737) glycol (PEG) linker containing a terminal propargyl group. This reagent is a cornerstone for bioconjugation, leveraging the power of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." Its applications are widespread, ranging from the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the fluorescent labeling of biomolecules.[1][2] The integrated PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates, making it an invaluable tool in modern drug development and chemical biology.[3]

Core Applications

The versatility of this compound stems from the high efficiency and specificity of the click reaction, which forms a stable triazole linkage between the propargyl group and an azide-functionalized molecule.[1][4] Key applications include:

  • PROTAC Synthesis: Covalently linking a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[1][5]

  • Antibody-Drug Conjugate (ADC) Development: Attaching potent cytotoxic payloads to monoclonal antibodies for targeted delivery to cancer cells.[1]

  • Biomolecule Labeling: Conjugating reporter molecules such as fluorescent dyes or biotin (B1667282) to proteins, peptides, or nucleic acids for detection and imaging purposes.[1]

  • Surface Modification: Immobilizing biomolecules on surfaces for the development of biosensors and other diagnostic tools.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for CuAAC reactions involving PEGylated propargyl linkers. These values can serve as a starting point for experimental design.

Table 1: Typical CuAAC Reaction Parameters

ParameterTypical ValueConditionsNotes
Reaction Time1 - 4 hoursRoom TemperatureCan be influenced by catalyst, ligand, and reactant concentrations.[1][6]
Reaction Yield> 90%Optimized conditionsYields for CuAAC reactions are generally very high.[1][6]
Purity> 95%After purificationPurification method (e.g., HPLC, SEC) is critical.[6]
This compound Molar Excess1.2 - 10 foldOver azide-moleculeThe optimal ratio should be determined empirically.[1][3]
Copper (CuSO₄) Concentration100 - 500 µMThe final concentration of the copper catalyst.[2]
Ligand (e.g., THPTA) to Copper Ratio2:1 to 5:1The ligand stabilizes the Cu(I) oxidation state.[2]
Sodium Ascorbate (B8700270) Concentration1 - 5 mMShould be prepared fresh.[7]

Table 2: Effect of Reactant and Catalyst Concentrations on Reaction Yield [8]

CuSO₄ (µM)THPTA (µM)THPTA:CuSO₄ RatioYield after 2h (%)
251255:145
502505:175
1005005:192
20010005:194
1001001:168

Conditions: 100 µM azide (B81097), 120 µM PEG-alkyne, 10 mM Sodium Ascorbate, pH 7.2, Room Temp.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for conjugating this compound to an azide-functionalized biomolecule (e.g., protein, peptide) in an aqueous buffer.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand[9]

  • Sodium ascorbate (NaAsc)

  • Degassed Phosphate-Buffered Saline (PBS), pH 7.4[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC)[1][7]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO).[1]

    • Prepare a 20 mM stock solution of CuSO₄ in water.[2]

    • Prepare a 50 mM stock solution of THPTA in water.[2]

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh immediately before use. [2]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration (e.g., 1-10 mg/mL for a protein) in degassed PBS.[2]

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 10-20 fold molar excess for protein conjugation).[6]

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[1] Let the complex form for 2-3 minutes.[2]

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne to a final copper concentration of approximately 100-500 µM.[2]

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle agitation.[6]

    • Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC.[1]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove excess reagents, catalyst, and byproducts. For proteins, size-exclusion chromatography or dialysis are effective methods.[6]

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[6]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging, SPAAC is an excellent alternative.[10][11] This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a metal catalyst.[11]

Materials:

  • Azide-functionalized m-PEG4-linker (synthesized separately)

  • DBCO-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed for solubility)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified PEG linker in the reaction buffer to a final concentration of 1-10 mM.[10]

    • Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[10]

  • Reaction Incubation:

    • Mix the solutions of the azide-PEG-linker and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.[10]

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification and Characterization:

    • Purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials.

    • Characterize the purified product by LC-MS to confirm the molecular weight and by NMR to verify the structure.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Azide-Molecule Stock Solution mix_reactants Combine Azide, Alkyne, and Buffer prep_azide->mix_reactants prep_alkyne This compound Stock Solution prep_alkyne->mix_reactants prep_cu CuSO4 Stock Solution premix_catalyst Pre-mix CuSO4 and THPTA prep_cu->premix_catalyst prep_ligand THPTA Stock Solution prep_ligand->premix_catalyst prep_asc Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reactants->initiate premix_catalyst->mix_reactants incubate Incubate at RT (1-4 hours) initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Product (SEC, HPLC) monitor->purify characterize Characterize Final Product purify->characterize

Caption: Experimental workflow for a typical CuAAC reaction.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP catalyzes dsDNA Cytosolic dsDNA (viral or self-DNA) dsDNA->cGAS binds STING_dimer STING Dimer cGAMP->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_active Activated STING STING_dimer->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 dimerizes Transcription Transcription of Type I IFN Genes (e.g., IFN-β) p_IRF3->Transcription translocates to PROTAC_MoA cluster_ternary Ternary Complex Formation PROTAC STING-targeting PROTAC (this compound linker) STING STING Protein PROTAC->STING E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Ternary PROTAC : STING : E3 Ligase Ternary Complex Poly_Ub Polyubiquitinated STING Ternary->Poly_Ub Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation STING Degradation Proteasome->Degradation

References

Application Notes and Protocols: A Step-by-Step Guide to Protein Labeling with m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to labeling proteins using m-PEG4-propargyl derivatives. The focus of these application notes is on the chemical principles, detailed experimental protocols, and characterization of the resulting conjugates. The primary example will focus on amine-reactive labeling using an NHS ester derivative, a common method for modifying lysine (B10760008) residues and the N-terminus of proteins.

Introduction

Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The use of a heterobifunctional linker like this compound, which contains a terminal alkyne group, opens up possibilities for subsequent modifications via "click chemistry."[1][2][3] This two-step approach allows for the precise attachment of various functionalities, such as fluorescent dyes, biotin (B1667282), or drug molecules, under mild, bioorthogonal conditions.[1][4]

The this compound linker consists of a methoxy-capped tetraethylene glycol (PEG4) spacer, which enhances solubility and reduces steric hindrance, and a propargyl group (a terminal alkyne) for click chemistry.[1][5] The protein-reactive end can vary, with N-hydroxysuccinimide (NHS) esters being common for targeting primary amines (e.g., lysine residues).[6][7]

Chemical Principle

The labeling process is a two-stage process:

  • Amine Labeling: An amine-reactive derivative, such as this compound-NHS ester, is reacted with the protein. The NHS ester selectively acylates primary amines on the protein, forming a stable amide bond and attaching the propargyl-PEG4 linker.[6]

  • Click Chemistry: The propargyl (alkyne) group introduced onto the protein surface is now available for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction allows for the covalent attachment of any azide-containing molecule of interest.[1][8]

Quantitative Data Summary

The success of protein labeling with this compound can be assessed and optimized by considering several quantitative parameters. The following table summarizes key data points for a typical labeling experiment.

ParameterTypical Value/RangePurposeAnalytical Method(s)
Reagent Molar Excess 5- to 20-fold molar excess over protein[7]To drive the labeling reaction to the desired degree of labeling.Empirically determined for each protein.
Protein Concentration 1-10 mg/mL[6]To ensure efficient reaction kinetics.UV-Vis Spectrophotometry (A280)
Reaction pH 7.2 - 8.5[1]Optimal for NHS ester reaction with primary amines.[6]pH meter
Incubation Time 30-60 minutes at room temperature or 2 hours on ice[6]To allow for sufficient reaction time.Time-course analysis via SDS-PAGE or Mass Spectrometry.
Degree of Labeling (DOL) Varies depending on applicationTo quantify the number of linkers attached per protein.Mass Spectrometry, UV-Vis (if PEG has a chromophore)[9]
Final Conjugate Purity >95%To ensure removal of unreacted reagents and byproducts.SDS-PAGE, Size-Exclusion Chromatography (SEC), HPLC[10]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound-NHS Ester

This protocol details the covalent attachment of the alkyne linker to the target protein.

Materials:

  • Protein of interest

  • This compound-NHS Ester

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[6]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]

  • Desalting column or dialysis cassette for purification[6]

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.[6] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[1][6]

  • Prepare the Reagent Solution: The NHS ester is moisture-sensitive.[1] Equilibrate the vial of this compound-NHS Ester to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to create a 10 mM stock solution. Do not store the stock solution.[1]

  • Labeling Reaction:

    • Calculate the volume of the 10 mM reagent stock solution needed to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[6][7]

    • While gently vortexing, add the calculated volume of the reagent solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[6] Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is hydrolyzed.[6]

  • Purification: Remove excess reagent and byproducts by purifying the alkyne-labeled protein using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[6]

  • Storage: Store the purified alkyne-labeled protein under conditions optimal for its stability, typically at 4°C for short-term or -80°C for long-term storage.[1]

Protocol 2: Click Chemistry Conjugation of an Azide-Functionalized Molecule

This protocol describes the conjugation of the alkyne-labeled protein with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule).

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator/ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-labeled protein, the azide-functionalized molecule (typically at a 5- to 10-fold molar excess over the protein), and THPTA (to a final concentration of 1 mM).[5]

    • Add the CuSO₄ stock solution to a final concentration of 0.2 mM.[5]

    • Gently mix the solution.

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.[5]

    • Incubate the reaction for 1-4 hours at room temperature.[5] If using a fluorescent azide (B81097) probe, protect the reaction from light.[1]

  • Purification: Purify the final protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and the catalyst.[1]

Characterization of the Conjugate

It is essential to characterize the final conjugate to determine the degree of labeling and to ensure that the protein's integrity and function are maintained.[6]

  • SDS-PAGE: A noticeable shift in the molecular weight of the protein on an SDS-PAGE gel provides a qualitative confirmation of successful labeling.[5]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the conjugate, allowing for the calculation of the degree of labeling (DOL).[9][11]

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and to separate it from any unlabeled protein.[10]

  • Functional Assays: It is crucial to confirm that the conjugation process has not compromised the biological activity of the protein. This can be assessed using relevant bioassays.[6]

Visualizing the Workflow and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_labeling Step 1: Amine Labeling cluster_click Step 2: Click Chemistry Protein Protein in Amine-Free Buffer Reaction Incubate (RT, 30-60 min) Protein->Reaction Reagent This compound-NHS in DMSO/DMF Reagent->Reaction Quench Quench Reaction (Tris Buffer) Reaction->Quench Purify1 Purification (Desalting/Dialysis) Quench->Purify1 Alkyne_Protein Alkyne-Labeled Protein Purify1->Alkyne_Protein Click_Reaction Add Cu(I) Catalyst (CuSO4 + Ascorbate) Alkyne_Protein->Click_Reaction Azide Azide-Molecule Azide->Click_Reaction Incubate2 Incubate (RT, 1-4 hr) Click_Reaction->Incubate2 Purify2 Final Purification (SEC/Dialysis) Incubate2->Purify2 Final_Product Final Conjugate Purify2->Final_Product

Caption: Workflow for two-step protein labeling and conjugation.

Chemical Reaction Diagram

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry Protein_NH2 Protein-NH₂ plus1 + Propargyl_NHS This compound-NHS arrow1 Protein_Alkyne Protein-NH-CO-PEG4-Propargyl plus2 + NHS NHS Protein_Alkyne2 Protein-NH-CO-PEG4-Propargyl plus3 + Azide_Molecule N₃-Molecule arrow2 [Cu(I)] Final_Conjugate Protein-Conjugate

Caption: Two-step protein modification using this compound-NHS Ester.

Applications

The ability to introduce a versatile alkyne handle onto a protein opens up a wide range of applications in research and drug development:

  • Drug Development: This technique is fundamental for the creation of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug (modified with an azide) is attached to a tumor-targeting antibody (modified with an alkyne).[1] It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13]

  • Proteomics: In chemical proteomics, these linkers can be used to create probes for activity-based protein profiling (ABPP) or to identify the targets of bioactive compounds.[7]

  • Biomolecule Labeling: Proteins can be labeled with fluorescent dyes for imaging studies or with biotin for affinity purification and detection.[4][14]

Conclusion

Labeling proteins with this compound is a powerful and versatile strategy that combines the benefits of PEGylation with the efficiency and specificity of click chemistry. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively modify proteins for a wide array of applications, from basic research to the development of novel therapeutics. The choice of the reactive group on the this compound linker (e.g., NHS ester for amines, maleimide (B117702) for thiols) will depend on the available functional groups on the target protein and the desired site of conjugation.[15]

References

Application Notes and Protocols for the Bioconjugation of Peptides with m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a leading strategy in drug development to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. The benefits of PEGylation are extensive and include an extended circulating half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1]

This document provides detailed application notes and protocols for the bioconjugation of a target peptide with m-PEG4-propargyl. This specific reagent is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight, which is crucial for producing homogeneous conjugates. The linker features a terminal propargyl group (an alkyne), which enables a highly specific and efficient conjugation reaction via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," known for its high yields, mild reaction conditions, and bio-orthogonality.[1][2]

The conjugation strategy detailed herein involves a two-stage process:

  • Peptide Azidation: A reactive azide (B81097) handle is introduced onto the peptide.

  • Click Chemistry PEGylation: The azide-functionalized peptide is then covalently linked to the this compound linker through a CuAAC reaction.[1]

This method results in a stable triazole linkage, ensuring a site-specific and homogenous PEGylated peptide product.[1]

Experimental Workflow

The overall workflow for the bioconjugation of a peptide with this compound is a sequential, two-step process followed by purification and characterization of the final product.

G cluster_0 Step 1: Peptide Azidation cluster_1 Step 2: Click Chemistry PEGylation cluster_2 Step 3: Final Product Characterization Peptide Peptide (with -NH2 group) Reaction1 Amine-NHS Ester Reaction (PBS, pH 7.4, RT, 1h) Peptide->Reaction1 Azide_NHS Azido-PEG4-NHS Ester Azide_NHS->Reaction1 Azide_Peptide Azide-Functionalized Peptide Reaction1->Azide_Peptide Purification1 Purification (Desalting Column) Azide_Peptide->Purification1 Reaction2 CuAAC Click Reaction (CuSO4, THPTA, Na-Ascorbate, RT, 1-4h) Purification1->Reaction2 mPEG4_propargyl This compound mPEG4_propargyl->Reaction2 PEG_Peptide Propargyl-PEGylated Peptide Reaction2->PEG_Peptide Purification2 Purification (RP-HPLC) PEG_Peptide->Purification2 Analysis Analysis (LC-MS, MALDI-TOF) Purification2->Analysis GPCR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein GPCR GPCR G_alpha GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Activates G_beta_gamma Gβγ Peptide PEGylated Peptide Agonist Peptide->GPCR Binds ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Cellular Response Gene->Response

References

Application Notes and Protocols for Cell Surface Modification Using m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG4-propargyl for the modification of cell surfaces. This versatile methoxy-terminated polyethylene (B3416737) glycol (PEG) linker, equipped with a terminal propargyl group, enables the covalent attachment of a wide array of molecules to live cells through "click chemistry." The inclusion of a PEG4 spacer enhances solubility and provides flexibility, which is advantageous for various biological applications, including targeted drug delivery, cell tracking, and fundamental research in cell biology.

The primary method for attaching this compound to cell surfaces is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction forms a stable triazole linkage between the propargyl group of the PEG linker and an azide (B81097) group introduced onto the cell surface. A common and effective strategy for introducing these azide groups is through metabolic glycan engineering, where cells are cultured with an azide-modified sugar that is incorporated into their surface glycans.

For applications where the cytotoxicity of copper is a concern, a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also presented. This method utilizes a strained cyclooctyne (B158145) to react spontaneously with the azide-modified cell surface.

Core Applications

  • Targeted Drug Delivery: Conjugate therapeutic agents to cell surface receptors for targeted treatment.

  • Cell Imaging and Tracking: Attach fluorescent dyes or imaging agents to monitor cell populations.

  • Biomolecule Immobilization: Anchor proteins, peptides, or nucleic acids to the cell surface to study cellular responses and interactions.

  • Fundamental Research: Investigate the dynamics of cell surface molecules and their roles in various biological processes.

Data Presentation

The following tables summarize typical quantitative data for cell surface modification using click chemistry. These values can serve as a starting point for experimental design and optimization.

Table 1: Typical Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells

ParameterTypical ValueConditionsNotes
Metabolic Labeling Time 48 - 72 hours37°C, 5% CO₂Incubation time with azide-sugar (e.g., Ac₄ManNAz) can be optimized for different cell types.
Azide-Sugar Concentration 10 - 50 µMCell culture mediumConcentration may need to be optimized to balance labeling efficiency and potential toxicity.[1][2]
This compound Concentration 25 - 100 µMDPBS or other suitable bufferMolar excess relative to the estimated number of surface azides is recommended.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 - 100 µMDPBSHigher concentrations can increase reaction rate but also toxicity.[3][4]
Ligand (THPTA) Concentration 250 - 500 µMDPBSA 5:1 ligand-to-copper ratio is often used to chelate copper and reduce toxicity.[1][2]
Sodium Ascorbate (B8700270) Concentration 1 - 2.5 mMDPBSFreshly prepared solution is crucial for reducing Cu(II) to the active Cu(I) state.[1][2]
Reaction Time 1 - 10 minutes4°C or Room TemperatureShorter incubation times at lower temperatures help to minimize cytotoxicity.[1][2][3]
Reaction Yield (on membrane proteins) >18%Optimized conditionsYields can vary significantly based on cell type, azide incorporation, and reaction conditions.[3][5]

Table 2: Cell Viability After CuAAC-Mediated Surface Modification

Cell LineCopper (CuSO₄) ConcentrationLigand (THPTA)Cell Viability (% of Control)Assay Method
HeLa50 µM250 µM (5:1)~95%CellTiter-Glo[1][2]
CHO50 µM250 µM (5:1)~90%CellTiter-Glo[1][2]
Jurkat25 µM125 µM (5:1)~85%CellTiter-Glo[1][2]
OVCAR5100 µM200 µM (2:1)~75%MTS Assay[3]

Table 3: Comparison of CuAAC and SPAAC for Live Cell Labeling

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Potential cytotoxicity from copper catalyst. Minimized with ligands and short reaction times.[1][2][3][6]Excellent, as it is a copper-free reaction.[7]
Reaction Rate Very fast (minutes)[1][2]Fast (minutes to hours), dependent on the strained alkyne used.
Reagents Azide, Terminal Alkyne (e.g., this compound), Copper(II) Sulfate, Reducing Agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA).Azide, Strained Alkyne (e.g., DBCO-functionalized molecule).
Ideal Use Case Rapid and efficient labeling when copper toxicity can be effectively managed.Live-cell and in vivo imaging and modification where biocompatibility is paramount.[7]

Experimental Protocols

The following protocols provide a detailed methodology for the modification of cell surfaces using this compound.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the introduction of azide functionalities onto the cell surface through metabolic incorporation of an azide-derivatized sugar, N-azidoacetylmannosamine (Ac₄ManNAz), a precursor for sialic acid biosynthesis.[8]

Materials:

  • Cells of interest (e.g., HeLa, CHO, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in the desired format (e.g., 6-well plate, 96-well plate, or on glass coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Ac₄ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO.

  • Metabolic Labeling:

    • Add the Ac₄ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 10-50 µM.[1][2]

    • For suspension cells, add the Ac₄ManNAz directly to the cell suspension.

    • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.

  • Washing:

    • For adherent cells, gently aspirate the medium, and wash the cells three times with pre-warmed PBS.

    • For suspension cells, centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in PBS. Repeat this washing step three times.

  • The azide-modified cells are now ready for the click chemistry reaction.

G cluster_0 Cell Preparation cluster_1 Metabolic Incorporation cluster_2 Preparation for Click Reaction cell_seeding Seed cells and allow to adhere ac4manaz_prep Prepare Ac4ManNAz stock solution metabolic_labeling Incubate cells with Ac4ManNAz for 48-72 hours ac4manaz_prep->metabolic_labeling Add to culture medium washing Wash cells with PBS to remove unincorporated sugar metabolic_labeling->washing ready_for_click Azide-modified cells ready for conjugation washing->ready_for_click

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells

This protocol describes the conjugation of this compound to azide-modified cells using a copper-catalyzed click reaction. The protocol is optimized to minimize copper-induced cytotoxicity.

Materials:

  • Azide-modified cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine (B1677879) hydrochloride (optional, to scavenge reactive byproducts)[1]

  • Dulbecco's Phosphate-Buffered Saline (DPBS), cold

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Prepare a 10 mM stock solution of CuSO₄ in sterile water.

    • Prepare a 50 mM stock solution of THPTA in sterile water.

    • Prepare a 100 mM stock solution of sodium ascorbate in sterile water. This solution must be prepared fresh immediately before use.

    • (Optional) Prepare a 100 mM stock solution of aminoguanidine hydrochloride in sterile water.

  • Preparation of the "Click" Reaction Cocktail:

    • Important: Prepare the reaction cocktail on ice immediately before adding to the cells.

    • In a microcentrifuge tube, combine the following in order for a 1 mL final reaction volume:

      • DPBS to bring the volume close to 1 mL.

      • This compound stock solution to a final concentration of 25-100 µM.

      • (Optional) Aminoguanidine hydrochloride stock solution to a final concentration of 1 mM.

      • THPTA stock solution to a final concentration of 250-500 µM.

      • CuSO₄ stock solution to a final concentration of 50-100 µM.

      • Gently mix the solution.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction cocktail to a final concentration of 1-2.5 mM.[1][2]

    • Gently mix the final reaction cocktail.

  • Cell Labeling:

    • Aspirate the PBS from the azide-modified cells and immediately add the complete "click" reaction cocktail.

    • Incubate the cells for 1-10 minutes at 4°C or room temperature.[1][2][3] Shorter incubation times are recommended to maintain cell viability.

  • Quenching and Washing:

    • Aspirate the reaction cocktail and immediately wash the cells three times with cold DPBS to remove the copper catalyst and unreacted reagents.

  • The cells are now surface-modified with this compound and can be used for downstream applications or analysis.

G cluster_0 Reagent Preparation cluster_1 Reaction Cocktail Assembly cluster_2 Cell Labeling and Washing azide_cells Start with azide-modified cells stock_solutions Prepare stock solutions of this compound, CuSO4, THPTA, and Sodium Ascorbate premix Prepare premix of this compound, THPTA, and CuSO4 in DPBS stock_solutions->premix initiate Add fresh Sodium Ascorbate to initiate the reaction premix->initiate add_cocktail Add reaction cocktail to cells and incubate for 1-10 min initiate->add_cocktail wash_cells Wash cells with cold DPBS to quench the reaction add_cocktail->wash_cells modified_cells Surface-modified cells wash_cells->modified_cells

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells (Copper-Free)

This protocol provides a copper-free method for cell surface modification, which is ideal for sensitive cell types or in vivo applications. It involves the reaction of azide-modified cells with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO). For this protocol, you would use a DBCO-PEG4-X conjugate, where X is the molecule you wish to attach to the cell surface.

Materials:

  • Azide-modified cells (from Protocol 1)

  • DBCO-PEG4-conjugate (e.g., DBCO-PEG4-Fluorophore)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of DBCO-PEG4-conjugate Stock Solution: Prepare a stock solution of the DBCO-PEG4-conjugate in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Cell Labeling:

    • Dilute the DBCO-PEG4-conjugate stock solution in complete cell culture medium or PBS to the desired final concentration (typically 25-100 µM).

    • Add the diluted DBCO-PEG4-conjugate to the azide-modified cells.

    • Incubate the cells for 30-60 minutes at 37°C or for several hours at 4°C. Reaction times can be optimized based on the specific DBCO reagent and cell type.

  • Washing:

    • Wash the cells three times with PBS to remove any unreacted DBCO-PEG4-conjugate.

  • The cells are now surface-modified and ready for downstream analysis.

G cluster_0 Preparation cluster_1 Labeling and Washing azide_cells Start with azide-modified cells dbco_prep Prepare DBCO-PEG4-conjugate solution azide_cells->dbco_prep incubation Incubate cells with DBCO-PEG4-conjugate for 30-60 min dbco_prep->incubation washing Wash cells with PBS incubation->washing modified_cells Surface-modified cells washing->modified_cells

Protocol 4: Assessment of Cell Viability

It is crucial to assess cell viability after any surface modification protocol. The MTT or CellTiter-Glo assay are common methods for this purpose.

Materials:

  • Surface-modified cells

  • Control (unmodified) cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plate

  • Plate reader

Procedure (MTT Assay Example):

  • After the surface modification and washing steps, add fresh complete cell culture medium to the cells.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficient azide incorporation.Increase the concentration of Ac₄ManNAz or the incubation time during metabolic labeling.
Inactive copper catalyst (CuAAC).Use a freshly prepared solution of sodium ascorbate. Ensure a sufficient excess of the reducing agent.
Low reagent concentrations.Optimize the concentrations of this compound and the copper catalyst.
High Cell Death Copper toxicity (CuAAC).Decrease the copper concentration and/or the reaction time. Increase the ligand-to-copper ratio. Perform the reaction at 4°C.[1][2][6]
Toxicity of the azide-sugar.Titrate the concentration of Ac₄ManNAz to find the optimal balance between labeling and viability.
High Background Signal Non-specific binding of the detection molecule.Increase the number of washing steps after the click reaction. Include a blocking step if using antibody-based detection methods.

Conclusion

The use of this compound in conjunction with click chemistry offers a robust and versatile platform for cell surface modification. By carefully selecting between copper-catalyzed and copper-free methods and optimizing reaction conditions, researchers can effectively conjugate a variety of molecules to the surface of living cells. This opens up numerous possibilities for advancements in targeted therapies, cellular imaging, and our fundamental understanding of cell biology. Always ensure to validate the efficiency of labeling and assess cell viability for any new cell type or experimental condition.

References

Application Notes and Protocols for PROTAC Synthesis using an m-PEG4-propargyl Linker

Author: BenchChem Technical Support Team. Date: December 2025

Topic: PROTAC Synthesis Protocol using an m-PEG4-propargyl Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance the physicochemical properties of the molecule. This application note provides a detailed protocol for the synthesis of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, using an this compound linker. The synthesis utilizes the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to connect the target protein ligand to the E3 ligase ligand.

Signaling Pathway and Mechanism of Action

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader. It binds to acetylated histones on chromatin, which leads to the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, such as c-MYC. A BRD4-targeting PROTAC, synthesized as described in this protocol, will function by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase (in this example, Cereblon). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a downstream reduction in oncogene expression.

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds to Proteasome 26S Proteasome BRD4->Proteasome targeted to TernaryComplex Ternary Complex (BRD4-PROTAC-CRBN) BRD4->TernaryComplex cMYC c-MYC Gene AcetylatedHistones->cMYC recruits BRD4 to Transcription Oncogene Transcription cMYC->Transcription leads to PROTAC BRD4 PROTAC PROTAC->BRD4 binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN binds CRBN->TernaryComplex Ub Ubiquitin Ub->BRD4 tags for degradation DegradedBRD4 Degraded BRD4 Peptides Proteasome->DegradedBRD4 degrades into TernaryComplex->Ub facilitates ubiquitination of BRD4

Caption: Mechanism of action of a BRD4-targeting PROTAC.

Experimental Protocols

This protocol describes the synthesis of a model BRD4-targeting PROTAC by coupling an azide-functionalized JQ1 derivative (a potent BRD4 inhibitor) with the this compound linker, followed by conjugation to an E3 ligase ligand. For this protocol, we will assume the prior synthesis of an azide-functionalized JQ1 and an E3 ligase ligand with a suitable functional group for attachment to the linker. The key step highlighted here is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials and Reagents
  • Azide-functionalized BRD4 ligand (e.g., JQ1-azide)

  • This compound linker

  • E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol (t-BuOH), Deionized water

  • Purification system: Preparative High-Performance Liquid Chromatography (HPLC)

  • Analytical instruments: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy

Synthesis Workflow

The synthesis is a modular, two-step process. First, the this compound linker is conjugated to the azide-functionalized BRD4 ligand via CuAAC. The resulting intermediate is then purified and subsequently coupled to the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: CuAAC Click Reaction cluster_step2 Step 2: Final PROTAC Assembly JQ1_azide JQ1-Azide CuAAC CuSO4, NaAscorbate t-BuOH/H2O JQ1_azide->CuAAC PEG_linker This compound PEG_linker->CuAAC Intermediate JQ1-PEG4-propargyl Intermediate CuAAC->Intermediate Purification1 Purification (HPLC) Intermediate->Purification1 E3_ligand E3 Ligase Ligand Final_Coupling Coupling Reaction E3_ligand->Final_Coupling Final_PROTAC Final BRD4 PROTAC Final_Coupling->Final_PROTAC Purification2 Purification (HPLC) & Characterization (LC-MS, NMR) Final_PROTAC->Purification2 Intermediate_ref JQ1-PEG4-propargyl Intermediate Intermediate_ref->Final_Coupling Purification1->Intermediate_ref

Caption: General experimental workflow for PROTAC synthesis.
Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the azide-functionalized BRD4 ligand (1.0 equivalent) and the this compound linker (1.1 equivalents) in a suitable solvent mixture, such as 1:1 t-butanol/water or DMF.

  • Degassing: Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the copper catalyst.

  • Catalyst Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.4 equivalents) in deionized water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 equivalents) in deionized water.

  • Click Reaction: To the stirring solution from Step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and the consumption of the starting materials.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the pure intermediate.

  • Characterization: Confirm the identity and purity of the synthesized intermediate using LC-MS and NMR spectroscopy.

The subsequent coupling of this intermediate to the E3 ligase ligand would follow standard organic synthesis procedures (e.g., amide bond formation), depending on the functional groups present.

Data Presentation

The efficacy of a synthesized PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following table provides representative data for a BRD4-targeting PROTAC synthesized using a PEG4 linker.

ParameterValue
Synthesis Yield (CuAAC Step) 70-90%
Final Purity (HPLC) >98%
Molecular Weight (LC-MS) Confirmed
BRD4 DC50 (in a relevant cell line) 5-25 nM
BRD4 Dmax >90%

Note: The data presented are representative examples and may vary depending on the specific ligands and experimental conditions.

Conclusion

The use of an this compound linker in conjunction with the CuAAC click chemistry reaction provides a modular and highly efficient strategy for the synthesis of PROTACs. This approach allows for the rapid assembly of PROTAC libraries with variations in linker length, composition, and ligand selection, thereby accelerating the discovery of potent and selective protein degraders for a wide range of therapeutic targets. The protocol outlined in this application note provides a robust framework for researchers to successfully synthesize and evaluate novel PROTAC molecules.

Application Notes and Protocols: m-PEG4-propargyl in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of m-PEG4-propargyl, a heterobifunctional linker, and its applications in constructing advanced targeted drug delivery systems. Detailed protocols for conjugation and characterization are provided to assist researchers in utilizing this versatile tool for the development of therapeutics such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles.

Core Concepts and Applications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a terminal methoxy (B1213986) group and a propargyl group. The PEG chain enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugate.[1][2][3] The key feature of this linker is its terminal propargyl group, an alkyne moiety that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This reaction is highly specific, efficient, and bioorthogonal, allowing for the stable and precise attachment of azide-modified molecules under mild, aqueous conditions.[7][8]

The primary applications of this compound in targeted drug delivery include:

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic payloads to monoclonal antibodies for targeted delivery to cancer cells.[8][9]

  • PROTACs: Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[1][5][10]

  • Targeted Nanoparticle Functionalization: Modifying the surface of nanoparticles with targeting ligands (e.g., peptides, antibodies) to enhance cell-specific delivery of therapeutic or imaging agents.[2][11]

  • Biomolecule Labeling: Attaching reporter molecules such as fluorescent dyes or biotin (B1667282) for imaging and detection purposes.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC10H18O4[12]
Molecular Weight202.3 g/mol [12]
PurityTypically >98%[12]
SolubilitySoluble in DMSO[12]
Storage Conditions-20°C[12]
Table 2: Typical Parameters for CuAAC Reactions with this compound
ParameterTypical ValueConditionsNotesReference
Reaction Time1 - 4 hoursRoom TemperatureCan be influenced by catalyst, ligand, and reactant concentrations.[8]
Reaction Yield> 90%Optimized conditionsYields are typically high for this efficient reaction.[8]
Reactant Molar Ratio (Propargyl:Azide)1.1 - 1.5 : 1VariesA slight excess of one reagent is often used.[5]
Copper Catalyst Concentration0.1 - 1 mol%Final concentration in the reaction mixture.[5]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of an Azide-Modified Molecule to this compound

This protocol outlines the fundamental steps for conjugating an azide-containing molecule (e.g., a targeting ligand, drug payload, or protein) to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA for aqueous solutions)[7]

  • Reaction Buffer (e.g., phosphate-buffered saline - PBS, pH 7.4 for biomolecules)[7]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification system (e.g., size-exclusion chromatography, HPLC)[8]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).[8]

    • Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO, water, or reaction buffer) to a known concentration.[5]

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).[8]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-functionalized molecule and this compound. A 1.1 to 1.5 molar excess of the propargyl linker is typically used.[5]

    • Add the reaction buffer to achieve the desired final reactant concentrations.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[5]

  • Catalyst Preparation:

    • In a separate tube, prepare the copper catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.[8]

  • Reaction Initiation:

    • Add the CuSO₄/THPTA catalyst premix to the degassed reaction mixture to achieve a final copper concentration of approximately 1 mM.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[7][8]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or HPLC, until the starting material is consumed.[8]

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable chromatographic method (e.g., size-exclusion chromatography, reversed-phase HPLC) to remove unreacted starting materials, catalyst, and other reagents.[8]

Protocol 2: Synthesis and Functionalization of Targeted Nanoparticles

This protocol describes the surface functionalization of pre-formed nanoparticles with a targeting ligand using a PEG linker with a propargyl group.

Materials:

  • Pre-formed nanoparticles with a reactive handle (e.g., amine- or carboxyl-functionalized)

  • Propargyl-PEG-amine or Propargyl-PEG-acid (depending on the nanoparticle surface chemistry)[2]

  • Activation reagents for carboxyl groups (if applicable), such as EDC and NHS

  • Azide-modified targeting ligand (e.g., peptide, small molecule)

  • Reagents for CuAAC reaction (as listed in Protocol 1)

  • Dialysis or centrifugation equipment for purification[2]

Procedure:

  • Nanoparticle-PEG-Propargyl Synthesis:

    • For carboxylated nanoparticles: Activate the carboxyl groups on the nanoparticle surface using EDC and NHS. Subsequently, react the activated nanoparticles with Propargyl-PEG-amine.[2]

    • For aminated nanoparticles: Directly react the nanoparticles with Propargyl-PEG-acid (which may require pre-activation to an NHS ester).

    • Purify the resulting propargyl-functionalized nanoparticles by dialysis or repeated centrifugation to remove unreacted reagents.[2]

  • Targeting Ligand Conjugation (Click Chemistry):

    • Suspend the purified propargyl-functionalized nanoparticles in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]

    • Add the azide-modified targeting ligand to the nanoparticle suspension, typically in a 5- to 10-fold molar excess.[2][7]

    • Perform the CuAAC reaction as described in Protocol 1 (steps 2-5).

  • Final Purification and Characterization:

    • Purify the targeted nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove excess ligand and catalyst components.[2]

    • Characterize the final targeted nanoparticles for size, zeta potential, drug loading (if applicable), and targeting ligand density.

Protocol 3: Characterization of this compound Conjugates

Successful conjugation should be confirmed using a combination of analytical techniques.

Methods:

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS can be used to confirm the mass increase corresponding to the addition of the this compound linker and the conjugated molecule.[4][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm successful conjugation by observing the disappearance of the alkyne proton signal and the appearance of new signals from the triazole ring.[4]

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): Useful for confirming the formation of larger conjugates and assessing the purity and presence of aggregates.[4]

    • High-Performance Liquid Chromatography (HPLC): Can be used to monitor the reaction progress and purify the final conjugate.[8]

  • For ADCs:

    • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).[9]

    • Antigen Binding Assays (ELISA, SPR): To ensure that the conjugation process has not compromised the antibody's binding affinity to its target.[9]

  • For Nanoparticles:

    • Dynamic Light Scattering (DLS): To measure the size and size distribution.

    • Zeta Potential Measurement: To determine the surface charge.

Visualizations

experimental_workflow start Azide-Modified Molecule reaction CuAAC 'Click' Reaction start->reaction linker This compound linker->reaction cu_catalyst Cu(I) Catalyst (CuSO4 + NaAsc) cu_catalyst->reaction ligand Stabilizing Ligand (e.g., THPTA) ligand->reaction purification Purification (e.g., SEC, HPLC) reaction->purification Crude Product conjugate Purified Conjugate purification->conjugate characterization Characterization (MS, NMR, HPLC) conjugate->characterization final_product Final Product characterization->final_product

Caption: General workflow for CuAAC conjugation using this compound.

targeted_nanoparticle_delivery cluster_synthesis Synthesis cluster_delivery Targeted Delivery NP Nanoparticle Core (e.g., PLGA) TNP Targeted Drug-Loaded Nanoparticle NP->TNP Drug Loading & Linker Conjugation Linker This compound (or derivative) Linker->TNP Target Targeting Ligand (Azide-modified) Target->TNP Click Chemistry Drug Therapeutic Drug Drug->TNP TNP_circ Targeted NP in Circulation TNP->TNP_circ Systemic Administration TargetCell Target Cell (Receptor Overexpression) TNP_circ->TargetCell Specific Binding NonTargetCell Non-Target Cell TNP_circ->NonTargetCell Minimal Interaction Uptake Receptor-Mediated Endocytosis TargetCell->Uptake Release Drug Release (e.g., in lysosome) Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: Signaling pathway for targeted nanoparticle drug delivery.

logical_relationship Linker This compound Propargyl Propargyl Group (-C≡CH) Linker->Propargyl enables PEG PEG Spacer (-OCH2CH2-)n Linker->PEG provides Click Click Chemistry (CuAAC) Propargyl->Click reacts via Properties Enhanced Properties PEG->Properties Applications Targeted Drug Delivery Applications Click->Applications Azide Azide-Modified Molecule Azide->Click Solubility Increased Solubility Properties->Solubility Stability Improved Stability Properties->Stability PK Favorable Pharmacokinetics Properties->PK ADCs ADCs Applications->ADCs PROTACs PROTACs Applications->PROTACs NPs Nanoparticles Applications->NPs

Caption: Logical relationships of this compound's components and applications.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized bioconjugation by offering high specificity and reaction efficiency under mild, aqueous conditions.[1][2] This document provides detailed application notes and protocols for the use of m-PEG4-propargyl, a heterobifunctional linker, to fluorescently label biomolecules.

The this compound linker possesses a terminal propargyl group (an alkyne) that readily participates in click chemistry with azide-functionalized fluorescent dyes.[3][4] The methoxy-terminated tetraethylene glycol (m-PEG4) spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the labeled biomolecule.[5][6] This system allows for a two-step labeling strategy: first, the introduction of an azide (B81097) handle onto the target biomolecule, and second, the highly efficient click reaction with the this compound-modified fluorescent dye. This approach is broadly applicable to various biomolecules, including proteins, peptides, and nucleic acids.[1][7]

Principle of the Method

The fluorescent labeling strategy using this compound is a two-stage process. The first stage involves the functionalization of the biomolecule of interest with an azide group. This can be achieved using various azide-NHS esters that react with primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins).[7][8] The second stage is the click chemistry reaction where the azide-modified biomolecule is conjugated to a fluorescent dye that has been pre-functionalized with this compound. The copper(I)-catalyzed reaction between the azide and the terminal alkyne of the propargyl group forms a stable triazole linkage.[1][9]

cluster_0 Stage 1: Azide Functionalization cluster_1 Stage 2: Fluorescent Labeling Biomolecule Biomolecule (e.g., Protein with Lys) Azide_Biomolecule Azide-Modified Biomolecule Biomolecule->Azide_Biomolecule Amine Reaction Azide_NHS Azide-NHS Ester Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide_Biomolecule->Labeled_Biomolecule CuAAC Click Chemistry mPEG4_Propargyl_Dye This compound Fluorescent Dye

Figure 1: Two-stage workflow for fluorescent labeling.

Key Applications

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging, flow cytometry, and tracking studies.[8][10]

  • PEGylation: The PEG spacer can improve the solubility and in vivo circulation time of the labeled biomolecule.[7][]

  • Drug Development: Linking fluorescent reporters to therapeutic proteins or peptides for pharmacokinetic and pharmacodynamic studies.[8]

  • Proteomics: Labeling of specific proteins for detection and quantification in complex biological samples.[5]

Quantitative Data Summary

The efficiency of the labeling process is contingent on several factors, including the nature of the biomolecule, the reactivity of the azide-functionalization reagent, and the optimization of the click chemistry reaction conditions. The following tables provide representative data for the key stages of the labeling process.

Table 1: Representative Efficiency of Biomolecule Azidation

Biomolecule (Example)Azidation ReagentMolar Ratio (Reagent:Biomolecule)Reaction Time (hours)Azidation Efficiency (%)Analytical Method
IgG AntibodyAzido-PEG4-NHS Ester20:14> 95%Mass Spectrometry
BSAAzido-PEG4-NHS Ester10:12> 90%Mass Spectrometry
Synthetic PeptideAzido-acetic acid NHS ester5:12> 98%RP-HPLC, Mass Spectrometry

Table 2: Representative Efficiency of Click Chemistry Labeling

Azide-Modified BiomoleculeThis compound Fluorescent DyeMolar Ratio (Dye:Biomolecule)Reaction Time (hours)Labeling Efficiency (%)Analytical Method
Azide-IgGThis compound-AF4885:11> 95%SDS-PAGE, UV-Vis
Azide-BSAThis compound-Cy55:11> 90%SDS-PAGE, UV-Vis
Azide-PeptideThis compound-TAMRA3:11> 98%RP-HPLC, Mass Spectrometry

Experimental Protocols

Protocol 1: Azide Modification of a Protein

This protocol describes the introduction of an azide group onto a protein using an Azide-NHS ester, which reacts with primary amines.

Materials:

  • Protein of interest (e.g., IgG, BSA)

  • Azido-PEG4-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassette)[12]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in amine-free buffer to a concentration of 1-10 mg/mL.[9]

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the Azido-PEG4-NHS Ester in anhydrous DMSO to create a 10 mM stock solution.[7]

  • Azidation Reaction: While gently stirring the protein solution, add a 5- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 1 hour at room temperature.[8]

  • Purification: Remove excess reagents and byproducts by SEC or dialysis. The purified product is the azide-modified protein.[9]

  • Characterization: Confirm successful modification by mass spectrometry. The mass of the modified protein should increase by the molecular weight of the azido-PEG4 moiety.[7]

start Start prepare_protein Prepare Protein Solution (1-10 mg/mL in PBS) start->prepare_protein prepare_reagent Prepare Azide-NHS Ester Stock (10 mM in DMSO) prepare_protein->prepare_reagent reaction Azidation Reaction (5-20x molar excess) prepare_reagent->reaction incubation Incubate (2-4h at RT or O/N at 4°C) reaction->incubation quenching Quench Reaction (1 M Tris-HCl) incubation->quenching purification Purify (SEC or Dialysis) quenching->purification characterization Characterize (Mass Spectrometry) purification->characterization end End characterization->end

Figure 2: Workflow for protein azidation.
Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol details the conjugation of the azide-modified biomolecule with an this compound-functionalized fluorescent dye.

Materials:

  • Azide-modified biomolecule (from Protocol 1)

  • This compound fluorescent dye

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[6]

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water or DMSO)[6]

  • Sodium Ascorbate (B8700270) stock solution (e.g., 500 mM in water, freshly prepared)[8]

  • Purification system (e.g., SEC column or dialysis cassette)[12]

Procedure:

  • Reactant Preparation: Dissolve the azide-modified biomolecule and the this compound fluorescent dye in the Reaction Buffer. A 1.5- to 10-fold molar excess of the dye is typically used.[6]

  • Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand catalyst complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is often recommended.[9] For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule, the this compound fluorescent dye, and the catalyst premix.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically 1-5 mM.[8][9] Mix gently.

  • Incubation: Protect the reaction from light and incubate for 1-4 hours at room temperature.[7]

  • Purification: Purify the fluorescently labeled biomolecule from excess dye and catalyst components using SEC or dialysis.[][12]

  • Characterization: Confirm successful labeling and determine the degree of labeling using SDS-PAGE (for proteins) and UV-Vis spectroscopy.

start Start prepare_reactants Prepare Reactants: Azide-Biomolecule & Propargyl-Dye start->prepare_reactants prepare_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prepare_reactants->prepare_catalyst reaction_setup Combine Reactants and Catalyst prepare_catalyst->reaction_setup initiate_reaction Initiate with Sodium Ascorbate reaction_setup->initiate_reaction incubation Incubate (1-4h at RT, dark) initiate_reaction->incubation purification Purify (SEC or Dialysis) incubation->purification characterization Characterize (SDS-PAGE, UV-Vis) purification->characterization end End characterization->end

Figure 3: Workflow for click chemistry labeling.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Low Azidation Efficiency - Inactive NHS ester (hydrolyzed).- Buffer contains primary amines (e.g., Tris).- Insufficient molar excess of NHS ester.- Prepare NHS ester solution fresh in anhydrous DMSO.- Use an amine-free buffer like PBS or borate (B1201080) buffer.[13]- Optimize the molar ratio of the NHS ester to the biomolecule.
Low Click Reaction Yield - Oxidation of Cu(I) catalyst.- Impurities in starting materials.- Degradation of reagents.- Ensure a sufficient amount of fresh sodium ascorbate is used.[14]- Degas the reaction mixture and consider running under an inert atmosphere.[14]- Purify the azide-modified biomolecule thoroughly before the click reaction.
Product Precipitation - Low solubility of the conjugate.- Aggregation during purification.- The this compound linker is designed to enhance solubility. Ensure it is properly conjugated.- Adjust buffer pH or ionic strength during purification.[12]
Difficulty in Purification - Poor separation of labeled product from free dye.- Non-specific binding to chromatography media.- Use a size-exclusion chromatography column with an appropriate fractionation range.[][12]- For membrane filtration, select membranes with low protein-binding properties.[12]

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the fluorescent labeling of biomolecules. This method offers high efficiency, specificity, and biocompatibility, making it an invaluable tool for a wide range of applications in research and drug development. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this powerful bioconjugation strategy.

References

Application Notes and Protocols for Protein Immobilization on Surfaces using m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of proteins onto solid surfaces is a cornerstone of modern biotechnology, enabling advancements in diagnostics, drug discovery, and fundamental biological research. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a robust and specific method for covalently attaching proteins in a controlled manner. This document provides detailed application notes and protocols for the immobilization of proteins on surfaces utilizing a methoxy-polyethylene glycol (PEG)-propargyl linker, specifically m-PEG4-propargyl.

The this compound linker provides a terminal alkyne group for the click reaction, while the PEG spacer enhances solubility, reduces non-specific binding, and minimizes steric hindrance, thereby helping to preserve the protein's native conformation and activity upon immobilization.[1] This two-step strategy involves first functionalizing the protein with the this compound linker and then "clicking" it onto an azide-functionalized surface.

Principle of the Method

The overall strategy for protein immobilization using this compound involves two key stages:

  • Protein Propargylation: The protein of interest is covalently modified with an this compound linker. A common approach is to use an N-hydroxysuccinimide (NHS) ester derivative of the linker (e.g., this compound-NHS ester) which reacts with primary amines (primarily on lysine (B10760008) residues and the N-terminus) on the protein surface to form a stable amide bond. This introduces the terminal alkyne group onto the protein.

  • Surface Immobilization via Click Chemistry: The alkyne-modified protein is then covalently attached to a surface that has been functionalized with azide (B81097) groups. The immobilization is achieved through the highly efficient and specific CuAAC reaction, which forms a stable triazole linkage.

Data Presentation

Table 1: Typical Reaction Conditions for Protein Propargylation with this compound-NHS Ester
ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of Linker10x - 30xThe optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling.
Reaction BufferAmine-free buffer (e.g., PBS, pH 7.2-8.0)Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete with the NHS ester reaction.
Reaction Time1 - 4 hoursCan be optimized based on the reactivity of the protein.
Reaction TemperatureRoom Temperature (20-25°C)Incubation on ice can also be performed to minimize potential protein degradation.
Quenching Reagent1 M Tris-HCl or Glycine, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS ester.
Table 2: Typical Reaction Conditions for Surface Immobilization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterRecommended ConcentrationNotes
Alkyne-Modified Protein0.1 - 1 mg/mL in reaction bufferThe optimal concentration depends on the desired surface density.
Copper(II) Sulfate (CuSO₄)0.1 - 1 mMA stock solution in water is typically used.
Copper Ligand (e.g., THPTA)0.5 - 5 mMA 5:1 ligand to copper ratio is often recommended to stabilize the Cu(I) ion and protect the protein.
Reducing Agent (e.g., Sodium Ascorbate)2.5 - 5 mMA freshly prepared stock solution in water is crucial for efficient reduction of Cu(II) to Cu(I).
Reaction BufferPBS, pH 7.4 or similar biological bufferShould be degassed to minimize oxidation of the Cu(I) catalyst.
Reaction Time1 - 4 hoursCan be performed at room temperature, protected from light.
Washing BuffersPBS with 0.05% Tween-20, followed by PBSTo remove non-specifically bound protein and reaction components.

Experimental Protocols

Protocol 1: Protein Propargylation using this compound-NHS Ester

This protocol describes the modification of a protein with a terminal alkyne group.

Materials:

  • Protein of interest

  • This compound-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in amine-free PBS at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Linker Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

  • Conjugation Reaction: a. Add the desired molar excess of the this compound-NHS ester solution to the protein solution. A 20-fold molar excess is a good starting point. b. Mix gently and incubate at room temperature for 1-2 hours.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by purifying the propargylated protein using a desalting column or by dialysis against PBS.

  • Characterization (Optional): Confirm the degree of labeling using techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the this compound group.

Protocol 2: Surface Functionalization with Azide Groups

This protocol describes the preparation of an azide-functionalized surface, for example, on a glass slide.

Materials:

  • Glass slides or other substrate

  • (3-Azidopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Acetone

  • Ethanol

  • Deionized water

  • Nitrogen gas

Procedure:

  • Surface Cleaning: Thoroughly clean the glass slides by sonicating in acetone, followed by ethanol, and then deionized water (15 minutes each). Dry the slides under a stream of nitrogen.

  • Surface Activation (Optional but Recommended): Treat the clean slides with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups on the surface.

  • Silanization: a. Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene. b. Immerse the cleaned and dried slides in the silane (B1218182) solution and incubate for 1-2 hours at room temperature with gentle agitation. c. After incubation, wash the slides extensively with toluene, followed by ethanol, and finally deionized water to remove any unbound silane. d. Dry the azide-functionalized slides under a stream of nitrogen and store them in a desiccator until use.

Protocol 3: Immobilization of Propargylated Protein onto Azide-Functionalized Surface

This protocol details the "click" reaction to covalently attach the alkyne-modified protein to the azide-functionalized surface.

Materials:

  • Propargylated protein (from Protocol 1)

  • Azide-functionalized surface (from Protocol 2)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4, degassed)

  • Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

Procedure:

  • Prepare Click Reaction Mixture: a. In a microcentrifuge tube, prepare the click reaction mixture. For a 100 µL final volume, combine the following in order, vortexing gently after each addition:

    • Propargylated protein in degassed PBS (to a final concentration of 0.1-1 mg/mL)
    • THPTA solution (to a final concentration of 1 mM)
    • CuSO₄ solution (to a final concentration of 0.2 mM)

  • Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to the mixture to a final concentration of 2.5 mM. Mix gently.

  • Surface Incubation: a. Immediately apply the complete click reaction mixture onto the azide-functionalized surface. Ensure the entire surface is covered. b. Incubate in a humidified chamber for 1-4 hours at room temperature, protected from light.

  • Washing: a. After incubation, carefully wash the surface with PBST (3 x 5 minutes) to remove unbound protein and reaction components. b. Rinse with PBS (2 x 5 minutes).

  • Blocking (Optional): To prevent non-specific binding in subsequent applications, block the surface by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Final Wash: Wash the surface again with PBS (3 x 5 minutes) and store in PBS at 4°C until use.

Protocol 4: Quantification and Activity Assessment of Immobilized Protein

Quantification:

The amount of immobilized protein can be quantified using various techniques:

  • Fluorescence Labeling: If the protein is fluorescently tagged, the surface fluorescence can be measured and correlated to protein concentration using a standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use a primary antibody specific to the immobilized protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Surface Plasmon Resonance (SPR): This technique can directly measure the mass of protein immobilized on the sensor surface in real-time.[2]

Activity Assessment:

The biological activity of the immobilized protein should be confirmed:

  • Enzymatic Assays: If the immobilized protein is an enzyme, its activity can be measured by incubating the surface with a substrate solution and monitoring product formation over time.

  • Binding Assays: For receptors or antibodies, the binding of their specific ligands or antigens can be measured, for example, using fluorescently labeled binding partners or through techniques like SPR.[3][4]

Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_propargylation Protein Propargylation cluster_surface_prep Surface Preparation cluster_immobilization Immobilization cluster_characterization Characterization p_start Protein of Interest p_buffer Buffer Exchange (Amine-free PBS) p_start->p_buffer p_linker Add this compound-NHS Ester p_buffer->p_linker p_react Incubate (1-2h, RT) p_linker->p_react p_quench Quench Reaction (Tris/Glycine) p_react->p_quench p_purify Purify (Desalting/Dialysis) p_quench->p_purify p_alkyne Alkyne-Modified Protein p_purify->p_alkyne im_mix Prepare Click Reaction Mix (Protein, CuSO4, THPTA, Na-Ascorbate) p_alkyne->im_mix s_start Bare Surface (e.g., Glass) s_clean Clean & Activate s_start->s_clean s_silane Silanize with (3-Azidopropyl)triethoxysilane s_clean->s_silane s_wash Wash & Dry s_silane->s_wash s_azide Azide-Functionalized Surface s_wash->s_azide im_react Incubate on Surface (1-4h, RT) s_azide->im_react im_mix->im_react im_wash Wash & Block im_react->im_wash im_final Immobilized Protein Surface im_wash->im_final char_quant Quantification (Fluorescence, ELISA, SPR) im_final->char_quant char_act Activity Assay (Enzymatic/Binding) im_final->char_act

Caption: Experimental workflow for protein immobilization.

signaling_pathway protein Protein-NH2 (Lysine residue) alkyne_protein Alkyne-Modified Protein protein->alkyne_protein Amide Bond Formation (pH 7.2-8.0) linker This compound-NHS linker->alkyne_protein immobilized_protein Immobilized Protein (Stable Triazole Linkage) alkyne_protein->immobilized_protein CuAAC 'Click' Reaction azide_surface Azide-Functionalized Surface azide_surface->immobilized_protein catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) catalyst->immobilized_protein

Caption: Chemical pathway for protein immobilization.

References

Application Notes: m-PEG4-propargyl in Hydrogel Development via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG4-propargyl for the development of advanced hydrogels. The protocols detailed herein leverage the efficiency and specificity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable, biocompatible hydrogel networks.[1][2][3] This method allows for rapid gelation under mild, aqueous conditions, making it highly suitable for applications in drug delivery, tissue engineering, and 3D cell culture.[4]

The fundamental principle involves reacting the terminal alkyne group of this compound with a multi-functional azide-containing crosslinker. By tuning the concentration and molecular weight of the PEG precursors, the physical properties of the resulting hydrogel, such as mechanical stiffness and swelling ratio, can be precisely controlled.[5][6]

Core Applications

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, allowing for their sustained release. The release kinetics can be modulated by adjusting the crosslinking density.[7][8]

  • Tissue Engineering Scaffolds: The biocompatible nature of PEG hydrogels makes them excellent mimics of the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and differentiation.[4]

  • 3D Cell Culture: The gentle and rapid gelation process enables the encapsulation of living cells within a three-dimensional matrix, offering a more physiologically relevant environment for cell-based studies compared to traditional 2D cultures.[1]

Chemical Reaction Pathway

The hydrogel network is formed by the CuAAC reaction, which creates a stable triazole linkage between the propargyl (alkyne) group of this compound and the azide (B81097) groups of a crosslinker, such as Azide-PEG-Azide.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product mPEG4 This compound (Alkyne) Hydrogel Crosslinked PEG Hydrogel Network (Triazole Linkages) mPEG4->Hydrogel AzidePEG Azide-PEG-Azide (Crosslinker) AzidePEG->Hydrogel CuSO4 CuSO₄ Ascorbate Sodium Ascorbate (Reducing Agent) CuSO4->Ascorbate Reduction Cu_I Cu(I) (Active Catalyst) Ascorbate->Cu_I Cu_I->Hydrogel Catalyzes G cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization prep_alkyne Prepare this compound Stock Solution mix_polymers Mix PEG Solutions (Optional: Add Cells/Drug) prep_alkyne->mix_polymers prep_azide Prepare Azide-PEG-Azide Stock Solution prep_azide->mix_polymers prep_catalyst Prepare Catalyst & Reductant (CuSO₄, Na-Ascorbate) initiate_gel Add Catalyst System & Initiate Gelation prep_catalyst->initiate_gel mix_polymers->initiate_gel cast_gel Cast into Mold initiate_gel->cast_gel swell Swelling Ratio Measurement cast_gel->swell rheo Rheological Analysis (G', G'') cast_gel->rheo release Drug Release Kinetics Study cast_gel->release

References

Application Notes and Protocols for Copper-Catalyzed Click Reaction with m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1][2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), and is renowned for its reliability, mild reaction conditions, and broad functional group tolerance.[1][2] The use of methoxy-polyethylene glycol (m-PEG) linkers, such as m-PEG4-propargyl, in CuAAC reactions is a widely adopted strategy in drug development. PEGylation, the process of attaching PEG chains to molecules, can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their solubility, stability, and serum half-life, while reducing immunogenicity.[1][3]

These application notes provide a detailed protocol for performing a copper-catalyzed click reaction using this compound with an azide-containing molecule, relevant for applications such as the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other advanced therapeutics.[4]

Core Principles

The CuAAC reaction is centered around the in situ generation of a catalytically active copper(I) species from a copper(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[3] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[5][6] THPTA is a water-soluble ligand, making it an excellent choice for bioconjugation reactions in aqueous buffers.[5] The propargyl group of the this compound linker serves as the terminal alkyne that readily reacts with an azide-functionalized molecule.[4]

Experimental Protocols

This section details the necessary steps for the successful conjugation of this compound to an azide-containing molecule.

Materials and Reagents
  • This compound

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvents: Degassed phosphate-buffered saline (PBS), pH 7.4; Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., HPLC, FPLC, SEC)[4][7]

  • Optional: Aminoguanidine Hydrochloride to intercept reactive byproducts[1]

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or an appropriate buffer.[4]

  • Azide-containing Molecule Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).[4]

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.[1][8]

  • Ligand (THPTA/TBTA) Stock Solution: Prepare a 50 mM stock solution in deionized water (for THPTA) or DMSO/water (for TBTA).[1][8]

  • Sodium Ascorbate (NaAsc) Stock Solution: Prepare a fresh 100 mM stock solution in deionized water immediately before use to ensure its reducing activity.[1][4][8]

Reaction Procedure
  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer (e.g., PBS).

    • Add the this compound stock solution to achieve a 1.1 to 1.5-fold molar excess over the azide-containing molecule to help drive the reaction to completion.[8]

  • Catalyst Premix:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA (or TBTA) stock solutions. A common molar ratio of Cu(II) to ligand is 1:5.[7][8]

    • Allow the complex to form for 2-3 minutes at room temperature.[1]

  • Reaction Initiation and Incubation:

    • Add the catalyst premix to the reaction mixture containing the azide and alkyne.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[4]

    • Incubate the reaction mixture at room temperature for 1 to 12 hours with gentle agitation.[1] Reaction progress can be monitored using analytical techniques such as LC-MS or HPLC.[1][4]

Purification of the PEGylated Product

Upon completion, the PEGylated conjugate needs to be purified to remove unreacted starting materials, the copper catalyst, and other reagents.[4] Common purification methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.[]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for purifying peptides and small molecules, capable of separating positional isomers.[]

  • Ion-Exchange Chromatography (IEX): Can separate PEGylated products based on changes in surface charge due to PEGylation.[]

  • Dialysis: Useful for removing small molecule impurities from large biomolecule conjugates.[10]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a copper-catalyzed click reaction with this compound. These values should serve as a starting point and may require optimization for specific applications.

ParameterTypical ValueConditions & Notes
Reactant Molar Ratio 1.1 - 1.5 : 1 (this compound : Azide)A slight excess of the less critical reagent can drive the reaction to completion.[8]
Copper(II) Sulfate Concentration 50 - 500 µMThe final concentration of the copper catalyst should be optimized for the specific reaction.[1][8]
Ligand (THPTA/TBTA) to Copper Ratio 2:1 to 5:1A higher ligand-to-copper ratio helps to stabilize the Cu(I) catalyst and protect sensitive biomolecules.[1][8]
Sodium Ascorbate Concentration 1 - 10 mMTypically used in excess relative to the copper catalyst to maintain a reducing environment.[8]
Reaction Time 1 - 12 hoursCan be influenced by reactant concentrations, catalyst, and ligand.[1][4]
Reaction Temperature Room Temperature (20-25 °C)The reaction is generally efficient at room temperature. Gentle heating (37-45°C) can sometimes increase the rate.[8]
Reaction Yield > 90%High yields are typically achieved under optimized conditions.[4]
pH 7.0 - 8.0The reaction is compatible with a range of pH values, with neutral to slightly basic conditions being optimal for many bioconjugations.[8][11]

Visualizing the Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagent1 Prepare Azide Stock mix_reactants Mix Azide and This compound reagent1->mix_reactants reagent2 Prepare this compound Stock reagent2->mix_reactants reagent3 Prepare CuSO4 Stock premix_catalyst Premix CuSO4 and Ligand reagent3->premix_catalyst reagent4 Prepare Ligand Stock reagent4->premix_catalyst reagent5 Prepare Fresh NaAsc Stock initiate Initiate with NaAsc reagent5->initiate mix_reactants->initiate premix_catalyst->initiate incubate Incubate at Room Temp initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor purify Purify Product (HPLC/SEC) monitor->purify final_product Characterize Final Conjugate purify->final_product

Caption: Experimental workflow for the copper-catalyzed click reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II).Degas all solvents, use freshly prepared sodium ascorbate, and consider working under an inert atmosphere (e.g., argon or nitrogen).[5][8]
Inadequate Ligand Support: Insufficient stabilization of the Cu(I) catalyst.Ensure the use of an appropriate ligand like THPTA or TBTA at a sufficient concentration (e.g., 5:1 ligand to copper ratio).[5][6]
Incorrect Reagent Stoichiometry: Suboptimal ratio of alkyne to azide.Use a slight excess (1.1 to 1.5 equivalents) of the this compound to drive the reaction to completion.[8]
Poor Reagent Quality: Degradation of reagents, especially sodium ascorbate.Use high-purity reagents and prepare the sodium ascorbate solution fresh before each reaction.[5]
Reaction Inconsistency Variable Oxygen Exposure: Inconsistent deoxygenation of reaction mixtures.Standardize the procedure for deoxygenating solvents and protecting the reaction from air.[6]
Reagent Stock Instability: Degradation of stock solutions over time.Store stock solutions appropriately and prepare sensitive reagents like sodium ascorbate fresh.[6]

References

Application Notes and Protocols for m-PEG4-propargyl in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of m-PEG4-propargyl and its derivatives in proteomics research. This versatile chemical tool, featuring a terminal alkyne group and a polyethylene (B3416737) glycol (PEG) spacer, is instrumental in various applications, including targeted protein degradation, activity-based protein profiling (ABPP), and the quantitative analysis of proteomes. The protocols detailed below are intended to serve as a guide for the effective utilization of these reagents in your research.

Core Applications in Proteomics

The unique structure of this compound linkers allows for their use in a multitude of proteomics workflows. The terminal alkyne enables highly efficient and specific "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the conjugation of reporter tags such as biotin (B1667282) or fluorescent dyes.[1] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates.[2]

Key applications include:

  • Targeted Protein Degradation (TPD): this compound derivatives are crucial building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] This technology is a powerful tool for target validation and therapeutic development.[3]

  • Activity-Based Protein Profiling (ABPP): These linkers can be incorporated into the design of broad-spectrum probes to label entire enzyme classes.[5] Competitive ABPP experiments, where a library of compounds is screened for their ability to prevent probe labeling, can identify novel enzyme inhibitors.[5]

  • Quantitative Proteome Analysis: In conjunction with metabolic labeling techniques, such as using L-azidohomoalanine (AHA) to label newly synthesized proteins, this compound reagents can be used to enrich and identify nascent proteomes.[6]

Data Presentation: Quantitative Proteomics

Quantitative proteomics experiments utilizing this compound linkers aim to identify and quantify changes in protein abundance or labeling intensity between different experimental conditions. The data is typically presented in tables that include the protein identifier, the magnitude of change (fold change), and a measure of statistical significance (p-value).

Table 1: Representative Data from a Competitive ABPP Experiment

This table summarizes hypothetical quantitative data from a competitive ABPP experiment designed to identify the targets of a novel inhibitor. A negative Log2 (Fold Change) indicates that the inhibitor prevented the labeling of the protein by an alkyne-functionalized probe.

Protein (UniProt ID)Gene NameLog2 (Fold Change)p-valuePotential Target
P07711TRY1-2.580.001Yes
P00761CTSB-2.150.003Yes
P08246ELA2-1.890.008Yes
Q9UGT2PRSS55-1.550.012Yes
P11142HSPA80.120.85No
P60709ACTB-0.050.92No

Interpretation of the Data:

  • Proteins with a significant negative Log2 (Fold Change) and a low p-value (e.g., TRY1, CTSB, ELA2, PRSS55) are considered potential targets of the inhibitor.[5]

  • Proteins with a Log2 (Fold Change) close to zero and a high p-value (e.g., HSPA8, ACTB) are likely non-specific binders or background proteins.[5]

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the cellular pathways being investigated is crucial for understanding the application of this compound in proteomics.

General Workflow for PROTAC Synthesis and Proteomic Analysis cluster_synthesis PROTAC Synthesis cluster_proteomics Proteomic Analysis POI_ligand POI Ligand linker Propargyl-PEG-Br POI_ligand->linker Click Chemistry (Alkyne) E3_ligand E3 Ligase Ligand E3_ligand->linker Nucleophilic Substitution (Bromide) PROTAC Synthesized PROTAC linker->PROTAC cells Cellular Model PROTAC->cells Introduce to cells treatment PROTAC Treatment cells->treatment lysis Cell Lysis treatment->lysis digestion Protein Digestion lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis lcms->data

Caption: Workflow for PROTAC synthesis and proteomic analysis.[4]

PROTAC-Mediated Protein Degradation PROTAC PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) PROTAC->ternary_complex POI Target Protein (POI) POI->ternary_complex E3 E3 Ubiquitin Ligase E3->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation

Caption: PROTAC-mediated degradation via the Ubiquitin-Proteasome System.[4]

Experimental Protocols

The following are detailed protocols for the use of this compound derivatives in a typical chemical proteomics workflow.

Protocol 1: Labeling of a Purified Protein with Propargyl-PEG4-NHS Ester

This protocol describes the labeling of a purified protein with an alkyne linker for subsequent click chemistry.[7]

Materials:

  • Propargyl-PEG4-NHS Ester

  • Purified protein of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Desalting column or dialysis equipment for purification[7]

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.[7] It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[7]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the Propargyl-PEG4-NHS Ester in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the freshly prepared Propargyl-PEG4-NHS Ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.[7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Gentle mixing can improve conjugation efficiency.[7]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted linker and quenching buffer using a desalting column or dialysis.[7]

Protocol 2: Click Chemistry Reaction for Biotin Tagging

This protocol describes the attachment of an azide-biotin tag to the alkyne-labeled protein from Protocol 1.

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-PEG-Biotin

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA

  • PBS

Procedure:

  • Prepare Click Chemistry Reagents:

    • Azide-PEG-Biotin: 10 mM in DMSO

    • CuSO4: 50 mM in water

    • TCEP or Sodium Ascorbate: 50 mM in water (prepare fresh)[8]

    • TBTA or THPTA: 10 mM in DMSO or water[8]

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein (to a final concentration of 1-2 mg/mL)

    • Azide-PEG-Biotin (1.2 to 2-fold molar excess over the protein)[8]

    • Pre-mixed CuSO4 and TBTA/THPTA (1:5 molar ratio) to a final copper concentration of 1 mM[8]

  • Initiation and Incubation: Initiate the reaction by adding freshly prepared TCEP or sodium ascorbate to a final concentration of 1-5 mM.[8] Incubate the reaction for 1 hour at room temperature with gentle shaking.[2]

  • Purification: The biotinylated protein can be purified from excess reagents using a desalting column or by protein precipitation.

Protocol 3: Enrichment of Biotinylated Proteins and On-Bead Digestion

This protocol details the enrichment of biotinylated proteins using streptavidin beads followed by on-bead digestion for mass spectrometry analysis.[5]

Materials:

  • Biotinylated protein sample (from Protocol 2)

  • Streptavidin-agarose or magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.5[6]

  • Wash Buffer 3: PBS

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Enrichment: Incubate the biotinylated protein sample with streptavidin beads for 1-2 hours at 4°C with rotation.[5]

  • Washing: Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.[5][6]

  • On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.[5] c. Cool to room temperature and add IAA to a final concentration of 20-25 mM. Incubate for 30 minutes in the dark to alkylate cysteines.[5][6] d. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[5]

  • Peptide Extraction and Desalting: a. Collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid to a final concentration of 0.1%.[5] c. Desalt the peptides using a C18 ZipTip or equivalent.[5]

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.[5]

References

Crafting Bi-Functional Molecules: Application Notes and Protocols Utilizing m-PEG4-Propargyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bi-functional molecules utilizing m-PEG4-propargyl derivatives. These versatile linkers are instrumental in the development of advanced therapeutics and research tools, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The inclusion of a tetraethylene glycol (PEG4) spacer enhances solubility and optimizes the pharmacokinetic properties of the resulting conjugates, while the terminal propargyl group enables highly efficient and specific conjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Core Applications

The primary application of this compound derivatives is in the modular synthesis of complex bi-functional molecules. The propargyl group readily reacts with azide-functionalized molecules to form a stable triazole linkage.[1] This makes it an invaluable tool for:

  • PROTAC Synthesis: Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[1]

  • Antibody-Drug Conjugate (ADC) Development: Linking potent cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for imaging and detection purposes.[1]

  • Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.[1]

Physicochemical Properties of a Representative this compound Derivative

A clear understanding of the physicochemical properties of the this compound linker is crucial for its effective application. The following table summarizes the properties of a typical this compound derivative.

PropertyValueReference
Molecular Formula C12H22O5[2]
Molecular Weight 246.30 g/mol [2]
Appearance Colorless to light yellow viscous liquid or oil[3]
Purity ≥95% (typically >98%)[3]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Store at -20°C for long-term stability[3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound derivatives in the synthesis of bi-functional molecules. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Conjugation

This protocol describes a general procedure for conjugating an this compound derivative to an azide-containing small molecule.

Materials and Reagents:

  • This compound derivative

  • Azide-functionalized molecule of interest

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (B8700270) (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)

  • Deionized Water

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.

    • Prepare a 100 mM stock solution of the TBTA ligand in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vial, dissolve the this compound derivative (1.0 eq) and the azide-functionalized molecule (1.0 - 1.2 eq) in the chosen organic solvent.

    • Add the TBTA ligand solution (0.1 - 0.3 eq relative to copper).

    • Add the CuSO₄ stock solution (0.05 - 0.1 eq).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add the freshly prepared Sodium Ascorbate solution (0.5 - 1.0 eq) to initiate the reaction.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with the organic solvent and wash with water or brine to remove the copper catalyst and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the resulting triazole conjugate using silica (B1680970) gel column chromatography.

Protocol 2: Synthesis of a PROTAC Molecule via CuAAC

This protocol provides a general workflow for the final click chemistry step in the synthesis of a PROTAC, where an azide-functionalized E3 ligase ligand is coupled with a target protein ligand-alkyne conjugate.

Materials and Reagents:

  • Target protein ligand functionalized with an this compound linker (ligand-alkyne)

  • Azide-functionalized E3 ligase ligand (ligand-azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Solvent (e.g., DMSO, t-BuOH/H₂O)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the ligand-alkyne and ligand-azide in the chosen solvent.

  • Catalyst Preparation:

    • Prepare a fresh solution of sodium ascorbate and a solution of copper(II) sulfate.

  • Reaction Initiation:

    • Combine the solutions of the two ligands.

    • Add the catalyst premix.

    • Add the solution of sodium ascorbate to initiate the reaction.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by LC-MS until one of the starting materials is consumed.[4]

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC.[5]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Quantitative Data Summary for CuAAC Reactions

While specific yields are highly dependent on the substrates and reaction conditions, CuAAC reactions are known for their high efficiency. The following table provides typical quantitative data for CuAAC reactions involving PEGylated propargyl linkers.

ParameterTypical ValueConditions & Notes
Reaction Time 1 - 4 hoursRoom Temperature. Reaction times can be influenced by catalyst, ligand, and reactant concentrations.[2][6]
Reaction Yield > 90%Optimized conditions. Yields are typically high due to the efficiency of the click reaction.[2][6]
Copper(II) Sulfate Concentration 0.1 - 1 mMThis is the source of the catalytic Cu(I) species.[6]
Sodium Ascorbate Concentration 1 - 10 mMUsed as a reducing agent to generate Cu(I) from Cu(II) in situ. A fresh solution is recommended.[6]
Copper(I)-stabilizing Ligand Concentration 1 - 5 equivalents (relative to CuSO₄)Ligands such as THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst and improving reaction efficiency.[6]

Visualizing Workflows and Pathways

To further elucidate the processes described, the following diagrams, generated using the Graphviz DOT language, illustrate a general experimental workflow for PROTAC synthesis and the mechanism of PROTAC-mediated protein degradation.

G cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: Bi-functional Molecule Assembly cluster_2 Purification & Analysis Ligand_A_azide Ligand A (azide-functionalized) CuAAC_Reaction CuAAC Click Chemistry Ligand_A_azide->CuAAC_Reaction mPEG4_propargyl This compound mPEG4_propargyl->CuAAC_Reaction Intermediate Ligand A-PEG4-propargyl CuAAC_Reaction->Intermediate Conjugation Conjugation Reaction Intermediate->Conjugation Ligand_B Ligand B Ligand_B->Conjugation Bi_functional_Molecule Bi-functional Molecule Conjugation->Bi_functional_Molecule Purification Purification (e.g., HPLC) Bi_functional_Molecule->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Final Product Characterization->Final_Product

General experimental workflow for bi-functional molecule synthesis.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_Protein Polyubiquitinated POI Ubiquitination->Polyubiquitinated_Protein Leads to Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognized by Degradation Degradation Polyubiquitinated_Protein->Degradation Proteasome->Degradation Degradation->PROTAC Recycled Degraded_Fragments Degraded Protein Fragments Degradation->Degraded_Fragments

PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for m-PEG4-propargyl in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG4-propargyl for the surface functionalization of nanoparticles. This heterobifunctional linker is a valuable tool for developing advanced drug delivery systems, targeted imaging agents, and sensitive biosensors. The protocols outlined below are based on established methodologies for bioconjugation and nanoparticle modification.

Introduction

This compound is a versatile linker composed of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with four repeating ethylene (B1197577) glycol units, and a terminal propargyl group. The PEG moiety enhances the aqueous solubility and biocompatibility of nanoparticles, often leading to prolonged circulation times in vivo by reducing non-specific protein adsorption and opsonization.[1][2] The terminal propargyl group provides a reactive handle for the covalent attachment of various molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][4]

This two-step functionalization strategy allows for precise control over the nanoparticle surface chemistry, enabling the attachment of targeting ligands (e.g., antibodies, peptides, folic acid), therapeutic agents, or imaging probes.[5]

Key Applications

  • Targeted Drug Delivery: Conjugation of targeting ligands to nanoparticles facilitates cell-specific delivery of therapeutic payloads, enhancing efficacy and reducing off-target effects.[5]

  • Medical Imaging: Attachment of imaging agents, such as fluorescent dyes or MRI contrast agents, enables the development of targeted diagnostic tools.[1]

  • Biosensing: Immobilization of biomolecules on nanoparticle surfaces is a key step in the fabrication of sensitive and specific biosensors.

  • "Stealth" Nanoparticles: The PEG spacer contributes to a "stealth" effect, reducing clearance by the immune system and thereby extending the circulation half-life of the nanoparticles.[2]

Quantitative Data Summary

Successful functionalization of nanoparticles with this compound and subsequent conjugation can be monitored by changes in their physicochemical properties. The following table provides typical data for nanoparticles before and after modification. Actual results will vary depending on the nanoparticle type, size, and the specific molecules used.

ParameterBare NanoparticlesAfter this compound AttachmentAfter Click Chemistry Conjugation
Hydrodynamic Diameter (nm) 100 ± 5115 ± 6125 ± 8
Polydispersity Index (PDI) < 0.15< 0.20< 0.25
Zeta Potential (mV) -25 ± 3-20 ± 4-15 ± 5
Surface Propargyl Groups (groups/NP) 0500 - 5000< 50 (after reaction)

Experimental Protocols

Protocol 1: Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the conjugation of this compound to nanoparticles that have primary amine groups on their surface via carbodiimide (B86325) chemistry to form a stable amide bond.

Materials:

  • Amine-functionalized nanoparticles

  • This compound-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Centrifugal filtration units with an appropriate molecular weight cutoff (MWCO)

Procedure:

  • Activation of this compound-acid:

    • Dissolve this compound-acid, EDC, and NHS in MES buffer. A typical molar ratio is 1:2:5 (PEG-linker:EDC:NHS).

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the activated NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a concentration of 1-10 mg/mL.

    • Add the activated this compound-NHS ester solution to the nanoparticle dispersion. A 100- to 1000-fold molar excess of the PEG linker relative to the nanoparticles is a recommended starting point.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

    • Purify the propargyl-functionalized nanoparticles by repeated centrifugation and resuspension in fresh PBS or by using centrifugal filtration units to remove unreacted linker and byproducts.

Characterization:

  • Confirm the successful conjugation by Fourier Transform Infrared (FTIR) spectroscopy by observing the appearance of the alkyne C-H stretch.

  • Characterize the size and surface charge of the functionalized nanoparticles using Dynamic Light Scattering (DLS) and Zeta Potential measurements.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to attach an azide-modified molecule (e.g., a targeting ligand, drug, or dye) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles (from Protocol 1)

  • Azide-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filtration units

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a fresh 100 mM solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper catalyst by mixing CuSO₄ and THPTA in water at a 1:5 molar ratio.

  • Click Reaction:

    • To the propargyl-functionalized nanoparticle solution in PBS, add the azide-modified molecule to achieve a 5- to 10-fold molar excess relative to the estimated number of propargyl groups.

    • Add the copper catalyst solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light, with gentle stirring.

  • Purification:

    • Purify the final functionalized nanoparticles using centrifugal filtration to remove excess reactants, catalyst, and byproducts. Resuspend the nanoparticles in the desired buffer for storage or downstream applications.

Characterization:

  • Successful conjugation can be confirmed by a suitable analytical method depending on the nature of the attached molecule (e.g., UV-Vis spectroscopy for a dye, HPLC for a small molecule drug).

  • Perform DLS and Zeta Potential measurements to characterize the final nanoparticle construct.

Visualizations

G cluster_0 Protocol 1: Linker Attachment cluster_1 Protocol 2: Click Chemistry Conjugation Amine_NP Amine-Functionalized Nanoparticle Propargyl_NP Propargyl-Functionalized Nanoparticle Amine_NP->Propargyl_NP Amide Bond Formation PEG_Propargyl This compound-acid EDC_NHS EDC / NHS Activation PEG_Propargyl->EDC_NHS Activated_PEG Activated this compound (NHS Ester) EDC_NHS->Activated_PEG Activated_PEG->Propargyl_NP Propargyl_NP_2 Propargyl-Functionalized Nanoparticle CuAAC CuAAC Reaction (CuSO4, NaAsc, THPTA) Propargyl_NP_2->CuAAC Azide_Molecule Azide-Modified Molecule Azide_Molecule->CuAAC Final_NP Functionalized Nanoparticle CuAAC->Final_NP Triazole Linkage

Caption: Experimental workflow for nanoparticle functionalization.

G NP Nanoparticle Core PEG m-PEG4 Spacer NP->PEG Surface Attachment Propargyl Propargyl Group (-C≡CH) PEG->Propargyl Triazole Stable Triazole Linkage Propargyl->Triazole Click Reaction Azide Azide-Modified Ligand (e.g., Drug, Antibody) Azide->Triazole

Caption: Logical relationship of nanoparticle functionalization components.

References

In Vivo Applications of m-PEG4-propargyl Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of molecules. The m-PEG4-propargyl linker is a discrete PEG derivative that has garnered significant attention for its utility in creating advanced bioconjugates for in vivo applications. This linker possesses a terminal propargyl group, which enables highly efficient and specific conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The tetraethylene glycol (PEG4) spacer is hydrophilic, which can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.

These application notes provide a comprehensive overview of the in vivo applications of this compound conjugates, supported by quantitative data and detailed experimental protocols. The primary applications discussed are in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in the efficacy and safety of the therapeutic agent.

Core Applications and In Vivo Benefits

The unique structure of the this compound linker, combining a bioorthogonal reactive group with a hydrophilic spacer, makes it a valuable tool for:

  • Improving Pharmacokinetics: The PEG4 component increases the hydrodynamic size of the conjugated molecule, which can lead to reduced renal clearance and an extended plasma half-life. This allows for less frequent dosing and sustained therapeutic effect.

  • Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drugs, preventing aggregation and improving formulation. The stable triazole linkage formed via click chemistry ensures the integrity of the conjugate in vivo.

  • Enabling Targeted Drug Delivery: In the context of ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, directing the drug to cancer cells that express a specific antigen. This targeted approach aims to increase efficacy while minimizing off-target toxicity.

  • Facilitating PROTAC Development: For PROTACs, the linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand. The length and flexibility of the PEG4 linker are crucial for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

Quantitative Data Summary

The following tables present illustrative data for an Antibody-Drug Conjugate (ADC) constructed using a propargyl-PEG4 linker. These values are representative of typical results observed for PEGylated ADCs and should be used as a general guideline for experimental design and evaluation.

Table 1: Physicochemical Characterization of a Trastuzumab-Propargyl-PEG4-MMAE ADC

ParameterValueMethod of Determination
Average Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC-HPLC)
Monomer Purity>95%Size Exclusion Chromatography (SEC-HPLC)
Aggregation<5%Size Exclusion Chromatography (SEC-HPLC)
Endotoxin Level<0.5 EU/mgLAL Test

Table 2: In Vitro Cytotoxicity against HER2-Positive and HER2-Negative Cancer Cell Lines

Cell LineTarget ExpressionADC IC50 (nM)Free Drug IC50 (nM)
SK-BR-3HER2-positive0.50.1
BT-474HER2-positive1.20.1
MDA-MB-231HER2-negative>10000.2

Table 3: Illustrative Pharmacokinetic Parameters in a Murine Model

CompoundHalf-life (t½, hours)Clearance (mL/hr/kg)Area Under the Curve (AUC, µg*h/mL)
Unconjugated Antibody3000.25000
ADC with Propargyl-PEG4 Linker2500.34200

Experimental Protocols

The following protocols provide a general framework for the synthesis and in vivo evaluation of this compound conjugates. Optimization of specific reaction conditions and experimental parameters is recommended for each specific application.

Protocol 1: Conjugation of an Azide-Modified Molecule to this compound (CuAAC Reaction)

This protocol describes a general procedure for the copper-catalyzed click reaction between an azide-containing molecule (e.g., a modified peptide, small molecule drug, or protein) and this compound.

Materials:

  • Azide-modified molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for linker (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography, reversed-phase HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified molecule in the reaction buffer.

    • Prepare a stock solution of this compound in a minimal amount of a compatible solvent like DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (B8700270) (e.g., 500 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified molecule and a molar excess of this compound (typically 1.5 to 5 equivalents).

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction vessel containing the azide (B81097) and alkyne. The final concentration of copper is typically around 1 mM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring. Protect the reaction from light.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials, catalyst, and other reagents.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of an this compound conjugate (e.g., an ADC) in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Tumor cells for implantation (relevant to the therapeutic target)

  • This compound conjugate

  • Vehicle control and other control articles (e.g., unconjugated antibody, free drug)

  • Calipers for tumor measurement

  • Sterile surgical and injection equipment

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flanks of the mice.

    • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment and control groups.

    • Administer the this compound conjugate, vehicle, and other controls via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the pharmacokinetic properties of the conjugate.

  • Tumor Growth Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the animals throughout the study.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

    • At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, target engagement studies).

Protocol 3: Ex Vivo Biodistribution Study

This protocol describes a method to determine the distribution of a radiolabeled this compound conjugate in a murine model.

Materials:

  • Radiolabeled this compound conjugate (e.g., with ¹²⁵I, ¹¹¹In, or ⁸⁹Zr)

  • Tumor-bearing mice

  • Gamma counter

  • Dissection tools

  • Balances for weighing organs

Procedure:

  • Administration of Radiolabeled Conjugate:

    • Inject a known amount of the radiolabeled conjugate into the mice (e.g., via tail vein injection).

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize the mice.

    • Collect blood and dissect major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs, muscle, bone).

  • Measurement of Radioactivity:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter. Include standards of the injected dose to allow for decay correction and calculation of the percentage of injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Present the data in a table to compare the uptake of the conjugate in different tissues over time.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 Recruitment E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 PROTAC PROTAC (with this compound linker) PROTAC->POI_PROTAC_E3 PolyUb_POI Poly-ubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway facilitated by an this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Conjugation of Drug to Antibody via This compound linker Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Binding Antigen Binding Assay (ELISA, SPR) Characterization->Binding PK Pharmacokinetic Study (Blood Sampling) Characterization->PK Cytotoxicity Cytotoxicity Assay (e.g., MTT) Binding->Cytotoxicity Efficacy Efficacy Study (Xenograft Model) PK->Efficacy Biodistribution Biodistribution Study (Radiolabeled ADC) Efficacy->Biodistribution

Caption: Experimental workflow for the development and evaluation of an Antibody-Drug Conjugate (ADC) using an this compound linker.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in m-PEG4-propargyl Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG4-propargyl click chemistry. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Below, you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to directly address common issues that can lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low or no yield in my this compound click chemistry reaction?

A1: Low yields in CuAAC reactions typically stem from a few common issues. The most frequent culprits are the inactivation of the copper catalyst, poor quality or degradation of reagents, suboptimal reaction conditions, and steric hindrance. The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state, especially in the presence of oxygen. Additionally, the stability of the sodium ascorbate (B8700270) reducing agent and the purity of the azide-containing molecule are critical for reaction success.

Q2: How can I ensure my copper catalyst is active?

A2: The active catalytic species in CuAAC is Cu(I). Since Cu(I) salts are unstable and readily oxidize, the catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1] To ensure catalyst activity:

  • Use Fresh Reducing Agent: Prepare sodium ascorbate solutions immediately before use. This solution is sensitive to oxygen and should not be stored.[2]

  • Deoxygenate Solvents: Remove dissolved oxygen from all aqueous buffers and solvents by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.[3]

  • Use a Stabilizing Ligand: A chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended, especially for bioconjugations.[3] Ligands protect the Cu(I) from oxidation and disproportionation, and can increase the reaction rate.[3] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidative damage.[3]

Q3: What are the optimal concentrations and molar ratios for the reactants and catalyst?

A3: While the optimal conditions can vary depending on the specific substrates, here are some general guidelines for starting your optimization:

  • Reactant Stoichiometry: A 1:1 molar ratio of the this compound alkyne and the azide-containing molecule is theoretically sufficient. However, using a slight excess (1.1 to 1.5 equivalents) of one of the reactants can help drive the reaction to completion.[3]

  • Copper Concentration: For bioconjugation reactions, a final copper concentration of 50 µM to 250 µM is a good starting point.[4]

  • Sodium Ascorbate Concentration: A 5- to 10-fold molar excess of sodium ascorbate relative to the copper sulfate is recommended to maintain a reducing environment.[3]

  • Ligand Concentration: A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.[4]

Q4: Can the this compound reagent itself be the problem?

A4: Yes, improper storage or handling of the this compound reagent can lead to degradation. For long-term storage, it should be kept at -20°C in a dry, dark environment, preferably under an inert atmosphere to minimize oxidation and moisture exposure.[5] When preparing solutions, it is best to use anhydrous solvents like DMSO or DMF for stock solutions and to aliquot them for single use to avoid multiple freeze-thaw cycles.[5]

Q5: What are the most common side reactions, and how can I minimize them?

A5: The most prevalent side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which results in an undesired dimer of your this compound-containing molecule.[2] To minimize this:

  • Maintain a Reducing Environment: Ensure a sufficient excess of sodium ascorbate is present throughout the reaction.[2]

  • Deoxygenate: Rigorously remove oxygen from the reaction mixture.[3]

  • Use a Ligand: Stabilizing ligands can also help suppress alkyne homocoupling.[3]

Another potential side reaction is the hydrolysis of other functional groups on your molecules if the pH is not controlled. The CuAAC reaction is generally robust across a wide pH range (4-11), but for molecules with sensitive functional groups like esters, a neutral pH (6.0-7.5) is recommended.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Data Presentation: Summary of Reaction Conditions

The following tables provide recommended starting ranges for key reaction parameters.

Table 1: Recommended Reaction Component Concentrations

ComponentRecommended Concentration/RatioNotes
Limiting Reactant 10 µM - 10 mMDependent on the specific application and solubility.
Excess Reactant 1.1 - 1.5 molar equivalents to limiting reactantCan help drive the reaction to completion.[3]
Copper(II) Sulfate 50 µM - 250 µMHigher concentrations can sometimes be used for non-biological substrates.[4]
Copper Ligand (e.g., THPTA) 5:1 molar ratio to Copper(II) SulfateProtects the catalyst and can accelerate the reaction.[3]
Sodium Ascorbate 5 - 10 molar equivalents to Copper(II) SulfateShould be in excess to maintain a reducing environment.[3]

Table 2: Influence of Reaction Parameters on Yield

ParameterRecommended RangeImpact on Reaction
pH 7.0 - 8.5CuAAC is generally tolerant of a wide pH range (4-11), but neutral pH is often optimal for biomolecules.[2][4]
Temperature Room Temperature (20-25°C)Gentle heating (37-45°C) can sometimes increase the rate for sluggish reactions, but may also promote side reactions or degradation of sensitive molecules.[6]
Reaction Time 1 - 4 hoursCan be extended up to 24 hours for dilute or sterically hindered reactants.[7][8]
Solvent Aqueous buffer (e.g., PBS) with <10% organic co-solvent (e.g., DMSO, DMF)The PEG linker enhances water solubility. High concentrations of organic solvents can denature proteins.[7]

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a starting point and may require optimization for your specific application.

1. Reagent Preparation:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide-containing molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., water, DMSO).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-containing molecule and the this compound to the desired final concentrations in an appropriate reaction buffer (e.g., PBS, pH 7.4).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.[4]

  • Add the catalyst premix to the reaction tube containing the azide (B81097) and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Reaction and Purification:

  • Incubate the reaction at room temperature with gentle shaking. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, SDS-PAGE).

  • Once the reaction is complete, the product can be purified using standard techniques such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove the copper catalyst and excess reagents.[4]

Mandatory Visualization

Experimental Workflow Diagram

G Experimental Workflow for this compound Click Chemistry cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Purification prep_peg Prepare this compound stock solution (e.g., 10 mM in DMSO) mix_reactants Combine this compound and azide in deoxygenated reaction buffer prep_peg->mix_reactants prep_azide Prepare azide stock solution (e.g., 10 mM) prep_azide->mix_reactants prep_cu Prepare CuSO4 stock solution (e.g., 20 mM in H2O) prep_catalyst Prepare Catalyst Premix: Mix CuSO4 and THPTA (1:5 ratio) prep_cu->prep_catalyst prep_ligand Prepare THPTA stock solution (e.g., 50 mM in H2O) prep_ligand->prep_catalyst prep_asc Prepare fresh Sodium Ascorbate stock solution (e.g., 100 mM in H2O) initiate Initiate reaction by adding fresh Sodium Ascorbate prep_asc->initiate add_catalyst Add catalyst premix to reactants mix_reactants->add_catalyst prep_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at room temperature (1-4 hours) initiate->incubate monitor Monitor reaction progress (LC-MS, HPLC, SDS-PAGE) incubate->monitor purify Purify the conjugate (SEC, Dialysis, HPLC) monitor->purify characterize Characterize final product purify->characterize

Caption: A step-by-step workflow for a typical this compound click chemistry experiment.

Troubleshooting Decision Tree

G start Low or No Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst catalyst_no No check_catalyst->catalyst_no Inactive catalyst_yes Yes check_catalyst->catalyst_yes Active solution_catalyst Action: - Use freshly prepared sodium ascorbate. - Deoxygenate all solutions. - Use a stabilizing ligand (e.g., THPTA). catalyst_no->solution_catalyst check_reagents Are the reagents of good quality and at optimal concentrations? catalyst_yes->check_reagents reagents_no No check_reagents->reagents_no Suboptimal reagents_yes Yes check_reagents->reagents_yes Optimal solution_reagents Action: - Check purity of this compound and azide. - Optimize molar ratios (consider a slight excess of one reactant). - Verify concentrations. reagents_no->solution_reagents check_conditions Are the reaction conditions (pH, temp, time) optimal? reagents_yes->check_conditions conditions_no No check_conditions->conditions_no Suboptimal conditions_yes Yes check_conditions->conditions_yes Optimal solution_conditions Action: - Adjust pH to 7.0-8.5 for biomolecules. - Increase reaction time (up to 24h). - Consider gentle heating (37°C) if substrates are stable. conditions_no->solution_conditions check_side_reactions Are side reactions (e.g., alkyne homocoupling) occurring? conditions_yes->check_side_reactions side_reactions_yes Yes check_side_reactions->side_reactions_yes solution_side_reactions Action: - Ensure sufficient excess of sodium ascorbate. - Rigorously deoxygenate. - Analyze byproducts by LC-MS. side_reactions_yes->solution_side_reactions

Caption: A decision tree to systematically troubleshoot low-yield issues in CuAAC reactions.

References

Technical Support Center: Optimizing m-PEG4-propargyl Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG4-propargyl bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a hydrophilic, bifunctional linker molecule containing a terminal propargyl group (an alkyne).[1] This propargyl group is specifically designed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to conjugate with molecules containing an azide (B81097) group.[2][3] The polyethylene (B3416737) glycol (PEG) portion of the linker enhances the aqueous solubility and stability of the resulting bioconjugate.[3][4] It is frequently used in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5]

Q2: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A2: Both are "click chemistry" reactions that form a stable triazole linkage between an alkyne and an azide. The key difference is the requirement of a copper catalyst.

  • CuAAC: Requires a copper(I) catalyst to proceed efficiently. It is a highly robust and widely used method for bioconjugation.[2][6]

  • SPAAC: Utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne like in this compound. The ring strain of the cyclooctyne allows the reaction to proceed without the need for a copper catalyst, which can be beneficial when working with sensitive biological systems where copper toxicity is a concern.[][8]

Q3: How can I confirm that my bioconjugation reaction with this compound has been successful?

A3: A multi-faceted approach using a combination of analytical techniques is recommended for unambiguous confirmation of successful conjugation.[2]

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS can confirm the mass increase corresponding to the addition of the this compound linker.[2]

  • Chromatography: Size-Exclusion Chromatography (SEC) can separate the larger bioconjugate from smaller unreacted molecules. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to assess the purity of the conjugate.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be valuable for characterizing the functionalization of the PEG linker, with changes in chemical shifts indicating the formation of the triazole ring.[2]

  • SDS-PAGE: For protein conjugations, a shift in the band to a higher molecular weight on an SDS-PAGE gel can indicate successful conjugation.

Troubleshooting Guides

Problem: Low or No Product Yield

Low or no yield is a common issue in bioconjugation reactions. The following guide provides potential causes and solutions.

Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation.[9] Solution: Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[1][9] Degas all buffers and solvents to remove oxygen and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][9]
Suboptimal Reagent Concentrations The molar ratio of reactants and the catalyst concentration are critical. Solution: While a 1:1 stoichiometry of alkyne to azide is theoretical, using a slight excess (1.1 to 1.5 equivalents) of the this compound linker can improve efficiency.[1] Optimize the copper catalyst concentration, typically in the range of 0.1 to 1 mol%.[1]
Incorrect Reaction pH The pH of the reaction mixture affects the stability of the reactants and the catalyst. Solution: The optimal pH for CuAAC is typically between 4 and 7.[1] Verify and adjust the pH of your reaction buffer.[1]
Inhibitors in the Reaction Mixture Components of your buffer or impurities in your starting materials can interfere with the reaction. Solution: Avoid buffers containing primary amines (like Tris) if you are performing a prior NHS-ester reaction.[10] Ensure high purity of your starting materials.
Degraded Reagents The this compound linker or the azide-containing molecule may have degraded. Solution: Use fresh or properly stored reagents. Avoid multiple freeze-thaw cycles.[10]
Problem: Product Aggregation

PEGylated molecules can sometimes aggregate, leading to poor solubility and loss of biological activity.

Possible Cause Troubleshooting Steps
Hydrophobic Interactions The conjugated molecule may expose hydrophobic patches, leading to aggregation. Solution: Modify the buffer by adding detergents or other additives to reduce non-specific interactions.[1]
High Degree of PEGylation Over-PEGylation can sometimes lead to aggregation. Solution: Optimize the molar ratio of the PEG linker to your molecule to achieve a lower degree of labeling.
Improper Purification Residual reagents or byproducts from the reaction can induce aggregation. Solution: Ensure thorough purification of the conjugate using appropriate chromatography techniques like SEC.[1]

Quantitative Data Summary

Optimizing reaction conditions is crucial for successful bioconjugation. The following tables summarize key quantitative parameters for CuAAC reactions involving this compound. Note that these are general guidelines, and optimization for each specific system is recommended.[2]

Table 1: Recommended Reagent Concentrations for CuAAC

Reagent Recommended Concentration/Ratio Notes
This compound:Azide Molar Ratio 1.1:1 to 1.5:1A slight excess of the PEG linker can drive the reaction to completion.[1]
Copper(II) Sulfate (CuSO₄) 0.1 - 1 mMHigher concentrations can increase the reaction rate but may also lead to protein precipitation.[11]
Sodium Ascorbate 5- to 10-fold molar excess relative to CuSO₄Ensures the copper remains in the active Cu(I) state.[9]
Copper-chelating Ligand (e.g., THPTA) 1:5 molar ratio of Cu:LigandStabilizes the Cu(I) catalyst and can improve reaction efficiency.[12]

Table 2: Influence of Reaction Parameters on CuAAC

Parameter Recommended Range Considerations
pH 4.0 - 7.0Optimal pH can be substrate-dependent.[1]
Temperature Room Temperature (25°C) or 37°CHigher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules.[2] Reactions can also be performed at 4°C for overnight incubation.[11]
Reaction Time 1 - 4 hoursReaction progress should be monitored to determine the optimal time.[2]

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a general starting point for the conjugation of an azide-modified molecule with this compound.

Materials:

  • Azide-containing molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper-chelating ligand (e.g., THPTA) (optional but recommended)

  • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)[3]

  • Solvent for stock solutions (e.g., DMSO)[3]

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-containing molecule and this compound in a suitable solvent like DMSO to create concentrated stock solutions.[13]

    • Prepare fresh aqueous stock solutions of CuSO₄ and sodium ascorbate.[13] A brown color in the sodium ascorbate solution indicates oxidation, and it should be discarded.[9]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound in the desired molar ratio in the degassed reaction buffer.[1]

  • Catalyst Preparation:

    • If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.[4]

  • Initiate the Reaction:

    • Add the CuSO₄ (or Cu-ligand complex) solution to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.[1]

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours.[2] Protect the reaction from light.[3]

  • Quenching the Reaction:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.[2]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted reagents and the catalyst.[2]

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing prep_azide Prepare Azide-Molecule Stock Solution mix_reagents Combine Azide-Molecule and this compound prep_azide->mix_reagents prep_peg Prepare this compound Stock Solution prep_peg->mix_reagents prep_cu Prepare CuSO4 Stock Solution add_catalyst Add CuSO4 and Sodium Ascorbate prep_cu->add_catalyst prep_asc Prepare Sodium Ascorbate Stock Solution prep_asc->add_catalyst mix_reagents->add_catalyst incubation Incubate (1-4h, RT) add_catalyst->incubation quench Quench Reaction (EDTA) incubation->quench purify Purify Conjugate (SEC) quench->purify analyze Analyze Product (MS, HPLC, SDS-PAGE) purify->analyze

Caption: Experimental workflow for this compound bioconjugation via CuAAC.

Troubleshooting_Logic start Low or No Product Yield? catalyst Is the Copper Catalyst Active? start->catalyst Yes reagents Are Reagent Concentrations Optimal? catalyst->reagents Yes solution_catalyst Use fresh Sodium Ascorbate. Degas solvents. Use an inert atmosphere. catalyst->solution_catalyst No conditions Are Reaction Conditions Correct? reagents->conditions Yes solution_reagents Optimize molar ratio (e.g., 1.1-1.5x excess PEG). Optimize catalyst concentration. reagents->solution_reagents No solution_conditions Check and adjust pH (4-7). Optimize temperature and time. conditions->solution_conditions No success Successful Conjugation conditions->success Yes

Caption: Troubleshooting logic for low-yield this compound bioconjugation reactions.

References

Technical Support Center: Preventing Protein Aggregation During m-PEG4-propargyl Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-propargyl labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling and why is protein aggregation a concern?

A1: this compound labeling involves the covalent attachment of a methoxy-polyethylene glycol (PEG) chain with a terminal propargyl group to a protein. This is often achieved using an N-hydroxysuccinimide (NHS) ester (this compound-NHS) that reacts with primary amines on the protein surface, such as lysine (B10760008) residues.[1] The propargyl group allows for subsequent "click chemistry" reactions.[1][2] Protein aggregation is a significant concern because the labeling process can alter the protein's surface properties, leading to the formation of soluble or insoluble aggregates.[3] Aggregation can result in loss of biological activity, reduced yield, and potential immunogenicity.[3][4]

Q2: What are the primary causes of protein aggregation during this compound labeling?

A2: Protein aggregation during labeling is a multifaceted issue.[3] Key causes include:

  • Over-labeling: Modifying too many amine groups can disrupt the protein's natural charge distribution and increase surface hydrophobicity, leading to aggregation.[1][5]

  • Suboptimal Reaction Conditions: Incorrect pH, high temperature, or inappropriate buffer composition can destabilize the protein.[3]

  • High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions and aggregation.[3][5][6]

  • Protein Instability: The inherent stability of the protein in the chosen reaction buffer is crucial.[3]

  • Reagent Quality: The purity of the this compound reagent is important, as bifunctional impurities can cause cross-linking.[3]

Q3: How can I detect and quantify protein aggregation?

A3: Detecting and quantifying protein aggregation is essential for troubleshooting. Several methods can be employed:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.[5]

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify soluble aggregates based on their size.[5][7][8]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive for detecting a wide range of aggregate sizes in a solution.[5][8]

  • SDS-PAGE: Comparing non-reducing and reducing SDS-PAGE can help identify disulfide-linked aggregates.[5]

  • UV Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of aggregates.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and prevent protein aggregation during your this compound labeling experiments.

Problem: Protein Precipitation is Observed Immediately Upon Adding the Labeling Reagent.

This often indicates an acute instability caused by the reagent or solvent.

Possible Cause Recommended Solution
High local concentration of the labeling reagent. Add the dissolved this compound-NHS ester solution to the protein solution slowly and with gentle stirring to ensure rapid and uniform mixing.[1]
Organic solvent (DMSO or DMF) is denaturing the protein. Minimize the final concentration of the organic solvent in the reaction mixture (ideally <10%).[9] If the protein is known to be sensitive to the solvent, consider alternative formulation strategies for the labeling reagent if possible.
Incorrect buffer pH. Ensure the reaction buffer pH is optimal for both the labeling reaction and protein stability, typically between 7.2 and 8.5.[10] Avoid pH values near the protein's isoelectric point (pI).[3]
Problem: Aggregation Occurs Gradually During the Incubation Period.

This suggests a slower process of protein destabilization.

Possible Cause Recommended Solution
Over-labeling of the protein. Optimize the molar excess of the this compound-NHS ester. Start with a lower molar ratio (e.g., 5-10 fold molar excess) and titrate up to find the optimal degree of labeling without causing aggregation.[1][10]
Protein instability in the reaction buffer. Add stabilizing excipients to the reaction buffer. Common stabilizers include glycerol (B35011) (5-20%), arginine (50-100 mM), and non-ionic detergents like Tween-20 (0.01-0.1%).[1][11]
Suboptimal reaction temperature. If the reaction is being performed at room temperature, try reducing the temperature to 4°C and increasing the incubation time.[1][12]
Problem: Aggregation is Observed After the Purification Step.

This may indicate that the labeled protein is less stable in the final storage buffer.

Possible Cause Recommended Solution
Instability of the labeled protein in the storage buffer. Screen different storage buffers to find the optimal conditions for the labeled protein. This may involve adjusting the pH, ionic strength, and including stabilizing excipients.[1]
Concentration-dependent aggregation. If the protein was concentrated during purification, the high concentration may be inducing aggregation. Store the protein at a lower concentration or add anti-aggregation excipients to the storage buffer.
Physical stress during purification. Minimize harsh purification steps. For example, when using chromatography, ensure the column is well-packed and the elution conditions are gentle.[13]

Experimental Protocols

Key Experiment 1: Optimizing the Molar Ratio of this compound-NHS Ester

Objective: To determine the optimal molar excess of the labeling reagent that achieves sufficient labeling without causing significant protein aggregation.

Methodology:

  • Prepare Protein Solution: Prepare your protein at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).

  • Set up Parallel Reactions: Create a series of small-scale labeling reactions. In each reaction, use a constant concentration of your protein and vary the molar excess of the this compound-NHS ester (e.g., 2x, 5x, 10x, 20x, 40x).[10]

  • Labeling Reaction:

    • Dissolve the this compound-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[12]

    • Add the calculated volume of the NHS ester stock solution to each protein solution while gently mixing.

    • Incubate the reactions for 1 hour at room temperature or 2-4 hours at 4°C.[10]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[12]

  • Purification: Remove excess reagent using a desalting column for each reaction.

  • Analysis:

    • Measure the protein concentration of each purified sample.

    • Analyze each sample for aggregation using SEC and/or DLS.

    • Determine the degree of labeling for each condition (if an appropriate assay is available).

Key Experiment 2: Screening for Stabilizing Excipients

Objective: To identify excipients that can prevent protein aggregation during the labeling reaction.

Methodology:

  • Prepare Reaction Buffers: Prepare a set of reaction buffers (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) each containing a different stabilizing excipient.

  • Set up Labeling Reactions: For each buffer condition, perform a labeling reaction using a molar excess of the this compound-NHS ester that previously showed a tendency to cause aggregation.

  • Perform Labeling and Quenching: Follow the labeling and quenching steps as described in the protocol above.

  • Analysis: After the incubation period, visually inspect each reaction for signs of precipitation. Further analyze the samples using SEC or DLS to quantify the extent of aggregation in each condition.

Excipient Typical Concentration Range Mechanism of Action
Glycerol 5 - 20% (v/v)Increases solvent viscosity and stabilizes the native protein structure.[1]
Arginine 50 - 100 mMCan suppress aggregation by interacting with hydrophobic patches on the protein surface.[1][11]
Tween-20 0.01 - 0.1% (v/v)A non-ionic detergent that can prevent hydrophobic interactions and surface-induced aggregation.[1]
Sugars (e.g., Sucrose, Trehalose) 0.1 - 1 MPreferentially excluded from the protein surface, promoting a more compact and stable protein conformation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Amine-Free Buffer r1 Add NHS Ester to Protein Solution p1->r1 p2 Prepare this compound-NHS Stock Solution p2->r1 r2 Incubate (RT or 4°C) r1->r2 r3 Quench Reaction r2->r3 a1 Purify via Desalting Column r3->a1 a2 Analyze for Aggregation (SEC/DLS) a1->a2 a3 Characterize Labeled Protein a2->a3

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_flowchart cluster_immediate Immediate Aggregation cluster_gradual Gradual Aggregation cluster_post_purification Post-Purification Aggregation start Protein Aggregation Observed q1 When is aggregation observed? start->q1 s1 Optimize Reagent Addition (slow, gentle mixing) q1->s1 Immediately s4 Reduce Molar Excess of Labeling Reagent q1->s4 During Incubation s7 Optimize Storage Buffer (pH, excipients) q1->s7 After Purification s2 Reduce Organic Solvent Concentration s1->s2 s3 Verify Buffer pH s2->s3 s5 Add Stabilizing Excipients (Glycerol, Arginine) s4->s5 s6 Lower Reaction Temperature s5->s6 s8 Reduce Final Protein Concentration s7->s8

Caption: Troubleshooting logic for protein aggregation during labeling.

References

Technical Support Center: Managing Copper Catalyst Toxicity in m-PEG4-propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing copper catalyst toxicity in m-PEG4-propargyl reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst after a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A1: Residual copper can be cytotoxic, making its removal essential for biological applications.[1][2][3] For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[2] Furthermore, copper ions can interfere with downstream processes, such as protein labeling or subsequent chemical modifications, and can also affect the stability and shelf-life of the final product.[1]

Q2: What are the primary methods for removing copper catalysts from reaction mixtures containing PEGylated molecules?

A2: The most common methods for removing copper catalysts include:

  • Aqueous Washes with Chelating Agents: Utilizing agents like Ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium (B1175870) chloride to form water-soluble copper complexes that can be extracted from the organic phase.[1][2]

  • Solid-Phase Scavengers: Employing scavenger resins with functional groups that have a high affinity for copper.[1][2]

  • Dialysis: Particularly effective for macromolecular products like PEGylated bioconjugates, where the small copper complexes are removed through a semi-permeable membrane.[1]

  • Filtration through Adsorbent Plugs: Passing the reaction mixture through a plug of silica (B1680970) gel or alumina (B75360) to adsorb the copper catalyst.[1]

Q3: How does the presence of a PEG chain in this compound affect the copper removal process?

A3: The PEG chain increases the water solubility of the product. This can complicate traditional liquid-liquid extractions as the product may partition into the aqueous phase along with the copper-chelator complex.[1] This makes methods like the use of scavenger resins or dialysis more suitable for PEGylated compounds.[1]

Q4: How can I quantify the amount of residual copper in my final product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace levels of elemental impurities, including copper.[1][4] Colorimetric assays using specific dyes that change color in the presence of copper can also be used for quantification via UV-Vis spectroscopy.[2]

Q5: Are there alternatives to copper-catalyzed click chemistry to avoid toxicity issues?

A5: Yes, copper-free click chemistry alternatives have been developed. A prominent example is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6] SPAAC utilizes strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a catalyst, thus eliminating concerns about copper cytotoxicity.[5][7]

Troubleshooting Guides

Problem EncounteredPossible CauseSuggested Solution(s)
Persistent blue or green color in the product after initial purification. Incomplete removal of copper catalyst.1. Repeat Aqueous Wash: Perform additional washes with a fresh solution of the chelating agent (e.g., EDTA).[1]2. Increase Chelator Concentration: Use a higher concentration of the chelating agent in the wash solution.[1]3. Employ a Scavenger Resin: Stir the product solution with a copper scavenger resin for a sufficient duration, then filter.[1]
Low product yield after purification. 1. Product loss during aqueous washes due to the hydrophilic nature of the PEG chain.[1]2. Product adsorption onto the solid support (e.g., scavenger resin, silica gel).[2]1. Use a Solid-Phase Scavenger: This avoids a liquid-liquid extraction, minimizing product loss in the aqueous phase.[1]2. Optimize Extraction Conditions: If using liquid-liquid extraction, adjust the pH or solvent system to minimize product loss.[2]3. Test for Product Adsorption: Before committing the entire batch, test the scavenger resin or chromatographic medium with a small sample to check for product retention.[2]
Product degradation during copper removal. 1. Harsh pH conditions (either too acidic or too basic) during extraction.2. Oxidation of sensitive functional groups.1. Use Buffered Solutions: Employ buffered solutions for extractions to maintain a neutral pH.[2]2. Inert Atmosphere: Degas all solutions and perform the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Emulsion formation during aqueous extraction. The PEG chain in the product can have surfactant-like properties.1. Add Brine: Add a small amount of a saturated NaCl solution (brine) to the separatory funnel to help break the emulsion.[2]2. Centrifugation: Centrifuge the mixture at a low speed if the emulsion is persistent.[2]

Quantitative Data Summary

Table 1: Common Copper Chelating Agents and Conditions

Chelating AgentTypical ConcentrationpHNotes
EDTA (Ethylenediaminetetraacetic acid)0.1 M~8Highly effective at sequestering copper ions.[1]
Ammonium Chloride/AmmoniaSaturated solution~8-10Forms a water-soluble deep blue copper complex.
Sodium ThiosulfateVariesNeutralForms a colorless complex with Cu(I) and Cu(II). Avoid heating during workup.
Chelex 100 ResinVariesVariesA chelating ion-exchange resin that can be filtered off.

Table 2: Regulatory Limits for Elemental Impurities (Copper)

Regulatory BodyGuidelinePermitted Daily Exposure (PDE) - Oral
ICHQ3D300 µ g/day

Note: These are general limits and can vary based on the route of administration and specific drug product.

Experimental Protocols

Protocol 1: Copper Removal using Aqueous Wash with EDTA

This protocol is suitable for products with low to moderate water solubility.

  • Reaction Quenching: After the reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).

  • Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to ~8 with a suitable base (e.g., sodium hydroxide).[1]

  • First Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with an equal volume of the 0.1 M EDTA solution. Shake vigorously for 1-2 minutes.[1]

  • Phase Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often be colored. Drain the aqueous layer.[1]

  • Repeat Washes: Repeat the washing step with fresh EDTA solution until the aqueous layer is colorless.[1]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual EDTA and water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin

This protocol is ideal for water-soluble PEGylated products where aqueous extraction is problematic.

  • Select Resin: Choose a copper scavenger resin (e.g., SiliaMetS Thiourea).

  • Incubation: After the reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the copper catalyst).

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Wash Resin: Wash the collected resin on the filter with a small amount of the reaction solvent to recover any adsorbed product.[2]

  • Combine and Concentrate: Combine the initial filtrate and all the washes. Remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 3: Copper Removal by Dialysis

This protocol is effective for large PEGylated molecules and bioconjugates.

  • Prepare Dialysis Buffer: Prepare a dialysis buffer (e.g., PBS) containing a low concentration of a chelating agent (e.g., 1-5 mM EDTA).

  • Sample Preparation: Place the crude product solution into dialysis tubing with an appropriate molecular weight cut-off (MWCO) that retains your product but allows small molecules like the copper-chelator complex to pass through.

  • Dialysis: Immerse the sealed dialysis tubing in a large volume of the dialysis buffer at 4°C. Stir the buffer gently.[1]

  • Buffer Exchange: Change the dialysis buffer every few hours for the first day, and then less frequently for 1-2 additional days to ensure complete removal of the copper.[1]

  • Final Dialysis: Perform a final dialysis against the buffer without EDTA to remove any residual chelating agent.[1]

  • Product Recovery: Recover the purified product from the dialysis tubing.[1]

Visualizations

Copper_Toxicity_Pathway Cu_I Cu(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu_I->ROS catalyzes reduction O2 Oxygen (O2) O2->ROS Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage Cytotoxicity Cytotoxicity Cell_Damage->Cytotoxicity

Caption: Mechanism of copper-induced cytotoxicity in CuAAC reactions.

Copper_Removal_Workflow start Crude Reaction Mixture (Post-CuAAC) is_water_soluble Is the product water-soluble? start->is_water_soluble scavenger_resin Use Solid-Phase Scavenger Resin is_water_soluble->scavenger_resin Yes aq_wash Use Aqueous Wash with Chelating Agent (EDTA) is_water_soluble->aq_wash No dialysis Is it a large bioconjugate? scavenger_resin->dialysis perform_dialysis Perform Dialysis dialysis->perform_dialysis Yes end Purified Product dialysis->end No perform_dialysis->end aq_wash->end

Caption: Decision workflow for selecting a copper removal method.

Troubleshooting_Workflow start Low Yield or Impure Product check_color Is there a residual blue/green color? start->check_color incomplete_removal Incomplete Copper Removal check_color->incomplete_removal Yes check_yield Is the yield low? check_color->check_yield No repeat_wash Repeat/Intensify Purification Step incomplete_removal->repeat_wash end Optimized Protocol repeat_wash->end product_loss Potential Product Loss During Purification check_yield->product_loss Yes check_yield->end No change_method Switch Purification Method (e.g., to Scavenger Resin) product_loss->change_method change_method->end

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Purification of m-PEG4-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-propargyl conjugate purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The purification of this compound conjugates typically involves a multi-step process to remove unreacted starting materials, reagents, and side products.[1] The choice of method depends on the scale of the synthesis and the nature of the impurities.[1] Common techniques include:

  • Liquid-Liquid Extraction: An initial workup step to remove water-soluble impurities.[1]

  • Precipitation: Often used for bulk purification by precipitating the product from a solution, for instance, with cold diethyl ether.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for achieving high purity (>98%), especially for applications requiring well-defined conjugates.[1]

  • Size-Exclusion Chromatography (SEC): Useful for separating the larger PEGylated product from smaller, unreacted PEG linkers.[2][3]

Q2: I am observing a low yield after my conjugation reaction and purification. What are the potential causes?

A2: Low yield in a click chemistry reaction, a common application for propargyl-PEG linkers, can stem from several factors.[4] These include issues with reagent quality, the catalyst system, reaction conditions, and oxygen contamination.[4] For other conjugation chemistries, such as those involving NHS esters, low yield can be due to inactive reagents, competing nucleophiles in the buffer, incorrect pH, or an insufficient molar excess of the linker.[5][6] During purification, product loss can occur due to precipitation, non-specific binding to the purification resin, or co-elution with impurities.[7][8]

Q3: How can I confirm that the conjugation with the this compound linker was successful?

A3: A combination of analytical techniques is recommended for unambiguous confirmation of conjugation.[9] Key methods include:

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS can confirm the mass increase corresponding to the addition of the PEG linker.[9][10]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC and SEC can show the appearance of a new product peak and assess purity.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of new signals or shifts in existing signals, confirming the formation of the new covalent bond (e.g., a triazole ring in click chemistry).[4][9]

Q4: What are common impurities I might encounter, and how can I remove them?

A4: Common impurities include unreacted starting materials, excess PEG linker, and byproducts from side reactions.[7] For instance, if your linker has an ester group, hydrolysis to the corresponding carboxylic acid can occur.[7] Unreacted starting materials and excess linker can often be removed by RP-HPLC or SEC.[2][3] If a copper catalyst was used for click chemistry, it is crucial to remove it post-reaction, which can be achieved using chelating agents like EDTA, solid-phase scavenger resins, or chromatography.[4][11]

Troubleshooting Guides

Low Conjugation Yield
Possible Cause Troubleshooting Steps
Inactive Reagents Ensure EDC and NHS are fresh and have been stored under desiccated conditions at -20°C.[6] Use a fresh source of copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) for click chemistry.[4]
Suboptimal Reaction Conditions Optimize the stoichiometry of reactants.[2] For click chemistry, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst.[2][4] For NHS ester reactions, use an amine-free buffer for the activation step and adjust the pH for the conjugation step.[5][6]
Product Loss During Purification If using liquid-liquid extraction, perform multiple extractions with smaller volumes of organic solvent.[7] For chromatographic methods, optimize the mobile phase and gradient to ensure good separation.[7] If antibody precipitation is an issue, consider optimizing the purification buffer's pH or adding stabilizing agents.[8]
Product Streaking on TLC or Column Chromatography
Possible Cause Troubleshooting Steps
High Polarity of PEGylated Compound Modify the solvent system. Instead of traditional ethyl acetate/hexane, consider using a gradient with a more polar solvent like methanol (B129727) in dichloromethane.[7]
Interaction with Silica (B1680970) Gel Add a small amount of a polar solvent like methanol to your mobile phase to reduce streaking.[7] Consider deactivating the silica gel with triethylamine (B128534) before packing the column or use a different stationary phase like neutral alumina.[7]
Ester Hydrolysis Check the pH of all aqueous solutions used during workup and purification to ensure they are neutral. Use buffered solutions if necessary.[7]

Experimental Protocols

General Purification Workflow for this compound Conjugates

This workflow outlines a general multi-step purification process.

1. Liquid-Liquid Extraction (Initial Workup)

This protocol is suitable for a preliminary purification to remove water-soluble impurities.[1]

  • Materials:

    • Crude reaction mixture

    • Dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methodology:

    • Quench the reaction as per your synthesis protocol.

    • Transfer the mixture to a separatory funnel and add DCM and deionized water.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the organic layer.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate using a rotary evaporator.

2. Precipitation (Bulk Purification)

  • Methodology:

    • Dissolve the crude product from the initial workup in a minimal amount of a suitable solvent (e.g., DCM).

    • Slowly add cold diethyl ether while stirring until a precipitate forms.

    • Collect the precipitate by filtration.

    • Wash the precipitate with a small amount of cold diethyl ether.

    • Dry the purified product under vacuum.[1]

3. Reversed-Phase HPLC (High Purity)

This protocol is designed to achieve high purity (>98%).[1]

  • Materials:

    • Crude or pre-purified conjugate

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • C18 reversed-phase column

  • Methodology:

    • Dissolve the sample in a minimal volume of the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Run a linear gradient to separate the components (e.g., 5-95% Mobile Phase B over 20-40 minutes).[1][10]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize to obtain the final product.[1]

Visualizations

PurificationWorkflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., DCM/Water) crude->extraction organic_phase Organic Phase (Contains Product) extraction->organic_phase precipitation Precipitation (e.g., with Diethyl Ether) organic_phase->precipitation hplc Reversed-Phase HPLC organic_phase->hplc bulk_product Bulk Purified Product precipitation->bulk_product final_product High Purity Product (>98%) hplc->final_product

Caption: General purification workflow for this compound conjugates.

Troubleshooting_LowYield start Low Yield Observed reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents OK purification Evaluate Purification Method conditions->purification Conditions Optimized success Yield Improved purification->success Method OK

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Enhancing the Stability of m-PEG4-Propargyl Linkers in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-propargyl linkers in Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the development and handling of ADCs utilizing this linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in an ADC?

The this compound linker is a heterobifunctional molecule designed for the stable and efficient conjugation of a cytotoxic payload to a monoclonal antibody.[1] Its key components are:

  • m-PEG4 (monomethoxy-tetraethylene glycol): A hydrophilic spacer that enhances the aqueous solubility of the ADC, reduces the risk of aggregation often caused by hydrophobic payloads, and can improve the overall pharmacokinetic profile.[1][2][3][4] The PEG chain creates a "hydration shell" that also provides a spatial shield, minimizing non-specific interactions.[2][5]

  • Propargyl group (alkyne): This terminal functional group is utilized for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the highly efficient and specific attachment of an azide-modified payload under mild, aqueous conditions, preserving the antibody's integrity.[1][6]

Q2: What are the main stability concerns for an ADC constructed with an this compound linker?

The primary stability concerns involve both the physical and chemical integrity of the ADC construct:

  • Physical Instability (Aggregation): Hydrophobic payloads can induce the ADC to aggregate, which can lead to loss of efficacy, altered pharmacokinetics, and potential immunogenicity.[4][5][7] While the PEG4 spacer helps mitigate this, aggregation can still occur, especially at high drug-to-antibody ratios (DARs) or under stressful storage conditions.[2][3]

  • Chemical Instability (Linker/Payload Integrity): The overall chemical stability of the ADC is crucial to prevent premature release of the payload in circulation, which can cause off-target toxicity.[5][7][] While the triazole bond formed during click chemistry is exceptionally stable, other parts of the linker-payload construct could be susceptible to degradation under certain conditions.[5]

Q3: My ADC is showing signs of aggregation. How can I troubleshoot this issue?

Aggregation is a common issue, often driven by the hydrophobicity of the payload. Here are several strategies to address it:

  • Optimize Formulation Buffer: Ensure the ADC is in a buffer that maintains its stability. Avoid pH values near the antibody's isoelectric point. Consider adding stabilizing excipients like polysorbate 20 or cryoprotectants such as sucrose.[4][9]

  • Adjust Antibody Concentration: High antibody concentrations during the conjugation reaction can promote intermolecular interactions. Performing the conjugation at a lower concentration may reduce aggregation.[4]

  • Consider Linker Length: While you are using a PEG4 linker, for highly hydrophobic payloads, a longer PEG chain (e.g., PEG8, PEG12) might be necessary to provide better shielding and hydrophilicity.[3][4][10]

  • Control Freeze-Thaw Cycles: The physical stress of freezing and thawing can induce aggregation. It is advisable to aliquot ADC samples into single-use volumes to minimize these cycles.[4]

Q4: I am observing a loss of payload over time. What are the potential chemical degradation pathways?

While the propargyl group itself forms a very stable triazole linkage, instability can arise from other functionalities on the linker or payload, especially if modifications were made to the core this compound structure (e.g., introducing an ester). Potential degradation pathways for related linkers include:

  • Hydrolysis: If the linker construct contains ester groups (for example, if a propargyl-PEG4-CH2-methyl ester was used and hydrolysis was incomplete or it is part of the payload attachment), these can be susceptible to hydrolysis, particularly under basic or acidic conditions, leading to payload cleavage.[11]

  • Oxidation: The polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidation, although this is generally a slower process.[11] This can be accelerated by exposure to light, oxygen, or certain metal ions.

Below is a diagram illustrating potential degradation pathways for a related propargyl-PEG4 linker containing a methyl ester.

cluster_0 Potential Degradation Pathways Main Propargyl-PEG4-CH2-CO-O-CH3 (Example Linker) Hydrolysis Hydrolysis (H₂O, Acid/Base) Main->Hydrolysis Ester Cleavage Oxidation Oxidation ([O]) Main->Oxidation PEG Chain Attack Product1 Propargyl-PEG4-CH2-COOH (Carboxylic Acid) Hydrolysis->Product1 Product2 Oxidized PEG species Oxidation->Product2

Potential degradation pathways for a related propargyl-PEG4 linker.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: High Levels of Aggregation Detected Post-Purification
Possible Cause Recommended Action Analytical Method for Verification
High Payload Hydrophobicity Consider re-engineering the ADC with a longer PEG linker (e.g., PEG8, PEG12) to improve hydrophilicity and shielding of the payload.[3][4]Size Exclusion Chromatography (SEC) to quantify monomer vs. aggregate content.[12]
Inappropriate Buffer Conditions Perform a buffer screen to find the optimal pH and excipient composition for ADC stability. Test buffers with and without surfactants (e.g., polysorbate 20).[9]Dynamic Light Scattering (DLS) for early detection of aggregation; SEC-HPLC for quantification.
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower average DAR. High DAR values increase overall hydrophobicity.[]Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution.[12]
Issue 2: Premature Payload Release During Stability Studies
Possible Cause Recommended Action Analytical Method for Verification
Instability of Payload Attachment Chemistry This is unlikely if the payload is attached via the triazole ring formed by the propargyl group. However, if the payload itself contains a labile functional group, redesign of the payload may be necessary.Reversed-Phase HPLC (RP-HPLC) or LC-MS/MS to detect and quantify the free payload in the supernatant after incubation.[12][13]
Cleavage at another point in the Linker Ensure that the linker used was indeed a stable, non-cleavable variant. If a cleavable moiety was unintentionally incorporated, a redesign is required.LC-MS analysis of the ADC over time to identify cleavage products and pinpoint the site of bond breakage.[11]
Forced Degradation Conditions Too Harsh If using forced degradation (e.g., extreme pH, high temperature), these conditions may not be representative of in-vivo or long-term storage conditions. Re-evaluate the stress levels.Compare payload release under forced conditions to release under real-time storage conditions (e.g., 4°C).

Experimental Protocols & Workflows

Protocol 1: Stability Assessment of ADC by SEC-HPLC

Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample over time.

Methodology:

  • Sample Preparation:

    • Prepare ADC samples at a concentration of 1 mg/mL in the formulation buffer (e.g., PBS, pH 7.4).

    • Set up incubation conditions. For accelerated stability, this might be 25°C and 40°C. For real-time stability, use 4°C.

    • Establish time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks).

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • Size Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Chromatographic Conditions:

    • Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Run Time: Approximately 30 minutes.

  • Procedure:

    • At each time point, withdraw an aliquot of the ADC sample.

    • Inject 20-50 µg of the ADC onto the SEC column.

    • Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments).

  • Data Analysis:

    • Calculate the percentage of each species by dividing its peak area by the total peak area of all species.

    • Plot the percentage of monomer over time for each storage condition to determine the rate of aggregation.

The following diagram outlines the workflow for ADC stability testing.

cluster_1 ADC Stability Testing Workflow A Prepare ADC Sample (1 mg/mL in Buffer) B Incubate at T=0 and Stress Conditions (e.g., 40°C) A->B C Withdraw Aliquots at Timed Intervals B->C D Analyze by SEC-HPLC (Aggregation) C->D E Analyze by RP-HPLC/LC-MS (Free Payload) C->E F Analyze by HIC (DAR Stability) C->F G Compile Data & Assess Degradation Rates D->G E->G F->G

A typical experimental workflow for assessing ADC stability.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-modified payload to an antibody functionalized with a propargyl-PEG linker.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified payload in an appropriate solvent (e.g., DMSO).

    • Prepare fresh stock solutions of the catalyst components:

      • Copper(II) Sulfate (CuSO₄) in water.

      • A reducing agent, such as sodium ascorbate, in water.

      • A copper ligand, such as THPTA, to stabilize the Cu(I) oxidation state.

  • Conjugation Reaction:

    • In a reaction tube, combine the propargyl-modified antibody (e.g., at 5 mg/mL in PBS) with the azide-modified payload at a desired molar excess (typically 5- to 10-fold over the number of propargyl sites).

    • Add the copper ligand to the mixture.

    • Initiate the reaction by adding the CuSO₄ solution, followed immediately by the sodium ascorbate. A typical final concentration is 1 mM Cu(I).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours.

    • The reaction progress can be monitored by Hydrophobic Interaction Chromatography (HIC) to observe the shift in retention time as the DAR increases.[9]

  • Purification:

    • Once the reaction is complete, purify the ADC product to remove unreacted payload, catalyst, and any aggregates.

    • Size Exclusion Chromatography (SEC) is commonly used for this purification step.

  • Final Formulation:

    • Exchange the purified ADC into a suitable storage buffer and determine the final concentration.

The logical relationship for troubleshooting ADC instability is presented below.

cluster_2 Troubleshooting Logic for ADC Instability Start ADC Stability Issue (e.g., Aggregation, Payload Loss) Check1 Characterize Issue: SEC, HIC, RP-HPLC? Start->Check1 Path1 Aggregation Check1->Path1 Aggregation (by SEC) Path2 Payload Loss Check1->Path2 Payload Loss (by RP-HPLC) Action1 Optimize Formulation: - pH Screen - Add Excipients Path1->Action1 Action2 Re-evaluate Linker: - Increase PEG length? Path1->Action2 Action3 Confirm Linker-Payload Bond Stability via LC-MS Path2->Action3 End Stable ADC Action1->End Action2->End Action3->End

A decision-making flowchart for troubleshooting ADC stability.

References

Technical Support Center: Synthesis of m-PEG4-propargyl Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the m-PEG4-propargyl linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using an this compound linker in PROTAC synthesis?

The this compound linker offers several key advantages in PROTAC design and synthesis. The methoxy-terminated polyethylene (B3416737) glycol (PEG) chain enhances the solubility and can improve the cell permeability of the final PROTAC molecule, which is often a challenge for these large molecules.[1][2][3] The flexibility of the PEG chain can also be crucial for facilitating the optimal orientation of the two ligands for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The terminal propargyl group allows for highly efficient and specific conjugation to an azide-modified ligand via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4][5] This modular approach allows for the efficient synthesis of PROTAC libraries for optimization.[6]

Q2: How does the PEG4 linker length impact the efficacy of the final PROTAC?

The length of the linker is a critical parameter that must be optimized for each specific protein of interest (POI) and E3 ligase pair to achieve maximal degradation.[3] An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient ubiquitination and degradation of the target protein.[3][7][8] If the linker is too short, steric clashes may prevent the simultaneous binding of the two ligands.[7][9] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[7][9] Therefore, systematic variation of the PEG linker length is often necessary to determine the optimal geometry for maximal degradation efficiency (Dmax) and potency (DC50).[7]

Q3: What are the key analytical techniques for characterizing this compound based PROTACs?

The primary analytical techniques for characterizing these PROTACs are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10] LC-MS is essential for monitoring the reaction progress and for verifying the molecular weight and purity of the final PROTAC.[6][10][11] High-resolution mass spectrometry can further confirm the identity of the synthesized molecule.[12] ¹H NMR is used to confirm the structure of the final product, with the characteristic broad singlet or multiplet of the repeating ethylene (B1197577) glycol units of the PEG linker typically appearing around 3.6 ppm.[10]

Troubleshooting Guides

Problem 1: Low Yield in Amide Coupling Step

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Incomplete activation of the carboxylic acid Use fresh coupling reagents (e.g., HATU, HOBt). Ensure anhydrous reaction conditions as moisture can quench the activated species.
Poor solubility of reactants Screen different anhydrous solvents such as DMF, DMSO, or NMP to improve the solubility of your starting materials.[10]
Side reactions involving other functional groups Protect reactive functional groups on the warhead or E3 ligase ligand that are not involved in the coupling reaction.[10]
Steric hindrance around the coupling site Consider altering the attachment point of the linker on the ligand or using a different coupling reagent that may be more effective for sterically hindered substrates.
Problem 2: Inefficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Oxidation of Cu(I) catalyst Ensure the copper(I) source is freshly prepared or use a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[10][11] Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][13]
Poor solubility of reactants or catalyst Test different solvent systems, such as a mixture of t-BuOH and water, DMF, or DMSO, to improve solubility.[4][11][13]
Inhibition of the copper catalyst Certain functional groups on the substrates can coordinate with copper and inhibit the reaction. The use of a copper-chelating ligand like THPTA can sometimes mitigate this issue.[4]
Low reactivity of alkyne or azide Ensure the purity of your starting materials. If reactivity is inherently low, increasing the reaction temperature or concentration may be beneficial, but monitor for potential side reactions.
Problem 3: Difficulty in Purifying the Final PROTAC

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Poor separation on normal-phase silica (B1680970) gel The high polarity of PEG linkers often leads to poor separation and low recovery on normal-phase silica gel.[8] Preparative reverse-phase HPLC (RP-HPLC) is the recommended method for purifying PEGylated PROTACs.[10][14]
Co-elution of product with starting materials or byproducts Optimize the HPLC gradient by using a shallower gradient to improve the resolution between your product and closely eluting impurities.[10]
Product loss during aqueous workup The hydrophilicity of the PEG linker can lead to product loss in the aqueous phase during extractions.[10] Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[10]
Product adhesion to vials and equipment The "sticky" nature of some PEGylated compounds can cause loss on surfaces. Using low-adhesion labware, such as low-retention microcentrifuge tubes and pipette tips, can help mitigate this issue.[10]

Quantitative Data Summary

The following tables provide illustrative data on the impact of PEG linker length on PROTAC properties and typical reaction conditions for CuAAC.

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Degradation Efficiency

Data is illustrative and compiled from general trends reported in the literature. Actual values are highly dependent on the specific PROTAC system.[7]

PROTAC ExampleLinkerLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Degrader-1PEG2825065
Degrader-2PEG3118085
Degrader-3 PEG4 14 25 95
Degrader-4PEG6209080
Degrader-5PEG82630050

Table 2: Typical Reaction Parameters for CuAAC in PROTAC Synthesis

These values serve as a reliable starting point for experimental design.[4]

ParameterTypical ValueConditionsNotes
Reaction Time1 - 12 hoursRoom TemperatureReaction times can be influenced by catalyst, ligand, and reactant concentrations.[4][11][15]
Reaction Yield> 90%Optimized conditionsYields are typically high for this efficient reaction.[4]
Second-Order Rate Constant (k₂)10² - 10⁴ M⁻¹s⁻¹Aqueous buffer, with copper-chelating ligandThe rate is highly dependent on the specific copper source and accelerating ligand used.[4]

Experimental Protocols & Workflows

General Protocol for Two-Step PROTAC Synthesis

This protocol outlines a common strategy for synthesizing an this compound based PROTAC, involving an initial amide coupling followed by a CuAAC reaction.

Step 1: Amide Coupling of Ligand 1 to this compound-acid

  • Dissolve the amine-containing ligand (1.0 eq) and this compound-acid (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).[8]

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the mixture.[6][8]

  • Stir the reaction at room temperature for 2-12 hours.[8]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.[6]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash sequentially with saturated aqueous NaHCO₃ and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the alkyne-functionalized intermediate by flash column chromatography or preparative HPLC.

Step 2: CuAAC "Click" Reaction

  • Dissolve the alkyne-functionalized intermediate from Step 1 (1.0 eq) and the azide-functionalized Ligand 2 (1.0-1.2 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).[11][13]

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.[13]

  • Add a freshly prepared aqueous solution of a reducing agent, such as sodium ascorbate (B8700270) (0.2-0.5 eq), to generate the active Cu(I) catalyst in situ.[11][13]

  • Add an aqueous solution of copper(II) sulfate (CuSO₄) (0.1-0.2 eq).[11][13]

  • Stir the reaction mixture at room temperature for 4-24 hours.[4][13]

  • Monitor the reaction progress by LC-MS.[4]

  • Upon completion, dilute the reaction with water and extract with an organic solvent.[11]

  • Purify the final PROTAC product by preparative RP-HPLC.[6][12][14]

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[6][12]

Visualizations

PROTAC_Synthesis_Workflow General Workflow for this compound PROTAC Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC 'Click' Reaction cluster_downstream Downstream Processing Amine_Ligand Amine-functionalized Ligand 1 Coupling HATU, DIPEA in DMF Amine_Ligand->Coupling PEG_Linker This compound-acid PEG_Linker->Coupling Intermediate Alkyne-functionalized Intermediate Coupling->Intermediate Formation of Amide Bond Click_Reaction CuSO4, Na Ascorbate in t-BuOH/H2O Intermediate->Click_Reaction Azide_Ligand Azide-functionalized Ligand 2 Azide_Ligand->Click_Reaction Final_PROTAC Final PROTAC Molecule Click_Reaction->Final_PROTAC Formation of Triazole Ring Purification Purification (Preparative RP-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A typical workflow for the synthesis of an this compound based PROTAC.

Troubleshooting_Logic Troubleshooting Logic for Low PROTAC Synthesis Yield Start Low Yield in PROTAC Synthesis Check_Step1 Check LC-MS of Amide Coupling Step Start->Check_Step1 Step1_OK Is Intermediate formed in good yield? Check_Step1->Step1_OK Troubleshoot_Step1 Troubleshoot Amide Coupling: - Check reagents - Optimize solvent - Protect groups Step1_OK->Troubleshoot_Step1 No Check_Step2 Check LC-MS of Click Reaction Step Step1_OK->Check_Step2 Yes Success Yield Improved Troubleshoot_Step1->Success Step2_OK Is Final PROTAC formed in good yield? Check_Step2->Step2_OK Troubleshoot_Step2 Troubleshoot CuAAC: - Use fresh catalyst - Degas solvents - Screen solvents Step2_OK->Troubleshoot_Step2 No Check_Purification Review Purification Procedure Step2_OK->Check_Purification Yes, but low isolated yield Troubleshoot_Step2->Success Troubleshoot_Purification Troubleshoot Purification: - Switch to RP-HPLC - Optimize gradient - Minimize aqueous washes Check_Purification->Troubleshoot_Purification Troubleshoot_Purification->Success

Caption: A logical workflow for troubleshooting low yields in PROTAC synthesis.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Molecule (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

References

common pitfalls in m-PEG4-propargyl experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common pitfalls and answers to frequently asked questions (FAQs) related to experimental setups involving this compound, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule.[1] It features a terminal propargyl group (an alkyne) that can react with azide-containing molecules through a highly efficient and specific reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2] The molecule also contains a methoxy-terminated tetraethylene glycol (PEG4) chain. This PEG spacer enhances aqueous solubility, improves pharmacokinetic properties, and reduces steric hindrance.[3][4] Common applications include bioconjugation, drug delivery, PEGylation of proteins and peptides, and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7]

Q2: What are the most common reasons for low or no yield in a CuAAC reaction using this compound?

A2: Low or no product yield in a CuAAC reaction can often be attributed to several key factors:

  • Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)).[8][9] This oxidation state is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7][8]

  • Degraded Reagents: The reducing agent, typically sodium ascorbate (B8700270), is prone to oxidation and should be prepared fresh before each use.[5][8] A brown color in the sodium ascorbate solution indicates oxidation, and it should be discarded.[8] The azide (B81097) and alkyne starting materials should also be of high purity and checked for degradation.[5]

  • Suboptimal Reagent Concentrations: CuAAC reactions are concentration-dependent.[5] Working with overly dilute solutions can significantly slow down the reaction rate.[5]

  • Interfering Buffer Components: Certain buffer components can inhibit the reaction. Tris-based buffers should be avoided as the amine groups can chelate the copper catalyst.[5] Thiol-containing reagents like DTT must also be removed before the reaction.[5]

  • Steric Hindrance: The reactive groups on the molecules being conjugated may be sterically hindered, preventing them from coming into close enough proximity for the reaction to occur.[8][9]

Q3: What are the major side reactions to be aware of?

A3: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, also known as Glaser coupling.[3][8] This reaction involves two alkyne molecules reacting with each other in the presence of a copper catalyst and oxygen, leading to the formation of an undesired dimer and consumption of your this compound linker.[3][8] If your specific this compound derivative contains other functional groups, such as an ester, hydrolysis can be a significant side reaction, particularly under basic or acidic conditions.[3]

Q4: How can I monitor the progress of my reaction?

A4: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10] This technique allows for the separation of starting materials, the desired product, and any side products. The mass spectrometer can then identify each component based on its mass-to-charge ratio, confirming the formation of the product and detecting impurities like the homo-coupled dimer.[3][11] For protein conjugations, SDS-PAGE can also be used to monitor the shift in molecular weight upon PEGylation.[10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps & Solutions
Inactive Copper(I) Catalyst Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). Prepare sodium ascorbate solutions fresh before each use.[8][9] Degas Solvents: Remove dissolved oxygen from all reaction solvents and buffers by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[8][9] Use a Stabilizing Ligand: Employ a water-soluble Cu(I)-stabilizing ligand such as THPTA or TBTA. These ligands protect the Cu(I) catalyst from oxidation and can accelerate the desired reaction.[3][9] A ligand-to-copper ratio of 5:1 is often recommended.[8]
Suboptimal Reagent Ratios Optimize Concentrations: If working with dilute solutions, consider increasing the concentration of the reactants.[5] A slight excess (1.1 to 1.5 equivalents) of the less critical reagent can help drive the reaction to completion.[8] For bioconjugation, a 10- to 50-fold molar excess of the this compound linker over the protein is a typical starting point.[4][12]
Incompatible Reaction Conditions Check pH: Ensure the reaction pH is in the optimal range of 6.5-8.0.[13] Avoid Tris buffers.[5] Non-coordinating buffers like PBS or HEPES are recommended.[5] Optimize Time and Temperature: While many reactions proceed within 1-4 hours at room temperature, extending the reaction time or gentle heating (e.g., 37-45 °C) can improve yields, provided your molecules are stable under these conditions.[5][7][8]
Steric Hindrance Increase Reaction Time/Temperature: Allowing the reaction to proceed longer or at a slightly elevated temperature may overcome steric barriers.[8] Consider Linker Length: The PEG4 spacer is designed to reduce steric hindrance, but for particularly bulky molecules, a longer PEG linker might be necessary in future experiments.[14]
Problem 2: Significant Side Product Formation (Alkyne Homocoupling)
Possible Cause Troubleshooting Steps & Solutions
Presence of Oxygen Deoxygenate Rigorously: Thoroughly degas all solvents and buffers before starting the reaction.[8] Use an Inert Atmosphere: Maintain a positive pressure of an inert gas like argon or nitrogen over the reaction mixture, especially for prolonged reaction times.[3][8]
Insufficient Reducing Agent Use Fresh Sodium Ascorbate: Ensure the sodium ascorbate solution is freshly prepared.[8] Maintain Sufficient Excess: Use an adequate concentration (e.g., 5-10 equivalents) of sodium ascorbate throughout the reaction to keep the copper in the reduced Cu(I) state.[3]
Unstabilized Copper Catalyst Use a Stabilizing Ligand: Ligands like THPTA not only protect Cu(I) from oxidation but also accelerate the CuAAC reaction, which helps it outcompete the homocoupling side reaction.[3]
Problem 3: Difficulty with Product Purification
Possible Cause Troubleshooting Steps & Solutions
Streaking on Silica Gel Modify Mobile Phase: For flash chromatography, the polarity of PEGylated compounds can cause streaking.[15] Consider using solvent systems like chloroform (B151607) with a gradient of an ethanol/isopropanol mixture instead of standard ethyl acetate/hexane systems.[15] Adding a small amount of triethylamine (B128534) to the mobile phase can sometimes help.[15]
Co-elution of Impurities Use High-Resolution Techniques: Reversed-Phase HPLC (RP-HPLC) is a powerful technique for purifying PEGylated molecules and offers high resolution to separate the product from unreacted starting materials and side products.[15] Size Exclusion Chromatography (SEC): For larger biomolecules, SEC can be effective at removing excess, low-molecular-weight reagents like the PEG linker.[3][10]
Product Loss During Workup Optimize Extractions: If performing a liquid-liquid extraction, be aware that the amphiphilic nature of the PEGylated product might lead to losses.[15] Using a saturated brine solution for the final aqueous wash can help reduce the solubility of the organic product in the aqueous layer.[15]

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point and may require optimization for your specific molecules.

Reagent Preparation:

  • Azide-containing molecule: Prepare a stock solution (e.g., 10 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) or an organic solvent like DMSO.[5][7]

  • This compound: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[1][5]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[7]

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[7]

  • Sodium Ascorbate: Prepare a 100 mM or 1 M stock solution in deionized water immediately before use . This solution is oxygen-sensitive.[3][5]

Reaction Setup (Example for 500 µL final volume):

  • In a microcentrifuge tube, combine the azide-containing molecule and this compound to the desired final concentrations (e.g., 100 µM of the limiting reagent and 1.5 - 10 equivalents of the other reagent). Add buffer to bring the volume to ~437.5 µL.[3][8]

  • In a separate tube, prepare the catalyst premix. Combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA (final concentrations: 100 µM CuSO₄ and 500 µM THPTA). Let this stand for 2-3 minutes to allow the complex to form.[8][12]

  • Add the 7.5 µL of the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).[8]

  • Gently mix the reaction and protect it from light. Incubate at room temperature for 1-4 hours, or as determined by your optimization experiments.[3][10]

  • Monitor the reaction by LC-MS or another appropriate technique.[10]

  • Once complete, the product can be purified by a suitable method such as RP-HPLC or SEC.[3][10]

Mandatory Visualizations

Here are diagrams illustrating key workflows and logical relationships relevant to this compound experiments.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Analysis prep_azide Prepare Azide Stock Solution mix_reactants Combine Azide and this compound in Buffer prep_peg Prepare this compound Stock Solution prep_cu Prepare CuSO4 Stock Solution mix_catalyst Premix CuSO4 and Ligand prep_ligand Prepare Ligand (e.g., THPTA) prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst mix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate (1-4h, RT) Protect from Light initiate->incubate monitor Monitor Progress (e.g., LC-MS) incubate->monitor purify Purify Product (e.g., HPLC, SEC) monitor->purify

Caption: General experimental workflow for a CuAAC conjugation reaction.

G start Low or No Product Yield? q1 Is Cu(I) catalyst active? start->q1 q2 Are reagents fresh & pure? q1->q2 Yes sol1 Degas solvents. Use stabilizing ligand (e.g., THPTA). q1->sol1 No q3 Are reaction conditions optimal? q2->q3 Yes sol2 Prepare fresh sodium ascorbate. Verify azide/alkyne purity. q2->sol2 No q4 Is steric hindrance a factor? q3->q4 Yes sol3 Optimize pH (6.5-8.0). Increase concentration. Avoid Tris buffer. q3->sol3 No sol4 Increase reaction time. Consider gentle heating (37-45°C). q4->sol4 Yes end Yield Improved q4->end No sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting decision tree for low product yield in CuAAC reactions.

References

Technical Support Center: Enhancing the Efficiency of CuAAC Reactions for m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving m-PEG4-propargyl.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem: Low or No Product Yield

  • Q1: I am observing very low or no formation of my desired product. What are the primary causes and how can I address them?

    A1: Low or no yield in a click reaction involving the this compound linker can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions.[1][2]

    • Inactive Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3][4][5]

      • Solution: Always include a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) from any oxidized Cu(II).[1][6] Prepare sodium ascorbate solutions fresh before each use, as they can degrade over time; a brown-colored solution indicates oxidation and should be discarded.[1] Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[1][4] Performing the reaction under an inert atmosphere can also help minimize catalyst oxidation, especially for sensitive substrates.[1][3]

    • Suboptimal Reagent Concentrations: The concentration and ratio of reactants and catalysts are critical for reaction efficiency.[1][2]

      • Solution: For bioconjugation, a copper concentration between 50 and 100 µM is generally recommended.[1] Use a 5- to 10-fold excess of sodium ascorbate relative to the copper sulfate (B86663).[1] While a 1:1 molar ratio of azide (B81097) to this compound is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) of one reagent can drive the reaction to completion.[1]

    • Inadequate Ligand Support: Chelating ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[1][7][8]

      • Solution: Employ a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). A ligand-to-copper ratio of at least 5:1 is often recommended to protect biomolecules from oxidative damage and enhance reaction kinetics.[1] It is best practice to pre-mix the copper sulfate and ligand before adding them to the reaction mixture.[1]

    • Poor Reagent Quality: Impurities in the starting materials can interfere with the reaction. Azides, in particular, can be unstable.[2]

      • Solution: Use high-quality, fresh reagents and ensure the azide-containing molecule has not degraded.[9]

Problem: Significant Side Products Observed

  • Q2: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

    A2: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your this compound linker.[1][2][3][4]

    • Alkyne Homocoupling: This occurs when two alkyne molecules react with each other, catalyzed by copper ions in the presence of oxygen.[1]

      • Solution: Rigorously degas your solvents and maintain an inert atmosphere to minimize oxygen.[1] Ensure an adequate concentration of sodium ascorbate is present to keep the copper in the Cu(I) state.[1] Stabilizing ligands can also help suppress alkyne homocoupling.[1]

    • Substrate Degradation: The thioether bond in this compound is generally stable, but harsh conditions or reactive oxygen species (ROS) generated by the Cu(I)/ascorbate system could potentially lead to sulfur oxidation.[1]

      • Solution: Use a chelating ligand to protect biomolecules, and keep reaction times as short as possible by optimizing other parameters.[2]

Problem: Reaction Issues with Biomolecules

  • Q3: My biomolecule (e.g., protein, peptide) appears to be aggregating or degrading during the reaction.

    A3: Copper ions and the byproducts of ascorbate oxidation can be detrimental to biological molecules, causing oxidation, aggregation, or covalent modification.[10]

    • Copper-induced Damage: Free copper can cause oxidative damage to sensitive amino acid residues.[3]

      • Solution: The use of a chelating ligand like THPTA is essential to protect biomolecules by sequestering the copper ion.[2] A ligand-to-copper ratio of 5:1 is a good starting point.[1]

    • Ascorbate Byproduct Reactivity: Byproducts of ascorbate oxidation can react with protein residues like lysine (B10760008) and arginine.[10]

      • Solution: Keep reaction times as short as possible by ensuring other reaction parameters are optimal.[2]

    • Interfering Buffer Components: Buffers containing coordinating groups, such as Tris, can chelate the copper catalyst and inhibit the reaction.[2][9][11] High concentrations of chloride ions (>0.2 M) can also interfere.[2][11]

      • Solution: Use non-coordinating buffers like phosphate, HEPES, or MOPS.[9][11] If you must use a buffer with potentially interfering components, ensure you pre-form the copper-ligand complex before addition to the main reaction mixture.[11]

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended starting conditions for a CuAAC reaction with this compound?

    A1: For a typical bioconjugation reaction, a good starting point is a 1.1 to 1.5 molar excess of the this compound linker over the azide-containing biomolecule, a copper(II) sulfate concentration of 50-100 µM, a 5-fold molar excess of a stabilizing ligand (like THPTA) over copper, and a 5- to 10-fold molar excess of freshly prepared sodium ascorbate over copper. The reaction is typically performed at room temperature in a non-coordinating buffer (e.g., PBS, pH 7.4) for 1-4 hours.[1][9]

  • Q2: Which copper-stabilizing ligand should I choose?

    A2: For reactions in aqueous buffers, a water-soluble ligand is essential. THPTA is a very common and effective choice for bioconjugation as it stabilizes the Cu(I) catalyst, prevents its oxidation, and increases the reaction rate.[1][7] BTTAA is another ligand that may promote higher reaction efficiency under certain conditions.[12]

  • Q3: Can I perform the reaction in organic solvents?

    A3: Yes, CuAAC reactions are versatile and can be performed in various organic solvents like DMSO, DMF, THF, or DCM, especially for small molecule conjugation.[5][13] If your substrates are not fully soluble in aqueous buffers, adding a co-solvent like DMSO (typically <10%) can be beneficial.[5][9]

  • Q4: How should I monitor the progress of my reaction?

    A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] For protein conjugations, SDS-PAGE can show a shift in molecular weight, and Mass Spectrometry can confirm the conjugation.[13]

  • Q5: What is the best way to purify my final PEGylated conjugate?

    A5: Purification methods depend on the nature of your product. For proteins and other large biomolecules, Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration are effective for removing excess reagents and the catalyst.[13][14] For smaller molecules, methods like reverse-phase HPLC or precipitation may be suitable.[4]

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC with this compound

ParameterSmall Molecule ConjugationBioconjugation (e.g., Proteins)Reference(s)
Alkyne:Azide Ratio ~1:1.110-50x excess of PEG-alkyne[13]
Catalyst (CuSO₄) 1 - 10 mol%0.05 - 1 mM[13]
Ligand:Copper Ratio 1:1 to 2:1 (e.g., TBTA)2:1 to 5:1 (e.g., THPTA)[1][13]
Reducing Agent (NaAsc) 0.5 - 1.0 eq (to alkyne)5 - 10x excess (to copper)[1][13]
Solvent DCM, THF, DMF, DMSO/H₂OAqueous Buffer (PBS, HEPES)[4][9][13]
Temperature Room Temp. - 70 °CRoom Temperature (4 - 25 °C)[13]
Reaction Time 30 min - 24 h30 min - 4 h[13]
Typical Yields >80%Near-quantitative[13][15]

Note: This table provides exemplary data. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Small Molecule

This protocol describes a general procedure for conjugating this compound to an azide-containing small molecule in an organic solvent.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.

    • Prepare a 100 mM stock solution of the ligand TBTA in DMSO or DMF.

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0 - 1.2 eq) in a suitable organic solvent (e.g., DCM/THF).[13]

    • Add the TBTA ligand solution (0.1 - 0.3 eq relative to copper).[13]

    • Add the CuSO₄ stock solution (0.05 - 0.1 eq).[13]

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Add the freshly prepared Sodium Ascorbate solution (0.5 - 1.0 eq) to initiate the reaction.[13]

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.[13]

  • Monitoring and Work-up:

    • Monitor the reaction progress using TLC or LC-MS.[13]

    • Upon completion, dilute the reaction mixture with the organic solvent and wash with water or brine to remove the copper catalyst and excess reagents.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[13]

Protocol 2: General Procedure for CuAAC with a Protein (Bioconjugation)

This protocol describes a general method for conjugating this compound to a protein that has been functionalized with an azide group.

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO₄ in water.[1][13]

    • Prepare a 50 mM stock solution of THPTA in water.[1][13]

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.[1][13]

    • Prepare a 10 mM stock solution of this compound in DMSO or water.[13]

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[1] Let this stand for a few minutes to allow the complex to form.[1][13]

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein solution (e.g., final concentration 1-10 mg/mL) in a non-coordinating buffer like PBS, pH 7.4.

    • Add the this compound stock solution to achieve a final concentration of 10-50 fold molar excess over the protein.[13]

    • Add the premixed Cu(I)/THPTA catalyst complex (final copper concentration ~50-100 µM).[1]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~0.5-1 mM).[1]

    • Gently mix and incubate the reaction at room temperature for 1-4 hours.[14]

  • Purification:

    • Remove excess reagents and purify the PEGylated protein conjugate using methods suitable for biomolecules, such as Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration against the desired storage buffer.[13]

  • Analysis:

    • Analyze the final product by SDS-PAGE, which will show a shift in molecular weight, and Mass Spectrometry to confirm conjugation.[13]

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Is the Catalyst Active? start->catalyst reagents Are Reagent Ratios/Concentrations Optimal? catalyst->reagents Yes sol_catalyst Degas Solvents Use Fresh Ascorbate Use Ligand (THPTA) Work Under Inert Atmosphere catalyst->sol_catalyst No side_reactions Are Side Reactions Occurring? reagents->side_reactions Yes sol_reagents Optimize Reactant Stoichiometry Optimize [Cu] (50-100 µM) Use 5-10x Ascorbate Excess Use 5x Ligand Excess reagents->sol_reagents No conditions Are Buffer/Solvent Conditions Correct? side_reactions->conditions No sol_side_reactions Ensure Effective Deoxygenation Ensure Sufficient Ascorbate Use Stabilizing Ligand side_reactions->sol_side_reactions Yes sol_conditions Use Non-Coordinating Buffers (PBS, HEPES) Avoid Tris & High [Cl-] Consider Co-solvent (DMSO) conditions->sol_conditions No end Successful Reaction conditions->end Yes sol_catalyst->reagents sol_reagents->side_reactions sol_side_reactions->conditions sol_conditions->end

Caption: A logical workflow for troubleshooting low product yield in CuAAC reactions.

CuAAC_Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_reagents Prepare Stock Solutions: - Azide-Protein - this compound - CuSO₄ - THPTA Ligand - Sodium Ascorbate (Fresh) premix Pre-mix CuSO₄ and THPTA (1:5 ratio) prep_reagents->premix initiate Add Catalyst Premix, then add Sodium Ascorbate premix->initiate setup Combine Azide-Protein and This compound in Buffer setup->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate purify Purify Conjugate (SEC, Dialysis) incubate->purify analyze Analyze Product (SDS-PAGE, Mass Spec) purify->analyze

Caption: General experimental workflow for CuAAC-mediated protein bioconjugation.

References

storage and handling best practices for m-PEG4-propargyl to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of m-PEG4-propargyl to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the solid (neat) form of the compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to minimize exposure to air and moisture.[1][2][3]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to 1 month), -20°C is suitable. For longer-term storage (up to 6 months), -80°C is recommended.[1][4] It is advisable to use tightly sealed vials.[1]

Q3: What are the main degradation pathways for this compound?

A3: Degradation can occur at both the polyethylene (B3416737) glycol (PEG) backbone and the propargyl group. The PEG chain is susceptible to thermal and oxidative degradation, especially at temperatures above 70°C and in the presence of oxygen.[1] The terminal alkyne of the propargyl group can undergo hydration to form a ketone, or oxidation, which can cleave the carbon-carbon triple bond.[1]

Q4: What are the best handling practices for this compound?

A4: Always handle this compound in a well-ventilated chemical fume hood.[1][5] When preparing solutions, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended) and safety glasses with side shields or chemical splash goggles.[5]

Q5: My click chemistry reaction with this compound is failing. What are the common causes?

A5: Low or no yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can be due to several factors. A primary cause is the inactivation of the Cu(I) catalyst through oxidation to Cu(II).[6][7] Other potential issues include impure or degraded reagents, suboptimal reagent concentrations, or steric hindrance between the molecules you are trying to conjugate.[6][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in a typical click chemistry reaction.

Issue 1: Low or No Product Yield

  • Possible Cause: Inactive copper catalyst. The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state.

    • Solution: Degas all solvents and solutions by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.[6] Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the Cu(I) state.[8]

  • Possible Cause: Degraded this compound or azide (B81097) counterpart.

    • Solution: Ensure that the reagents have been stored correctly and are within their recommended shelf life. If in doubt, use a fresh batch of reagents.

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Optimize the concentrations of the reactants, copper catalyst, and reducing agent. A slight excess of one of the reactants may be beneficial.[7] If the reaction is slow, gentle heating (e.g., 37-45°C) or increasing the reaction time could improve the yield.[6][7]

Issue 2: Presence of Side Products

  • Possible Cause: Oxidative homocoupling of the alkyne (Glaser coupling). This side reaction can consume the this compound.

    • Solution: Rigorous deoxygenation of the reaction mixture is crucial.[6] Maintaining an inert atmosphere throughout the reaction will minimize this side product.

Quantitative Data Summary

ParameterSolid (Neat) this compoundThis compound Stock Solution
Storage Temperature -20°C[1][2][3]-20°C (short-term, up to 1 month)[1][4] or -80°C (long-term, up to 6 months)[1][4]
Recommended Atmosphere Inert (Argon or Nitrogen)[1]N/A
Key Considerations Tightly sealed container[1]Aliquot to avoid freeze-thaw cycles[1]

Experimental Protocols

Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for your specific application.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule and this compound in a suitable solvent (e.g., DMSO, water, or a buffer system).

    • Prepare fresh stock solutions of the copper(II) sulfate (B86663) catalyst and a reducing agent (e.g., sodium ascorbate).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and this compound solutions.

    • Add the sodium ascorbate solution to the mixture.

    • Add the copper(II) sulfate solution to initiate the reaction. The final concentration of the copper catalyst is typically in the micromolar to low millimolar range.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques appropriate for your molecule of interest, such as chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Copper Catalyst Activity start->catalyst reagents Verify Reagent Integrity start->reagents conditions Optimize Reaction Conditions start->conditions degas Degas Solvents & Use Fresh Reducing Agent catalyst->degas fresh_reagents Use Fresh Reagents reagents->fresh_reagents optimize Adjust Concentrations, Time, or Temperature conditions->optimize success Successful Reaction degas->success fresh_reagents->success optimize->success

Caption: Troubleshooting workflow for low product yield in click chemistry.

Storage_Handling_Logic receive Receive this compound store_solid Store Solid at -20°C under Inert Gas receive->store_solid prepare_solution Prepare Stock Solution store_solid->prepare_solution aliquot Aliquot Solution prepare_solution->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution use_in_experiment Use in Experiment store_solution->use_in_experiment

Caption: Recommended storage and handling workflow for this compound.

References

Technical Support Center: Process Improvements for Scaling Up m-PEG4-propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-propargyl reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and process improvement strategies for scaling up copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical modification reagent. It features a terminal alkyne group (propargyl) that readily participates in CuAAC reactions with molecules containing an azide (B81097) group. The methoxy-terminated polyethylene (B3416737) glycol (m-PEG4) portion is a short, hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous media.[1] It is frequently used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a PEG-based linker.[1]

Q2: What are the most common reasons for low or no product yield at a lab scale?

A2: Low or no product yield in a CuAAC reaction can often be attributed to several factors:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by oxygen.[1]

  • Impure or Degraded Reagents: The purity of the this compound, the azide-containing substrate, and the freshness of the reducing agent (like sodium ascorbate) are critical.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of alkyne, azide, copper, ligand, and reducing agent can lead to an incomplete reaction.

  • Inappropriate Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction rate and final yield.[1]

  • Substrate-Specific Issues: Steric hindrance near the alkyne or azide functional groups, or chelation of the copper catalyst by the substrate, can impede the reaction.[1][2]

Q3: What are the key challenges when scaling up this compound reactions?

A3: Scaling up CuAAC reactions from the lab to an industrial scale introduces several challenges related to reaction efficiency, purification, and cost-effectiveness.[1] Key considerations include:

  • Heat Transfer: CuAAC reactions are exothermic. Insufficient heat removal at a larger scale can lead to temperature increases, promoting side reactions and affecting product purity.[3][4]

  • Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants and catalyst becomes more complex at larger volumes, which can lead to localized concentration gradients and inconsistent reaction progress.[3]

  • Reagent Addition: The rate and method of reagent addition, especially the catalyst and reducing agent, need to be carefully controlled to maintain optimal conditions.

  • Downstream Processing: Purification of PEGylated products at scale requires different strategies than at the lab bench. Methods like tangential flow filtration or multi-column chromatography may be necessary.[5][][7]

  • Safety: Handling large quantities of azides and managing potential exotherms are critical safety considerations.[8]

Q4: How can I minimize the formation of the alkyne homocoupling (Glaser coupling) side product?

A4: The oxidative homocoupling of alkynes is a common side reaction catalyzed by Cu(II) in the presence of oxygen.[1][2] To minimize this byproduct, it is crucial to:

  • Maintain an Inert Atmosphere: Degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1][2]

  • Use a Sufficient Amount of Reducing Agent: A fresh solution of a reducing agent like sodium ascorbate (B8700270) should be used in sufficient excess to keep the copper in the active Cu(I) state.[1][2]

  • Employ a Stabilizing Ligand: Ligands like THPTA or TBTA stabilize the Cu(I) catalyst, protecting it from oxidation and disproportionation.[2][8]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound reactions.

Guide 1: Low or No Product Yield

This guide helps to diagnose and solve issues related to poor reaction conversion.

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst Optimize Catalyst System start->check_catalyst check_conditions Adjust Reaction Conditions start->check_conditions check_substrate Investigate Substrate Issues start->check_substrate reagent_freshness Use fresh Sodium Ascorbate? (not brown) check_reagents->reagent_freshness catalyst_inert Reaction under inert atm? check_catalyst->catalyst_inert conditions_solvent Substrates fully dissolved? (try co-solvent like DMSO) check_conditions->conditions_solvent substrate_sterics Potential steric hindrance? check_substrate->substrate_sterics reagent_purity Check purity of alkyne/azide? reagent_freshness->reagent_purity reagent_stoich Stoichiometry correct? (e.g., 1.1-1.5 eq excess) reagent_purity->reagent_stoich solution_reagent Solution: Use fresh, pure reagents. Verify stoichiometry. reagent_stoich->solution_reagent No to any catalyst_ligand Using a Cu(I) stabilizing ligand? (e.g., THPTA) catalyst_inert->catalyst_ligand catalyst_premix Pre-mix CuSO4 and ligand? catalyst_ligand->catalyst_premix solution_catalyst Solution: Degas solvents, use inert atm. Use appropriate ligand. Pre-mix catalyst components. catalyst_premix->solution_catalyst No to any conditions_temp Reaction slow? (try gentle heating 37-45°C) conditions_solvent->conditions_temp conditions_time Increase reaction time? (e.g., 12-24h) conditions_temp->conditions_time solution_conditions Solution: Add co-solvent (e.g., DMSO). Optimize temperature & time. conditions_time->solution_conditions No to any substrate_chelation Substrate chelating copper? (e.g., His-tags) substrate_sterics->substrate_chelation solution_substrate Solution: Increase reaction time/temp. Increase catalyst/ligand conc. substrate_chelation->solution_substrate Yes to any

Caption: Troubleshooting logic for low or no product yield.

Guide 2: Process Improvements for Scale-Up

This guide outlines key areas for process optimization when moving from bench to pilot or production scale.

Scale_Up_Workflow start Lab Scale Protocol kinetics 1. Reaction Kinetics & Thermodynamics Study start->kinetics mixing 2. Mixing & Mass Transfer Analysis kinetics->mixing kinetics_details • Determine reaction order • Calculate activation energy • Use calorimetry to measure heat flow kinetics->kinetics_details heat 3. Heat Transfer & Exotherm Control mixing->heat mixing_details • Model CFD for reactor geometry • Define optimal impeller speed • Control reagent dosing rate mixing->mixing_details purification 4. Downstream Process Development heat->purification heat_details • Characterize exotherm profile • Ensure adequate reactor cooling capacity • Consider flow chemistry for better control heat->heat_details end Scaled-Up Process purification->end purification_details • Evaluate scalable purification (TFF, IEX, HIC) • Develop impurity profile analysis • Optimize solvent usage & recovery purification->purification_details

Caption: Key process development stages for scaling up CuAAC reactions.

Data Presentation

Table 1: Recommended Reagent Concentrations for Lab-Scale Reactions

This table provides typical starting concentrations and molar ratios for optimizing a lab-scale CuAAC reaction. Values should be empirically optimized for each specific substrate pairing.[1][2][9]

ReagentTypical ConcentrationMolar Ratio (relative to limiting reagent)Notes
This compound (Alkyne) 10 µM - 10 mM1.0 - 1.2Often the limiting reagent.
Azide Substrate 10 µM - 12 mM1.0 - 1.5A slight excess can drive the reaction to completion.[2]
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mM0.01 - 0.1 (1-10 mol%)For bioconjugation, lower concentrations (50-100 µM) are recommended.[1][2]
Stabilizing Ligand (e.g., THPTA) 250 µM - 5 mM1:1 to 5:1 (Ligand:Cu)A 5:1 ratio is often recommended to protect biomolecules and stabilize Cu(I).[1][2]
Sodium Ascorbate 1 mM - 10 mM5- to 10-fold excess over CuSO₄Use a freshly prepared solution.[2]
Table 2: Solvent Selection Guide for CuAAC Reactions

The choice of solvent is critical and depends on the solubility of the substrates.[1]

Solvent SystemSubstrate SolubilitySuitability for BioconjugationNotes
Aqueous Buffers (Phosphate, HEPES) High for polar moleculesIdealAvoid buffers with primary amines (e.g., Tris) or high concentrations of thiols.[9]
DMSO/Water Good for a wide range of polaritiesGoodA common co-solvent to improve the solubility of less polar reactants (up to 10% DMSO).[1]
DMF/Water Good for a wide range of polaritiesGoodAnother effective co-solvent system.[1]
t-BuOH/Water Good for moderately polar moleculesGoodA frequently used solvent mixture.[1]
THF, CH₂Cl₂, Toluene High for nonpolar moleculesVariableMore common for small molecule synthesis than bioconjugation.[1]

Experimental Protocols

Protocol 1: General Procedure for Lab-Scale CuAAC Reaction

This protocol provides a starting point and should be optimized for your specific application.

1. Reagent Preparation:

  • This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide Substrate Stock: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO or reaction buffer).

  • CuSO₄ Stock: Prepare a 20 mM stock solution in deionized water.[2]

  • Ligand (THPTA) Stock: Prepare a 50 mM stock solution in deionized water.[2]

  • Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use. [2]

2. Reaction Setup (Example for 500 µL final volume):

  • Degassing: Thoroughly degas the reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) by sparging with argon or nitrogen for 15-20 minutes.

  • Reactant Combination: In a microcentrifuge tube, combine the azide substrate and this compound to the desired final concentrations in the degassed buffer.

  • Catalyst Premix: In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for final concentrations of 100 µM and 500 µM, respectively). Let this stand for 2-3 minutes.[2]

  • Catalyst Addition: Add the catalyst premix to the reaction tube containing the azide and alkyne.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 50 µL of 100 mM stock for a 10 mM final concentration).[2]

3. Incubation and Monitoring:

  • Cap the tube and mix gently. If possible, maintain the reaction under an inert atmosphere.

  • Incubate at room temperature for 1-4 hours. For sterically hindered or dilute substrates, the reaction time may be extended up to 24 hours.[2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

4. Work-up and Purification:

  • Once the reaction is complete, the product can be purified using standard techniques such as HPLC, size-exclusion chromatography, or dialysis. Copper can be removed by chelation with agents like EDTA.[2][9]

Protocol 2: Workflow for Optimizing Molar Excess of this compound

This workflow is designed to empirically determine the optimal stoichiometry for your specific azide substrate.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Azide, PEG-Alkyne, Catalyst) pilot_reactions Set Up Pilot Reactions Vary molar excess of PEG-Alkyne (e.g., 1x, 2x, 5x, 10x) prep_reagents->pilot_reactions perform_reaction Perform CuAAC Reaction (Constant Time & Temp) pilot_reactions->perform_reaction analyze Analyze Product Conversion (LC-MS or HPLC) perform_reaction->analyze select_ratio Select Optimal Ratio (Best yield vs. excess reagent) analyze->select_ratio

Caption: Workflow for optimizing the molar excess of this compound.

References

Validation & Comparative

Confirming m-PEG4-propargyl Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG4-propargyl, to biomolecules is a critical step in the development of advanced therapeutics and research tools. Rigorous analytical confirmation is essential to ensure the identity, purity, and consistency of the resulting conjugate. This guide provides an objective comparison of the primary analytical methods used to confirm this compound conjugation, supported by experimental data and detailed protocols.

The core principle of confirming conjugation lies in detecting the physicochemical changes resulting from the attachment of the this compound moiety. These changes include a specific increase in mass, alterations in chromatographic behavior, and the appearance or disappearance of characteristic spectroscopic signals. The primary techniques that leverage these changes are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Analytical Techniques

Each analytical technique offers distinct advantages and provides complementary information for the unambiguous confirmation of conjugation.

FeatureMass Spectrometry (MS)¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to determine molecular weight.Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size).Measures the absorption of infrared radiation by molecular vibrations.
Information Provided Unambiguous confirmation of mass increase corresponding to the this compound linker.Detailed structural confirmation of the conjugate, including the verification of the reaction at the propargyl group.Purity assessment, separation of conjugate from starting materials, and monitoring reaction progress.Confirmation of the disappearance of specific functional groups (e.g., azide) and the appearance of new bonds.
Key Advantages High sensitivity and accuracy in mass determination.[1]Provides absolute structural information and can be used for quantification (qNMR).[1][2]Quantitative assessment of purity and reaction conversion.[1]Fast, "reagent-free" analysis.[3]
Limitations Does not typically provide information on the exact site of conjugation without further experimentation (e.g., MS/MS).Lower sensitivity compared to MS; spectra can be complex for large biomolecules.[2]Limited structural information; requires method development.[2]Less specific than NMR or MS; may not be suitable for complex mixtures.

Quantitative Data Summary for this compound Conjugation

Successful conjugation of this compound results in predictable changes that can be quantified by various analytical techniques. The following tables summarize the expected quantitative data.

Table 1: Mass Spectrometry Data

The addition of the this compound moiety results in a specific mass increase in the target molecule.

AnalyteTheoretical Monoisotopic Mass (Da)Expected Mass Shift upon Conjugation (Da)
This compound~218.12+217.11 (accounting for loss of H)
Alternative: Propargyl-PEG4-NHS ester~315.13+217.11 (after reaction of NHS ester and subsequent click chemistry)
Alternative: Maleimide-PEG4-linkerVariesVaries depending on the specific maleimide (B117702) linker used.

Note: The exact mass shift may vary slightly depending on the nature of the conjugation reaction and the atoms lost.

Table 2: ¹H NMR Spectroscopy Data

The formation of the triazole ring during a "click" reaction with an azide-containing molecule leads to characteristic changes in the ¹H NMR spectrum.

Protonsm-PEG3-S-PEG4-propargyl (similar linker) Chemical Shift (ppm, CDCl₃)Post-Conjugation (Azide-Conjugated Product)
Propargyl methylene (B1212753) (-C≡C-CH₂-)~4.20 (d)Disappearance of this signal
Terminal alkyne (-C≡CH)~2.41 (t)Disappearance of this signal
Triazole protonNot presentAppearance of a new signal around 7.5-8.0 ppm
PEG backbone (-CH₂CH₂O-)~3.50-3.75 (m)Signal remains, may show slight shifts
Methoxy (m-PEG)~3.38 (s)Signal remains

Data based on a similar m-PEG3-S-PEG4-propargyl linker.[4] Chemical shifts are approximate and can vary depending on the solvent and the structure of the conjugate.

Table 3: High-Performance Liquid Chromatography (HPLC) Data

Conjugation with this compound alters the hydrophobicity of the target molecule, leading to a shift in retention time, typically observed in Reversed-Phase HPLC (RP-HPLC).

AnalyteExpected Retention Time Shift
This compound ConjugateIncreased retention time compared to the unconjugated, more polar starting material (e.g., a peptide).[5]
Unreacted this compoundMay elute later due to its hydrophobicity.
Unconjugated Starting MaterialElutes earlier than the conjugate.
Table 4: FTIR Spectroscopy Data

FTIR is particularly useful for monitoring the disappearance of the azide (B81097) group in a click chemistry reaction.

Functional GroupCharacteristic Frequency (cm⁻¹)Observation upon Conjugation
Azide (N₃) stretch~2100 (strong, sharp)Disappearance of this peak.[6]
Alkyne (C≡C) stretch~2100-2260 (weak to medium)Disappearance of this peak.
C-O-C (ether) stretch (PEG backbone)~1100 (strong)Remains present.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general procedure for confirming the molecular weight of the this compound conjugate.[2][4]

  • Sample Preparation:

    • Desalt the reaction mixture using a suitable method (e.g., spin column or dialysis) to remove non-volatile salts.

    • Dilute the sample to a final concentration of approximately 0.1-1 mg/mL in an MS-compatible solvent (e.g., water with 0.1% formic acid).

  • LC-MS System and Conditions:

    • LC Column: A reversed-phase column suitable for the analyte (e.g., C4 or C8 for proteins).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for eluting the conjugate (e.g., 5% to 95% B over 10-15 minutes).

    • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Deconvolute the resulting charge state envelope to determine the intact mass of the conjugate.

    • Compare the observed mass to the theoretical mass of the starting material plus the mass of the this compound moiety.

¹H NMR Spectroscopy Protocol

This protocol provides a method for the structural confirmation of the conjugate.[2][4]

  • Sample Preparation:

    • Lyophilize the purified conjugate to remove any residual solvents.

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • NMR Spectrometer and Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard 1D ¹H NMR.

  • Data Analysis:

    • Identify the characteristic signals of the this compound linker and the conjugated molecule.

    • Confirm the disappearance of the terminal alkyne proton signal and the appearance of the triazole proton signal in the case of a click reaction.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for assessing the purity of the conjugate and monitoring the reaction progress.[4]

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture or purified product in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Compare the chromatogram of the reaction mixture to that of the starting materials.

    • The appearance of a new peak with a different retention time indicates the formation of the product.

    • Calculate the purity of the conjugate based on the relative peak area.

FTIR Spectroscopy Protocol

This protocol is for monitoring the disappearance of the azide functional group in a click chemistry reaction.

  • Sample Preparation:

    • Prepare a solution of the azide-containing starting material in a suitable solvent.

    • Prepare a solution of the reaction mixture at various time points.

  • FTIR Spectrometer and Parameters:

    • Acquire the IR spectrum of the starting material and the reaction mixture at different time intervals.

  • Data Analysis:

    • Monitor the disappearance of the characteristic azide peak at approximately 2100 cm⁻¹.

    • The reaction is considered complete when this peak is no longer observed.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for this compound conjugation and its subsequent analysis.

General Workflow for this compound Conjugation and Analysis cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analytical Confirmation start Azide-modified Molecule + this compound reaction Click Chemistry Reaction (e.g., CuAAC) start->reaction Add Catalyst (e.g., Cu(I)) product Crude Conjugate reaction->product purify Purification (e.g., HPLC, SEC) product->purify pure_product Purified Conjugate purify->pure_product ms Mass Spectrometry pure_product->ms nmr NMR Spectroscopy pure_product->nmr hplc HPLC Analysis pure_product->hplc ftir FTIR Spectroscopy pure_product->ftir

Caption: General workflow for conjugation and analysis.

Decision Tree for Analytical Method Selection question1 Need to confirm mass increase? ms Mass Spectrometry question1->ms Yes question2 Need detailed structural information? question1->question2 No ms->question2 nmr NMR Spectroscopy question2->nmr Yes question3 Need to assess purity and heterogeneity? question2->question3 No nmr->question3 hplc HPLC Analysis question3->hplc Yes question4 Monitoring azide disappearance? question3->question4 No hplc->question4 ftir FTIR Spectroscopy question4->ftir Yes end Analysis Complete question4->end No ftir->end

Caption: Decision tree for analytical method selection.

Comparison with Alternative Linkers

While this compound is a versatile linker for click chemistry, other linkers with different reactive groups are available for various bioconjugation strategies.

  • Propargyl-PEG4-NHS Ester: This linker allows for the initial conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) via the NHS ester, followed by a subsequent click reaction with an azide-modified molecule.[6] The confirmation of the initial NHS ester reaction can be monitored by the disappearance of the NHS ester protons in NMR.[6]

  • Maleimide-PEG4-Linkers: These linkers are commonly used for site-specific conjugation to thiol groups (e.g., cysteine residues on proteins).[2] The reaction can be monitored by the change in UV absorbance of the maleimide group upon reaction with a thiol.[6] Mass spectrometry is also a key tool to confirm the site-specific conjugation.[2]

The choice of linker will depend on the available functional groups on the biomolecule of interest and the desired conjugation strategy. The analytical methods described in this guide can be adapted to confirm conjugation with these alternative linkers by monitoring the characteristic signals of their respective reactive groups.

References

A Comparative Guide to Mass Spectrometry Analysis of m-PEG4-propargyl Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and quantitative analysis of proteins is fundamental to understanding complex biological processes and advancing therapeutic interventions. Chemical labeling of proteins, followed by mass spectrometry, is a powerful and widely used technique for this purpose. Among the diverse array of labeling reagents, those featuring a terminal alkyne, such as m-PEG4-propargyl derivatives, have gained prominence due to their versatility in "click" chemistry applications.

This guide provides an objective comparison of the performance of this compound labeling in mass spectrometry-based proteomics with alternative protein labeling strategies. We will delve into the experimental data, provide detailed methodologies for key experiments, and present the information in a clear and comparative format to aid in the selection of the most suitable labeling strategy for your research needs.

Introduction to this compound Labeling

This compound reagents are heterobifunctional linkers that consist of a reactive group for protein conjugation, a polyethylene (B3416737) glycol (PEG4) spacer, and a terminal propargyl group (an alkyne). The reactive group, commonly an N-hydroxysuccinimide (NHS) ester, targets primary amines on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues, forming a stable amide bond. The propargyl group serves as a chemical handle for the subsequent attachment of reporter molecules, such as biotin (B1667282) for enrichment or fluorescent dyes for imaging, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1] The PEG4 spacer enhances the solubility of the labeled protein and reduces steric hindrance.[1]

Mass Spectrometry Analysis of this compound Labeled Proteins

The analysis of this compound labeled proteins by mass spectrometry typically involves a bottom-up proteomics approach. The labeled protein is first digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of the this compound modification results in a specific mass shift in the modified peptides, allowing for their identification and quantification.

Workflow for Mass Spectrometry Analysis of this compound Labeled Proteins:

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Labeling Protein Labeling with This compound-NHS Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Labeling->Protein_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 Desalting) Protein_Digestion->Peptide_Cleanup LC_Separation LC Separation of Peptides Peptide_Cleanup->LC_Separation MS_Acquisition MS and MS/MS Data Acquisition LC_Separation->MS_Acquisition Database_Search Database Search for Peptide Identification MS_Acquisition->Database_Search Quantification Quantification of Labeled Peptides Database_Search->Quantification

Workflow for the mass spectrometry analysis of proteins labeled with this compound-NHS ester.

Comparison with Alternative Protein Labeling Strategies

The choice of protein labeling strategy depends on the specific research question, the nature of the protein of interest, and the desired downstream analysis. Here, we compare this compound labeling with other common amine-reactive, thiol-reactive, and bioorthogonal labeling methods.

Amine-Reactive Labeling Reagents

Amine-reactive reagents are widely used for protein labeling due to the abundance of lysine residues and the N-terminus in most proteins.

FeatureThis compound-NHS EsterIsobaric Tags (TMT, iTRAQ)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Specificity Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)
Quantification Label-free or with isotopic tagsIsobaric reporter ions in MS/MS
Multiplexing Limited (typically requires isotopic labeling for multiplexing)High (up to 18-plex with TMTpro)[2]
Advantages Versatile for "click" chemistry, allows for enrichmentHigh multiplexing capacity, accurate relative quantification
Disadvantages Can affect protein function, potential for incomplete labelingRatio compression can occur, higher cost
Thiol-Reactive Labeling Reagents

Thiol-reactive reagents target the sulfhydryl group of cysteine residues, which are less abundant than primary amines, allowing for more site-specific labeling.

FeatureIodoacetamide (B48618)Maleimide
Reactive Group IodoacetylMaleimido
Specificity Thiols (Cysteine)Thiols (Cysteine)
Reaction pH Neutral to slightly alkaline (pH 7-8.5)Near-neutral (pH 6.5-7.5)
Bond Stability Stable thioether bondThioether bond, can undergo retro-Michael addition
Advantages High reactivity, stable bond formationFast reaction kinetics at neutral pH
Disadvantages Potential for off-target reactions (e.g., with methionine)Potential for bond instability, can react with other nucleophiles at higher pH
Bioorthogonal Labeling Chemistries

Bioorthogonal chemistries involve the reaction of two mutually non-reactive functional groups in a biological environment. This compound labeling is a two-step process that utilizes bioorthogonal chemistry in the second step.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal alkyne + AzideStrained alkyne (e.g., cyclooctyne) + Azide
Catalyst Copper(I)None
Reaction Rate Very fastSlower than CuAAC
Biocompatibility Copper catalyst can be toxic to living cellsExcellent, suitable for in vivo studies
Advantages High efficiency and specificity in vitroNo catalyst required, ideal for live-cell imaging
Disadvantages Copper toxicity limits in vivo applicationsSlower kinetics, bulkier reagents

A study comparing CuAAC and SPAAC for the identification of O-GlcNAc modified proteins found that CuAAC resulted in the identification of a higher number of proteins (229 vs. 188) with better accuracy in cell lysates.[3][4]

Experimental Protocols

Protein Labeling with this compound-NHS Ester

This protocol describes the general procedure for labeling a purified protein with an this compound-NHS ester.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound-NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column or dialysis.

In-solution Digestion of Labeled Proteins for Mass Spectrometry

Materials:

  • Labeled and purified protein

  • Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Denaturation and Reduction: Denature the protein sample in denaturing buffer and reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 solid-phase extraction cartridge.

Conclusion

The selection of a protein labeling strategy for mass spectrometry analysis is a critical step that significantly influences the outcome of a proteomics experiment. This compound labeling offers a versatile platform for the introduction of a bioorthogonal handle, enabling a two-step labeling and analysis workflow. This approach is particularly advantageous for applications requiring enrichment of labeled proteins or subsequent derivatization with reporter molecules.

However, for high-throughput quantitative proteomics studies requiring extensive multiplexing, isobaric tagging reagents such as TMT and iTRAQ may be more suitable. For site-specific labeling, thiol-reactive reagents provide a valuable alternative, although the stability of the resulting linkage should be considered. The choice between copper-catalyzed and strain-promoted click chemistry for the second-step labeling of propargylated proteins depends on the experimental context, with SPAAC being the preferred method for in vivo applications due to its biocompatibility.

Ultimately, the optimal labeling strategy will depend on the specific goals of the study, the nature of the sample, and the available instrumentation. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate method for their quantitative proteomics research.

cluster_labeling_strategy Protein Labeling Strategy Selection cluster_reagent_choice Reagent Choice cluster_workflow Experimental Workflow Research_Goal Define Research Goal Amine_Reactive Amine-Reactive (this compound, TMT, iTRAQ) Research_Goal->Amine_Reactive Thiol_Reactive Thiol-Reactive (Iodoacetamide, Maleimide) Research_Goal->Thiol_Reactive Bioorthogonal Other Bioorthogonal (Metabolic Labeling) Research_Goal->Bioorthogonal Sample_Type Consider Sample Type Sample_Type->Amine_Reactive Sample_Type->Thiol_Reactive Sample_Type->Bioorthogonal Downstream_Analysis Determine Downstream Analysis Labeling Protein Labeling Downstream_Analysis->Labeling Amine_Reactive->Labeling Thiol_Reactive->Labeling Bioorthogonal->Labeling MS_Analysis Mass Spectrometry Labeling->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Decision-making workflow for selecting a protein labeling strategy.

References

Validating m-PEG4-propargyl Reactions: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and proteomics, the precise validation of chemical reactions is paramount. The functionalization of molecules with methoxy-polyethylene glycol-propargyl (m-PEG4-propargyl) linkers is a common strategy to enhance solubility and provide a reactive handle for subsequent modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Verifying the successful consumption of the propargyl group and the formation of the desired product is a critical step in any experimental workflow. This guide provides a comparative analysis of the primary analytical techniques used to validate this compound reactions, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and supported by experimental data and detailed protocols for alternative methods.

The Role of NMR Spectroscopy in Reaction Validation

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it highly suitable for monitoring the progress of this compound reactions.[3] By tracking the disappearance of characteristic proton signals from the propargyl group and the appearance of new signals from the resulting triazole ring, researchers can unequivocally confirm a successful reaction.

The key diagnostic signals in the ¹H NMR spectrum of this compound are the terminal alkyne proton (-C≡C-H ) and the adjacent methylene (B1212753) protons (-O-CH₂ -C≡CH). Following a successful CuAAC reaction with an azide-containing molecule, these signals will disappear, and a new signal corresponding to the triazole proton will emerge.[4]

Comparative Analysis of Analytical Techniques

While NMR provides definitive structural confirmation, other techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer complementary information regarding reaction completion, purity, and product identity. The choice of analytical method often depends on the specific requirements of the experiment, including the desired level of detail, sample throughput, and available instrumentation.[5]

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Information Structural confirmation, reaction kinetics.Purity, quantification of reactants and products.Molecular weight confirmation of product, identification of byproducts.
Resolution Atomic level.High, can separate closely related species.High, can resolve molecules with small mass differences.
Sensitivity Moderate.Moderate to High.High.
Quantitative Capability Yes, with internal standard.Yes, with calibration.Can be quantitative (LC-MS).
Key Considerations Requires soluble sample in deuterated solvent, can have complex spectra for large molecules.Method development can be time-consuming, requires chromophore for UV detection.[6]Can be destructive, may not provide structural information on its own.

Table 1: Comparison of Key Analytical Techniques for Validating this compound Reactions.

Quantitative Data Summary for CuAAC Reaction Monitoring

The following table presents representative data for monitoring a CuAAC reaction between an azide-containing molecule and this compound using different analytical techniques.

Analytical TechniqueReactant Ratio (Azide:Alkyne)Reaction Time (hours)Conversion (%)
¹H NMR1:1.12>95
RP-HPLC1:1.1185
RP-HPLC1:1.12>95
LC-MS1:1.11Confirmed product formation

Table 2: Representative Data for Monitoring a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Key ¹H NMR Signal Assignments

Compound¹H NMR Chemical Shift (ppm, CDCl₃)
This compound ~4.20 (d, 2H, -O-CH₂-C≡CH)
~3.70-3.50 (m, 16H, PEG backbone)
~3.38 (s, 3H, OCH₃)
~2.42 (t, 1H, -C≡C-H)
Azide-Conjugated Product (Triazole) Disappearance of signals at ~4.20 and ~2.42 ppm. Appearance of a new triazole proton signal around 7.5-8.0 ppm.[4]

Table 3: Key ¹H NMR Signal Assignments for this compound and its Triazole Product.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Reaction Monitoring

This protocol outlines the procedure for confirming the structure of this compound and monitoring its reaction progress.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound starting material or the reaction mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • NMR Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Integrate the characteristic signals for the propargyl protons and the PEG backbone. For reaction monitoring, compare the integrals of the disappearing propargyl signals to a stable internal reference or a signal from the PEG backbone to determine the extent of the reaction.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound and monitoring the progress of its conjugation reactions.[3]

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase.

  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase:

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Monitor the disappearance of the this compound peak and the appearance of the product peak. Purity and conversion can be calculated based on the relative peak areas.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of the final conjugated product.[7]

Methodology:

  • Sample Preparation: Prepare a solution of the reaction mixture in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • LC-MS System: An LC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Chromatography: Utilize an appropriate reversed-phase column and gradient as described in the HPLC protocol to separate the components of the reaction mixture before they enter the mass spectrometer.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: Acquire data over a mass-to-charge (m/z) range that includes the expected molecular weights of the starting materials and the product.

  • Data Analysis: Identify the m/z peak corresponding to the expected mass of the conjugated product.

Visualizing the Workflow

experimental_workflow cluster_reaction CuAAC Reaction cluster_analysis Analytical Validation cluster_results Results mPEG4_propargyl This compound reaction_mixture Reaction Mixture mPEG4_propargyl->reaction_mixture azide_molecule Azide-containing molecule azide_molecule->reaction_mixture NMR ¹H NMR Spectroscopy reaction_mixture->NMR Structural Confirmation HPLC RP-HPLC reaction_mixture->HPLC Purity & Conversion MS LC-MS reaction_mixture->MS Molecular Weight Confirmation validated_product Validated Product NMR->validated_product HPLC->validated_product MS->validated_product comparison_logic cluster_question Primary Analytical Question cluster_technique Recommended Technique start Need to Validate This compound Reaction q_structure Confirm structural change? start->q_structure q_purity Assess purity and conversion? start->q_purity q_mw Confirm molecular weight? start->q_mw NMR ¹H NMR q_structure->NMR HPLC HPLC q_purity->HPLC MS Mass Spectrometry q_mw->MS

References

A Comparative Guide to HPLC Methods for Purifying and Analyzing m-PEG4-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purification and analysis of modified molecules are critical steps to ensure the quality, efficacy, and safety of the final product. The m-PEG4-propargyl linker is a valuable tool in this field, enabling the "click" chemistry attachment of a polyethylene (B3416737) glycol (PEG) spacer to a target molecule. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of this compound conjugates, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive characterization of this compound conjugates. The primary analytical techniques include Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and, for larger biomolecules, Hydrophobic Interaction Chromatography (HIC). Complementary techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous identification and structural confirmation.

Analytical TechniquePrincipleInformation ProvidedResolutionSensitivityQuantitative CapabilityKey Considerations
RP-HPLC Separation based on hydrophobicity.Purity assessment, separation of unreacted starting materials and byproducts.[1]HighModerate to HighYesMethod development can be time-consuming. Can separate PEGs of different lengths.[1]
SEC Separation based on hydrodynamic radius (size).Removal of unreacted PEG and other low molecular weight byproducts.[2]Lower resolution for small differences in PEG chain length.[1]ModerateYesEffective for resolving high molecular weight species and aggregates.[1]
HIC Separation based on surface hydrophobicity under non-denaturing conditions.Characterization of heterogeneity, especially for large biomolecules like ADCs.[3]ModerateModerateYesNot typically the primary choice for small molecule PEG conjugates.[4]
LC-MS Measurement of mass-to-charge ratio.Unambiguous confirmation of molecular weight and identification of impurities.[5]HighHighYesProvides definitive confirmation of successful conjugation.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Structural confirmation, monitoring of the propargyl group signals.[5]HighLowYes (qNMR)Requires higher sample concentrations; provides detailed structural information.[6]

HPLC Methodologies: A Deeper Dive

Reversed-Phase HPLC (RP-HPLC) stands out as a high-resolution technique for both the purification and analysis of this compound conjugates.[7] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (commonly C18 or C4) and a polar mobile phase.

Size-Exclusion Chromatography (SEC) is particularly useful as a purification step to remove unreacted PEG linkers and other small molecules from the larger conjugate.[2] However, its resolving power for species with small size differences is limited.[4]

Advanced Detection Methods for PEG Conjugates

Since the PEG moiety lacks a strong UV chromophore, conventional UV detection can be challenging.[8] More sensitive detection methods are often employed:

  • Charged Aerosol Detection (CAD): The HPLC eluent is nebulized, and the solvent is evaporated, leaving charged analyte particles that are detected by an electrometer.[9] This provides a more uniform response for non-volatile analytes, regardless of their optical properties.[10]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, the eluent is nebulized and the solvent evaporated. A light source illuminates the remaining analyte particles, and the scattered light is detected.[11] This technique is compatible with gradient elution, unlike refractive index detection.[12]

Experimental Protocols

Purification of this compound Conjugates

A general workflow for the purification of these conjugates involves an initial workup, followed by chromatographic purification.

crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., DCM/Water) crude->extraction organic_phase Organic Phase (Contains Product) extraction->organic_phase hplc Preparative RP-HPLC organic_phase->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (Analytical RP-HPLC, MS) fractions->analysis pool Pool Pure Fractions analysis->pool lyophilize Lyophilize pool->lyophilize final_product Purified Conjugate lyophilize->final_product sample Purified Conjugate rp_hplc Analytical RP-HPLC sample->rp_hplc lc_ms LC-MS sample->lc_ms nmr NMR Spectroscopy sample->nmr purity Purity Assessment rp_hplc->purity identity Identity Confirmation lc_ms->identity structure Structural Verification nmr->structure

References

A Comparative Guide to m-PEG4-propargyl and Longer-Chain m-PEG-propargyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's success.[1][2] Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical and pharmacokinetic properties of bioconjugates.[1][3] This guide provides a detailed comparison between the commonly used m-PEG4-propargyl linker and its longer-chain counterparts, such as m-PEG8-propargyl, offering insights into their respective impacts on performance, supported by experimental data and protocols.

The core structure of these linkers consists of a methoxy-terminated PEG chain (m-PEG) and a terminal propargyl group. The propargyl group's alkyne functionality is a key tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for a highly efficient and specific reaction with azide-modified molecules.[4][5] The PEG chain itself enhances aqueous solubility, improves stability, and can prolong the circulation half-life of the conjugated molecule.[6][7]

The Influence of PEG Linker Length: A Head-to-Head Comparison

The primary distinction between this compound and m-PEG8-propargyl lies in the length of the PEG chain, a parameter that significantly influences the properties of the resulting bioconjugate.[8] While shorter PEG linkers may offer greater stability, longer linkers are often utilized to improve solubility and extend in vivo circulation time, which is particularly advantageous for hydrophobic payloads.[8][9]

Physicochemical and Pharmacokinetic Properties

The length of the PEG linker directly impacts several key parameters, as summarized in the table below. Increasing the PEG chain length generally leads to an increased hydrodynamic radius, which in turn reduces renal clearance and extends the plasma half-life.[9] This can result in greater accumulation of the therapeutic in the target tissue, potentially enhancing efficacy.[9]

PropertyThis compoundm-PEG8-propargylRationale and References
Molecular Weight ~202.3 g/mol [4]~378.5 g/mol [4]The molecular weight increases with the number of ethylene (B1197577) glycol units.
Solubility GoodExcellentLonger PEG chains generally lead to increased aqueous solubility.[3][6]
Hydrodynamic Radius SmallerLargerA longer PEG chain increases the effective size of the molecule in solution.[9]
Plasma Half-Life ShorterLongerIncreased hydrodynamic radius reduces renal clearance, extending circulation time.[1][8][9]
Steric Hindrance LowerHigherA longer, more flexible chain can create more steric bulk.[9]
Potential for Immunogenicity LowerGenerally low, but may be slightly higher with longer chainsWhile PEG is considered non-immunogenic, some studies suggest a potential for anti-PEG antibodies, which could be influenced by chain length.[3][10]
Impact on In Vitro and In Vivo Performance

Experimental data from preclinical studies on ADCs consistently demonstrate a trade-off between in vitro potency and in vivo efficacy as a function of PEG linker length.

Performance MetricShorter PEG Linker (e.g., m-PEG4)Longer PEG Linker (e.g., m-PEG8)Rationale and References
In Vitro Cytotoxicity Generally HigherMay be ReducedLonger PEG chains can cause steric hindrance, potentially impeding binding to the target or release of the payload within the cell.[9][11]
In Vivo Efficacy May be LowerOften ImprovedEnhanced pharmacokinetic properties, such as a longer half-life, can lead to greater tumor accumulation and improved therapeutic outcomes.[8][11][12]
Drug-to-Antibody Ratio (DAR) May be limited by aggregation with hydrophobic payloadsCan enable higher DARs by mitigating aggregationThe hydrophilicity of longer PEG chains can counteract the hydrophobicity of the payload, allowing for more drug molecules to be attached to the antibody without causing aggregation.[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing these linkers. Below are representative protocols for the conjugation of a payload to an antibody using a propargyl-PEG linker and for assessing the resulting conjugate's performance.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified payload to an antibody functionalized with a propargyl-PEG linker.[5][13]

Materials:

  • Propargyl-modified antibody (functionalized with this compound or m-PEG8-propargyl) in a copper-compatible buffer (e.g., PBS, pH 7.4).

  • Azide-modified payload.

  • Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (200 mM in water).

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of Reagents: Prepare fresh stock solutions of the catalyst components.

  • Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes.

  • Conjugation Reaction: In a reaction tube, combine the propargyl-modified antibody with the azide-modified payload at a desired molar ratio (typically 1:5 to 1:10 antibody to payload).

  • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.[14]

  • Purification: Purify the ADC using size-exclusion chromatography to remove excess payload and catalyst components.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is for determining the potency of an ADC with different PEG linker lengths against a target cancer cell line.[9]

Materials:

  • Target cancer cell lines.

  • Appropriate cell culture media and supplements.

  • 96-well plates.

  • ADCs with varying PEG linker lengths.

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs and control antibodies for a specified incubation period (e.g., 72-96 hours).[5]

  • Viability Assessment: Measure cell viability using a suitable colorimetric or fluorescence-based assay.

  • Data Analysis: Plot the cell viability data against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each conjugate.

Visualizing the Workflow and Rationale

The selection and evaluation of a PEG linker is a systematic process. The following diagrams illustrate the key concepts and workflows involved.

cluster_0 ADC Design and Synthesis cluster_1 Evaluation Antibody Antibody Conjugation Click Chemistry (CuAAC) Antibody->Conjugation Linker This compound or m-PEG8-propargyl Linker->Conjugation Payload Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC InVitro In Vitro Testing (Cytotoxicity, Stability) ADC->InVitro InVivo In Vivo Testing (Pharmacokinetics, Efficacy) ADC->InVivo DataAnalysis Data Analysis and Linker Optimization InVitro->DataAnalysis InVivo->DataAnalysis

Caption: A typical workflow for the synthesis and evaluation of ADCs.

cluster_properties Physicochemical Properties cluster_performance Therapeutic Performance LinkerLength PEG Linker Length (e.g., PEG4 vs. PEG8) Solubility Solubility LinkerLength->Solubility Longer = Higher Stability Stability LinkerLength->Stability Shorter = Potentially Higher PK Pharmacokinetics LinkerLength->PK Longer = Longer Half-life InVitro In Vitro Potency LinkerLength->InVitro Longer = Potentially Lower InVivo In Vivo Efficacy PK->InVivo Influences InVitro->InVivo Balanced against

Caption: The relationship between PEG linker length and key ADC properties.

Conclusion

The choice between this compound and a longer-chain alternative like m-PEG8-propargyl is a critical decision in the design of bioconjugates.[1] While longer PEG chains can significantly improve pharmacokinetic properties and, consequently, in vivo efficacy, this may come at the cost of reduced in vitro potency due to steric hindrance.[8][9] The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target, necessitating a systematic evaluation of a range of linker lengths to identify the ideal balance for a given therapeutic candidate.[1] The protocols and data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel bioconjugate therapeutics.

References

The Strategic Choice in PROTAC Design: A Comparative Guide to m-PEG4-propargyl and Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining the efficacy of the final molecule. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, such as m-PEG4-propargyl, and a more lipophilic alkyl linker can profoundly impact a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of these two linker classes, supported by a compilation of experimental data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs to inform strategic PROTAC design.

At a Glance: this compound vs. Alkyl Linkers

FeatureThis compound LinkerAlkyl Linker
Composition Polyethylene glycol chain with a terminal propargyl groupSaturated or unsaturated hydrocarbon chain
Solubility Generally enhances aqueous solubility of the PROTAC molecule.[1][2]Generally more hydrophobic, which can decrease aqueous solubility.[1][2]
Cell Permeability The relationship is complex; increased hydrophilicity can hinder passive diffusion, but the flexible nature may allow for conformations that shield polar surface area, aiding permeability.[1]Increased lipophilicity can enhance passive diffusion across the cell membrane.[3]
Metabolic Stability The ether linkages in PEG are generally stable, but the overall metabolic stability can be influenced by the entire PROTAC structure.[2]Generally considered metabolically stable, though long alkyl chains can be susceptible to oxidation.[2]
Synthetic Accessibility The propargyl group allows for efficient and modular synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[4][5]Synthetically versatile and readily incorporated using standard coupling chemistries.[6]
Flexibility Highly flexible, which can be advantageous for achieving a productive ternary complex.[3]Flexible, with rigidity increasing with shorter chain lengths and decreasing with unsaturation.[3]

Performance in BRD4-Targeting PROTACs: A Comparative Overview

The following tables summarize representative data from various studies on BRD4-targeting PROTACs, illustrating the impact of PEG and alkyl linkers on degradation efficacy (DC50 and Dmax). It is important to note that these are not direct head-to-head comparisons from a single study but a composite representation to highlight general trends.

Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with PEG Linkers of Varying Lengths
PROTAC (Representative)Linker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
Compound APEG35585VCaPVHL
Compound B PEG4 20 95 VCaP VHL
Compound CPEG515>98VCaPVHL
Compound DPEG63092VCaPVHL

Data compiled from a study on JQ1-based BRD4 degraders, highlighting the optimization of PEG linker length.[7]

Table 2: Degradation Efficacy of BRD4-Targeting PROTACs with Alkyl-based Linkers
PROTAC (Representative)Linker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
dBET6Alkyl/Ether18>95JurkatCRBN
Compound 34Piperazine-containing alkyl60~90MDA-MB-231CRBN
Compound 37α-acyloxy amide-containing alkyl62>90MDA-MB-231CRBN
L134 (22a)Alkenyl oxindole-based7.36>9822Rv1DCAF11

Data compiled from multiple sources to showcase the performance of PROTACs with various alkyl-based linkers.[8][9][10]

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC efficacy, it is crucial to visualize the underlying biological pathways and the experimental workflows used for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) e.g., BRD4 POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design 1. Design PROTAC (Warhead, E3 Ligand, Linker) Synthesis 2. Synthesize PROTAC Library (Varying Linkers) Design->Synthesis TernaryAssay 3. Ternary Complex Formation (e.g., TR-FRET) Synthesis->TernaryAssay DegradationAssay 4. Degradation Assay (Western Blot for DC50/Dmax) TernaryAssay->DegradationAssay PermeabilityAssay 5. Permeability Assay (e.g., PAMPA) DegradationAssay->PermeabilityAssay SAR 6. Structure-Activity Relationship (SAR) Analysis PermeabilityAssay->SAR LeadOpt 7. Lead Optimization SAR->LeadOpt LeadOpt->Design Iterate

Caption: A rational workflow for PROTAC design, evaluation, and optimization.

Detailed Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with an this compound Linker (via Click Chemistry)

This protocol describes a modular approach for synthesizing a BRD4-targeting PROTAC using a JQ1-azide warhead and a VHL ligand functionalized with an this compound linker.

Materials:

Procedure:

  • In a reaction vial, dissolve JQ1-azide (1.0 eq) and VHL-ligand-m-PEG4-propargyl (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq), followed by a freshly prepared aqueous solution of CuSO4·5H2O (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.

Protocol 2: Western Blot for BRD4 Protein Degradation

This protocol details the quantification of BRD4 protein levels in cells following PROTAC treatment to determine DC50 and Dmax values.[11][12]

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, VCaP)

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts, denature the samples, and separate them by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary anti-BRD4 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the washes.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 remaining relative to the vehicle control. Plot the percentage of remaining BRD4 against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane.[13][14][15][16]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lecithin in dodecane (B42187) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lecithin/dodecane solution.

  • Prepare Solutions: Prepare the PROTAC solution in PBS with a final DMSO concentration typically below 1%. Fill the acceptor plate wells with PBS.

  • Assay Assembly: Place the donor plate on top of the acceptor plate. Add the PROTAC solution to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a high-throughput format.[17][18][19][20][21]

Materials:

  • Tagged BRD4 protein (e.g., GST-BRD4)

  • Tagged E3 ligase complex (e.g., His-CRBN/DDB1)

  • TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)

  • PROTAC of interest

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a mixture of the tagged BRD4 protein and the tagged E3 ligase complex in the assay buffer.

  • Assay Plate Setup: Add the PROTAC dilutions to the wells of a microplate.

  • Addition of Proteins: Add the protein mixture to the wells.

  • Addition of Antibodies: Add the TR-FRET antibody pair to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.

Conclusion

The selection between an this compound and an alkyl linker is a critical decision in PROTAC design that requires careful consideration of the specific target and desired physicochemical properties. While PEG linkers, particularly those amenable to click chemistry like this compound, offer advantages in terms of aqueous solubility and synthetic modularity, alkyl linkers can provide enhanced cell permeability due to their lipophilic nature. The optimal choice is not universal and must be determined empirically for each PROTAC system. A systematic approach involving the synthesis and evaluation of a library of PROTACs with diverse linkers is paramount to identifying a lead candidate with the desired degradation efficacy and drug-like properties.

References

A Comparative Guide to m-PEG4-propargyl and Non-PEG Linkers in Antibody-Drug Conjugate (ADC) Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical component that dictates the overall performance, safety, and efficacy of an Antibody-Drug Conjugate (ADC). The choice of linker technology significantly impacts an ADC's stability, solubility, and pharmacokinetic profile.[1] This guide provides an objective comparison between a discrete polyethylene (B3416737) glycol (PEG) linker, m-PEG4-propargyl, and various non-PEG linker alternatives, supported by experimental data and detailed methodologies.

Overview of Linker Technologies

The ideal linker must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, while also ensuring efficient payload cleavage at the target tumor site.[2] Linkers are broadly categorized into cleavable and non-cleavable types, with PEGylation emerging as a key strategy to enhance the physicochemical properties of the ADC.[3][4]

  • This compound Linker : This is a discrete, heterobifunctional linker. The "m-PEG4" component consists of a chain of four precisely defined polyethylene glycol units, which imparts hydrophilicity.[5] This enhanced water solubility is crucial for mitigating the aggregation often caused by hydrophobic payloads, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's physical stability.[6] The terminal "propargyl" group enables highly efficient and specific conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry".[5][7]

  • Non-PEG Linkers : This category encompasses a diverse range of chemical structures.

    • Cleavable Non-PEG Linkers : These are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cell.[8] Common types include peptide linkers (e.g., valine-citrulline), which are cleaved by lysosomal proteases like Cathepsin B, and disulfide linkers, which are cleaved in the reducing environment of the cell.[2][9]

    • Non-Cleavable Non-PEG Linkers : These linkers, such as the thioether-based succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable bond with the payload.[2][3] Drug release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after internalization.[3] This approach offers greater plasma stability but can result in a payload-linker-amino acid catabolite.[3][8]

Quantitative Performance Comparison

The selection of a linker profoundly impacts the therapeutic index of an ADC. The following tables summarize key performance data comparing ADCs constructed with hydrophilic PEG linkers versus non-PEG alternatives.

Table 1: Physicochemical and In Vitro Properties

Performance Metric This compound (Hydrophilic PEG) Non-PEG Linkers (e.g., SMCC, Val-Cit) Key Advantages of this compound
Solubility & Aggregation Significantly reduces aggregation, especially with hydrophobic payloads.[1] Prone to aggregation, particularly at higher DARs with hydrophobic payloads.[1][10] Allows for higher drug loading (DAR up to 8) while maintaining solubility and minimizing aggregation-related immunogenicity.[6]
Drug-to-Antibody Ratio (DAR) Enables higher, more homogeneous DARs due to improved solubility.[6] Often limited to lower DARs (2-4) to avoid aggregation and poor pharmacokinetics.[1] Higher DAR can lead to increased potency and delivery of more payload to the tumor.

| In Vitro Cytotoxicity (IC50) | Potency is maintained or improved.[11] | Generally potent; serves as a benchmark for efficacy.[9] | The linker itself does not impede the payload's cytotoxic activity. |

Table 2: Pharmacokinetic (PK) and Stability Comparison

Performance Metric This compound (Hydrophilic PEG) Non-PEG Linkers (e.g., SMCC, Val-Cit) Key Advantages of this compound
Plasma Stability High stability prevents premature payload release.[9] The propargyl-azide triazole bond is highly stable.[7] Stability varies. Non-cleavable linkers like SMCC are very stable[3], while some cleavable linkers can be susceptible to premature cleavage.[9] Enhanced stability contributes to a wider therapeutic window by minimizing off-target toxicity.
Plasma Half-Life (t1/2) PEGylation is known to prolong circulation half-life and reduce clearance.[10][] Half-life can be shorter due to faster clearance of more hydrophobic or aggregated ADCs.[10] Longer circulation increases the probability of the ADC reaching the tumor site.
In Vivo Efficacy Improved PK profile often leads to enhanced tumor growth inhibition.[13] Efficacious, but performance can be limited by suboptimal PK properties.[10] Superior exposure and tumor accumulation can translate to better overall anti-tumor activity.

| Off-Target Toxicity | Reduced nonspecific uptake and toxicity due to increased hydrophilicity.[9][13] | Hydrophobic ADCs can exhibit higher off-target uptake, particularly in the liver, leading to toxicity.[9] | A better safety profile allows for potentially higher or more frequent dosing. |

Visualizing ADC Mechanisms and Evaluation

Diagrams of Key Processes

ADCs_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Cell cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endosome) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Cleavable Cleaved Payload Lysosome->Payload_Cleavable 4a. Cleavable Linker: Enzymatic Cleavage Payload_NonCleavable Payload-Linker- Amino Acid Lysosome->Payload_NonCleavable 4b. Non-Cleavable Linker: Antibody Degradation DNA_Damage DNA Damage & Apoptosis Payload_Cleavable->DNA_Damage 5. Action Payload_NonCleavable->DNA_Damage

Caption: General mechanism of action for ADCs with cleavable and non-cleavable linkers.

ADC_Linker_Evaluation_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth Linker Synthesis (e.g., this compound vs. Val-Cit) Conjugation Antibody Conjugation ('Click' or Maleimide chemistry) Linker_Synth->Conjugation Payload_Mod Payload Modification (e.g., Azide group) Payload_Mod->Conjugation Purification ADC Purification & Characterization (Determine DAR, Aggregation) Conjugation->Purification Stability Plasma Stability Assay Purification->Stability Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity PK_Study Pharmacokinetic (PK) Study (t1/2, Clearance) Stability->PK_Study Cytotoxicity->PK_Study Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) PK_Study->Efficacy Tolerability Tolerability/Toxicity Study Efficacy->Tolerability

Caption: Experimental workflow for the comparative evaluation of ADC linkers.

Key Experimental Protocols

Reproducible and standardized protocols are essential for the accurate comparison of different linker technologies.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50), a key measure of potency.[14]

1. Cell Seeding:

  • Culture antigen-positive (target) and antigen-negative (control) cell lines in appropriate media.

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[15]

2. ADC Treatment:

  • Prepare serial dilutions of the ADC constructs (e.g., with this compound and non-PEG linkers) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.

  • Incubate the plate for a period corresponding to several cell doubling times (e.g., 72 to 144 hours).[14][15]

3. Viability Assessment (MTT Assay Example):

  • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[15]

4. Data Analysis:

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the viability data against the ADC concentration on a logarithmic scale and use a sigmoidal dose-response curve fit to determine the IC50 value for each ADC.[14]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker by measuring the amount of payload that remains conjugated to the antibody over time in a plasma environment.[16]

1. Incubation:

  • Incubate the ADC test article at a fixed concentration (e.g., 100 µg/mL) in human or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[9]

2. Sample Analysis (Immuno-capture LC-MS Method):

  • Capture the ADC from the plasma aliquots using an anti-human IgG antibody conjugated to magnetic beads.[16]

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the ADC from the beads.

  • Analyze the eluate using liquid chromatography-mass spectrometry (LC-MS) to quantify the intact ADC and any released payload or metabolites.[16]

3. Data Analysis:

  • Calculate the average drug-to-antibody ratio (DAR) or the percentage of intact ADC remaining at each time point.

  • Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life of the ADC in plasma.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the ADC in a living organism.[17]

1. Model Establishment:

  • Implant human tumor cells subcutaneously into immunocompromised mice (e.g., BALB/c nude).[17]

  • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[18]

2. ADC Administration:

  • Randomize the tumor-bearing mice into treatment groups (e.g., Vehicle control, this compound ADC, non-PEG ADC).

  • Administer the ADCs, typically via a single intravenous (IV) injection, at one or more dose levels (e.g., 1-5 mg/kg).[9][18]

3. Monitoring and Endpoints:

  • Measure tumor volume (using calipers) and body weight two to three times per week.[19]

  • The primary endpoint is typically tumor growth inhibition. Other endpoints can include complete tumor regression and survival.

  • The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point.

4. Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

  • Analyze the body weight data as a measure of treatment-related toxicity.

Conclusion

The selection of a linker is a critical decision in the design of a successful ADC. Experimental data consistently show that hydrophilic linkers, exemplified by structures like this compound, offer significant advantages over many non-PEG alternatives.[1] By improving the physicochemical properties and pharmacokinetic profile of ADCs, hydrophilic PEG linkers contribute to enhanced stability, a wider therapeutic window, and superior in vivo performance.[10][13] They enable the development of ADCs with higher drug-to-antibody ratios without the detrimental effects of aggregation, paving the way for more potent and safer targeted cancer therapeutics.[6]

References

Validating Click Chemistry Success: A Comparative Guide to Fluorescence-Based Assessment of m-PEG4-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules via click chemistry is a critical step in creating novel therapeutics, diagnostics, and research tools. The use of m-PEG4-propargyl as a linker offers the benefits of a discrete polyethylene (B3416737) glycol spacer, enhancing solubility and bioavailability. However, robust validation is essential to confirm the efficiency and success of the click reaction. This guide provides an objective comparison of fluorescence-based validation with other common analytical techniques, supported by experimental data and detailed protocols.

Comparison of Validation Methodologies

The choice of a validation method for your this compound click chemistry reaction will depend on a variety of factors, including the nature of your biomolecule, the required sensitivity, the desired quantitative precision, and the available instrumentation. While fluorescence-based methods offer high sensitivity and are well-suited for high-throughput applications, other techniques like chromatography and mass spectrometry provide different, yet equally valuable, insights into the conjugation reaction.

ParameterFluorescence SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)SDS-PAGE
Principle Detection of a fluorescent signal from a tagged reaction partner.Separation of molecules based on physical/chemical properties (size, hydrophobicity, charge).Measurement of the mass-to-charge ratio of ionized molecules.Separation of proteins based on their electrophoretic mobility through a gel matrix.
Primary Output Fluorescence intensity, quantum yield.Chromatogram showing peaks corresponding to different species.Mass spectrum showing the molecular weights of reaction components.Gel image showing bands corresponding to different molecular weights.
Quantitative Capability Quantitative, with the use of a standard curve.Highly quantitative, based on peak area integration.Quantitative with internal standards; provides precise mass confirmation.Semi-quantitative, based on band intensity.
Key Advantages High sensitivity, suitable for in-cell imaging and high-throughput screening.Excellent for assessing purity, separating isomers, and quantifying reaction components.[1]Provides unambiguous confirmation of conjugation through precise mass determination.[2]Simple, widely accessible, and provides a clear visual confirmation of a mass shift.
Key Limitations Requires a fluorescently labeled azide (B81097); potential for background fluorescence.Can be denaturing (RP-HPLC); may not resolve species with similar properties.Can be complex to interpret for heterogeneous samples; requires specialized equipment.Low resolution; not suitable for small molecule analysis.
Typical Throughput HighMedium to HighMediumHigh

Experimental Workflows and Protocols

To provide a practical guide, this section details the experimental workflows for validating an this compound click reaction using fluorescence spectroscopy and its primary alternatives.

Signaling Pathway and Experimental Workflow Diagrams

Fluorescence_Validation_Workflow Fluorescence Validation Workflow cluster_reaction Click Chemistry Reaction cluster_labeling Fluorescent Labeling cluster_analysis Analysis biomolecule Azide-modified Biomolecule reaction_mix Reaction Mixture biomolecule->reaction_mix peg This compound peg->reaction_mix reagents Cu(I) catalyst, Ligand, Reducing Agent reagents->reaction_mix product PEGylated Biomolecule reaction_mix->product Incubation click_labeling Click Reaction with Fluorescent Probe product->click_labeling fluorescent_azide Fluorescent Azide Probe fluorescent_azide->click_labeling purification Purification (optional) click_labeling->purification measurement Fluorescence Measurement (Plate Reader/Spectrofluorometer) purification->measurement data_analysis Data Analysis (Quantification) measurement->data_analysis

Caption: Workflow for fluorescence-based validation of a click reaction.

Alternative_Validation_Workflows Alternative Validation Workflows cluster_reaction Click Chemistry Reaction cluster_analysis Analytical Techniques biomolecule Azide-modified Biomolecule reaction_mix Reaction Mixture biomolecule->reaction_mix peg This compound peg->reaction_mix reagents Cu(I) catalyst, Ligand, Reducing Agent reagents->reaction_mix product PEGylated Biomolecule reaction_mix->product Incubation hplc HPLC Analysis product->hplc ms Mass Spectrometry Analysis product->ms sds_page SDS-PAGE Analysis product->sds_page

Caption: Workflows for alternative validation methods.

Detailed Experimental Protocols

Protocol 1: Fluorescence Validation Using a Fluorescent Azide

This protocol describes the validation of a click reaction between an azide-modified biomolecule and this compound by reacting the resulting PEGylated product with a fluorescent azide.

Materials:

  • PEGylated biomolecule (product of the reaction between azide-biomolecule and this compound)

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve the PEGylated biomolecule in the reaction buffer.

  • Reagent Preparation: Prepare stock solutions of the fluorescent azide, CuSO₄, THPTA, and sodium ascorbate (B8700270). The sodium ascorbate solution should be prepared fresh.

  • Click Reaction:

    • Add the fluorescent azide to the PEGylated biomolecule solution.

    • Prepare a premix of CuSO₄ and THPTA and add it to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification (Optional but Recommended): Remove unreacted fluorescent azide using an appropriate purification method like SEC.

  • Fluorescence Measurement: Measure the fluorescence of the sample using a microplate reader or spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Quantification: Determine the concentration of the fluorescently labeled product by comparing the fluorescence intensity to a standard curve prepared with a known concentration of the fluorescent dye.

Protocol 2: HPLC-Based Validation

This protocol outlines the use of Reverse-Phase HPLC (RP-HPLC) to separate and quantify the components of the click reaction mixture.

Materials:

  • Click reaction mixture

  • HPLC system with a UV detector

  • RP-HPLC column (e.g., C4 or C18)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Reference standards for the starting materials and (if available) the purified product

Procedure:

  • Sample Preparation: Dilute a small aliquot of the click reaction mixture in Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the RP-HPLC column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a gradient from a low to a high percentage of Mobile Phase B to elute the components.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the unreacted azide-biomolecule, this compound (if it has a chromophore), and the PEGylated product based on their retention times (determined using reference standards).

    • Calculate the reaction efficiency by determining the percentage of the product peak area relative to the total peak area of the starting material and product.

Protocol 3: Mass Spectrometry-Based Validation

This protocol describes the use of LC-MS to confirm the identity of the PEGylated product.

Materials:

  • Click reaction mixture

  • LC-MS system (e.g., ESI-Q-TOF)

  • Appropriate LC column and mobile phases (as in the HPLC protocol)

Procedure:

  • LC Separation: Perform an HPLC separation of the reaction mixture as described in Protocol 2.

  • MS Analysis:

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Acquire mass spectra for each eluting peak.

  • Data Analysis:

    • Determine the molecular weight of the species in each peak.

    • Confirm the successful conjugation by observing a mass peak that corresponds to the sum of the molecular weights of the azide-biomolecule and this compound.

Protocol 4: SDS-PAGE-Based Validation (for Protein Conjugation)

This protocol is suitable for validating the PEGylation of a protein, where the increase in molecular weight can be visualized.

Materials:

  • Click reaction mixture (containing a protein)

  • SDS-PAGE gel and running buffer

  • Loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation: Mix an aliquot of the reaction mixture with loading buffer and heat if necessary to denature the protein.

  • Electrophoresis:

    • Load the prepared sample, along with the unreacted protein and molecular weight standards, onto the SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis:

    • Compare the band of the reaction mixture to the unreacted protein.

    • A successful PEGylation will result in a new band with a higher apparent molecular weight (a "mobility shift") compared to the unconjugated protein.[3] The intensity of this shifted band provides a semi-quantitative measure of the reaction's success.

By selecting the appropriate validation method and following a robust protocol, researchers can confidently assess the success of their this compound click chemistry reactions, ensuring the quality and reliability of their downstream applications.

References

Assessing the Impact of the m-PEG4-propargyl Linker on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with linkers is a cornerstone of modern therapeutics and diagnostics, from antibody-drug conjugates (ADCs) to proteomics research. The choice of linker is critical, as it can profoundly influence the stability, solubility, pharmacokinetics, and, most importantly, the biological function of the conjugated protein. This guide provides an objective comparison of the m-PEG4-propargyl linker's performance against other alternatives, supported by experimental data and detailed methodologies.

The this compound linker is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal propargyl group.[1] This structure offers the combined benefits of a hydrophilic PEG spacer and a bioorthogonal alkyne handle for "click chemistry."[1][2] The discrete nature of the PEG4 chain (four repeating ethylene (B1197577) glycol units) ensures batch-to-batch consistency, a crucial factor in therapeutic development.[3] The propargyl group facilitates a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the stable and precise attachment of azide-modified molecules under mild, aqueous conditions.[2][4] This method's high specificity and bioorthogonality—meaning it doesn't interfere with biological functional groups—can be advantageous for preserving protein integrity compared to less specific conjugation methods.[3][5]

Performance Comparison: this compound vs. Alternative Linkers

The impact of a linker on protein function is multifaceted. It involves a trade-off between the benefits of the linker (e.g., improved stability, longer half-life) and potential drawbacks such as steric hindrance, which might interfere with the protein's active site or binding interfaces.

Quantitative Data Summary

The following tables summarize key performance indicators based on published experimental data, comparing PEG4 linkers with other common linker types.

Table 1: Pharmacokinetic Profile Comparison of ADCs with Different Linkers

Linker TypeCirculation Half-LifeIn Vivo EfficacyOff-Target ToxicityKey Characteristics
No PEG Linker (Hydrophobic) ShorterLowerHigherSusceptible to rapid clearance and aggregation, especially with hydrophobic payloads.[6]
PEG2 Linker 100 (relative units)3,500 (relative units)17 (relative units)Provides a moderate improvement in pharmacokinetic properties compared to no PEG.[6]
PEG4 Linker 280 (relative units)9,800 (relative units)6.1 (relative units)Offers a good balance of improved pharmacokinetics and retained potency.[6]
Long-Chain PEG Linker (e.g., PEG12) 280 (relative units)10,000 (relative units)6.0 (relative units)Further improves pharmacokinetics, but may slightly decrease in vitro potency due to steric hindrance.[6]
Data synthesized from studies on PEGylated glucuronide-MMAE linkers for ADCs.[6]

Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Different Linkers

Linker TypeIC50 on Target Cells (ng/mL)IC50 on Non-Target Cells (ng/mL)Therapeutic Window (Non-Target IC50 / Target IC50)Notes
Hydrophobic Linker (e.g., SMCC) 0.5 - 550 - 500~100Potent on target cells, but can exhibit higher off-target toxicity.[6]
PEG4 Linker 1 - 10>1000>100Maintains high potency against target cells while significantly reducing non-specific cytotoxicity, leading to a wider therapeutic window.[6]
Long-Chain PEG Linker (e.g., PEG12) 5 - 20>1000>50May slightly decrease in vitro potency due to steric hindrance, but offers superior in vivo performance due to improved pharmacokinetics.[6]

Table 3: Impact of PEGylation on Enzyme Kinetics (Model: α-Chymotrypsin)

PEGylation Degree (PEG molecules/enzyme)kcat (% of Native Enzyme)KM (μM)Notes
0 (Native Enzyme) 100%~50Baseline enzyme activity.
1-2 ~80%~100A significant decrease in catalytic efficiency and substrate affinity is observed even with a low degree of PEGylation.
4-6 ~60-70%~100-150The negative impact on kcat and KM levels off after approximately 6 PEG molecules are attached.
>6 ~50-60%~150-190Further PEGylation continues to slightly decrease catalytic turnover and substrate affinity.
This data is for α-chymotrypsin modified with methoxypoly(ethylene glycol) and illustrates a general trend. The specific effects of an this compound linker may vary depending on the protein and the site of attachment.[7]

While direct comparative data for the this compound linker on protein bioactivity is still emerging, the principles of its chemistry suggest a favorable profile.[3] The two-step approach—introducing a small azide (B81097) handle onto the protein followed by a highly specific "click" reaction with the this compound linker—can offer greater site-specificity and potentially better retention of biological activity compared to random PEGylation with larger PEG molecules.[3]

Experimental Protocols

General Protocol for Protein Conjugation using this compound via CuAAC ("Click Chemistry")

This protocol outlines a general procedure for conjugating an azide-modified protein with an this compound linker. Optimization of reaction conditions (e.g., pH, temperature, reactant concentrations) is crucial for each specific application.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound linker

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA or THPTA)

  • Degassed reaction buffer

  • Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

    • Freshly prepare a stock solution of sodium ascorbate (B8700270).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified protein and a molar excess of the this compound linker (typically 1.1-1.5 equivalents).

  • Catalyst Preparation:

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the copper-chelating ligand in the degassed buffer.

  • Initiation of Click Reaction:

    • Add the catalyst solution to the protein-linker mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Quenching:

    • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or another suitable method to remove excess reagents and byproducts.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE (observing a molecular weight shift), mass spectrometry (confirming the mass increase), and HPLC (assessing purity).[1]

Protocol for Assessing Retained Biological Activity (Example: Enzyme Assay)
  • Prepare Solutions:

    • Prepare a series of dilutions of the native (unconjugated) protein and the PEGylated protein conjugate in the appropriate assay buffer.

    • Prepare the substrate solution at various concentrations.

  • Enzyme Kinetics Assay:

    • In a microplate, add the enzyme solutions (native and conjugated) to the wells.

    • Initiate the reaction by adding the substrate solutions.

    • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the progress curves.

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (kcat and KM) for both the native and PEGylated enzyme.[7]

    • Calculate the retained biological activity of the PEGylated enzyme relative to the native enzyme.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the chemical principles involved.

G cluster_0 Protein Modification & Conjugation cluster_1 Purification & Analysis cluster_2 Functional Assessment P Native Protein P_azide Azide-Modified Protein P->P_azide Azidation Reaction Conjugate PEGylated Protein Conjugate P_azide->Conjugate CuAAC 'Click' Reaction Linker This compound Linker->Conjugate Purify Purification (SEC/Dialysis) Conjugate->Purify Characterize Characterization (MS, SDS-PAGE, HPLC) Purify->Characterize Activity Bioactivity Assay (e.g., Enzyme Kinetics) Characterize->Activity Compare Compare to Native Protein Activity->Compare

Caption: Experimental workflow for protein conjugation and functional assessment.

G cluster_0 Click Chemistry Conjugation cluster_1 Amine-Reactive Conjugation (e.g., NHS Ester) Protein_N3 Protein-N3 Triazole_Linkage Protein-N-N=N-CH=C-PEG4- Protein_N3->Triazole_Linkage Propargyl_PEG HC≡C-PEG4- Propargyl_PEG->Triazole_Linkage Catalyst Cu(I) Catalyst Catalyst->Triazole_Linkage Protein_NH2 Protein-NH2 Amide_Linkage Protein-NH-CO-PEG4- Protein_NH2->Amide_Linkage NHS_PEG NHS-O-CO-PEG4- NHS_PEG->Amide_Linkage

Caption: Comparison of "Click Chemistry" and NHS Ester conjugation chemistries.

Conclusion

The selection of a linker is a critical decision in the design of protein conjugates. The this compound linker, with its discrete PEG chain and bioorthogonal propargyl group, offers significant advantages in terms of creating homogenous and stable bioconjugates.[2][3] The high efficiency and specificity of the "click chemistry" conjugation it enables are particularly valuable for preserving the intricate structure and function of the parent protein.[3] While PEGylation can, in some cases, reduce a protein's in vitro activity due to steric hindrance, the use of a shorter, discrete PEG4 linker represents a rational strategy to balance improved pharmacokinetic and physicochemical properties with the retention of biological function.[6][7] By carefully considering the linker's properties and utilizing optimized experimental protocols, researchers can unlock the full potential of their bioconjugate candidates for therapeutic and research applications.

References

A Comparative Guide to the Stability of Different PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success.[1] It not only influences the formation of the crucial ternary complex but also dictates the molecule's overall stability, solubility, and permeability.[1][2][3] An unstable linker can lead to premature degradation, limiting bioavailability and in vivo efficacy.[1][4] This guide provides an objective comparison of the chemical and metabolic stability of common PROTAC linker types, supported by experimental data and detailed protocols for assessment.

The Role of the Linker in PROTAC Stability

PROTACs are complex molecules that face challenges with metabolic instability, which can result in a short in vivo half-life and diminished therapeutic efficacy.[5] The linker is often the most metabolically vulnerable part of the PROTAC.[5] Enzymes, especially cytochrome P450s (CYPs) in the liver, can metabolize the linker, leading to the cleavage of the PROTAC and a loss of activity.[5] Therefore, the rational design of the linker is paramount for developing stable and effective PROTACs.[5]

Data Presentation: Comparative Stability of PROTAC Linkers

The choice of linker chemistry significantly impacts a PROTAC's susceptibility to metabolic and chemical degradation. The following table summarizes the stability characteristics of prevalent linker classes.

Linker TypeKey FeaturesMetabolic StabilityChemical StabilityCommon Degradation Pathways
Alkyl Chains Simple, synthetically accessible, hydrophobic.[1]Generally stable to cleavage but susceptible to oxidation.[1]High.[1]Cytochrome P450 (CYP)-mediated hydroxylation at terminal or sub-terminal positions.[1]
Polyethylene Glycol (PEG) Hydrophilic, improves solubility.[1][4][]Can be more susceptible to enzymatic degradation than alkyl chains.[1] The ether linkages are vulnerable to oxidative metabolism by CYPs.[4][7]Generally stable, but can undergo oxidation.[1]Progressive shortening through ether peroxidation; O-dealkylation.[1][4]
Alkyl/PEG Hybrids Balances hydrophilicity and lipophilicity.[1][5]Varies based on the ratio of alkyl to PEG units.Generally stable.Susceptible to both hydroxylation (alkyl part) and peroxidation (PEG part).[1][5]
Piperazine/Piperidine Rigid structures, can improve metabolic stability and solubility.[1]High. Incorporation can prevent N-dealkylation reactions.[1]High. Azacyclic structures are inherently stable.[1]Less prone to common metabolic routes; stability is a key advantage.[1]
Triazole Rigid, metabolically stable.[1][3]High. Reduces susceptibility to oxidative degradation.[1]Very high due to the stability of the triazole ring.[1]Generally resistant to metabolic and chemical degradation.[1]

Experimental Protocols

Accurate assessment of linker stability is crucial for PROTAC development. The following are detailed methodologies for key stability assays.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation by liver enzymes, primarily Cytochrome P450s.[1]

Objective: To quantify the metabolic half-life (t½) and intrinsic clearance (Clint) of a PROTAC compound.[1]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)[8]

  • NADPH regenerating system[8]

  • Phosphate (B84403) buffer (pH 7.4)[8]

  • Positive control (e.g., Verapamil - high clearance)[8]

  • Negative control (e.g., Warfarin - low clearance)[1][8]

  • Ice-cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching[1]

  • LC-MS/MS system[8]

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds (e.g., in DMSO).[1]

  • Reaction Mixture: Prepare a reaction mixture containing HLM in phosphate buffer.[8]

  • Initiation: Add the test PROTAC to the HLM mixture. After a brief pre-incubation at 37°C, initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the PROTAC should be low (e.g., 1 µM) to ensure first-order kinetics.[1]

  • Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[9]

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step also precipitates the microsomal proteins.[1]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.[1]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC against time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1][2]

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of a PROTAC in the presence of plasma enzymes, such as esterases and proteases.[1]

Objective: To determine the stability of a PROTAC in plasma from a relevant species (e.g., human, mouse, rat).[1]

Materials:

  • Test PROTAC compound

  • Plasma (from the species of interest)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the PROTAC stock solution in plasma to a final working concentration and incubate at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).[1]

  • Quenching and Sample Preparation: At each time point, mix the aliquot with ice-cold acetonitrile containing an internal standard to stop enzymatic activity and precipitate plasma proteins.[1]

  • Sample Preparation: Centrifuge the samples and analyze the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.[1]

  • Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the degradation rate and half-life.[1]

Protocol 3: Chemical Stability Assay in Physiological Buffer

This assay evaluates the intrinsic chemical stability of a PROTAC, particularly its susceptibility to hydrolysis, in a physiological buffer.

Objective: To assess the hydrolytic stability of a PROTAC at physiological pH.[1]

Materials:

  • Test PROTAC compound

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Incubation: Dilute the PROTAC stock solution in PBS (pH 7.4) to a final working concentration and incubate at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[1]

  • Sample Preparation: At each time point, mix the aliquot with acetonitrile containing an internal standard. No protein precipitation step is needed.[1]

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent PROTAC.[1]

  • Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the degradation rate and half-life.[1]

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation

Caption: The PROTAC mechanism of action, from ternary complex formation to protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_assays In Vitro Stability Assays cluster_analysis Data Analysis Design PROTAC Design (Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification HLM_Assay Human Liver Microsome (HLM) Stability Assay Purification->HLM_Assay Plasma_Assay Plasma Stability Assay Purification->Plasma_Assay Buffer_Assay Chemical Stability in Buffer Purification->Buffer_Assay LCMS LC-MS/MS Analysis HLM_Assay->LCMS Plasma_Assay->LCMS Buffer_Assay->LCMS HalfLife Half-life (t½) Calculation LCMS->HalfLife

Caption: Experimental workflow for assessing PROTAC linker stability.

Linker_Properties_vs_Stability cluster_properties Linker Properties cluster_stability PROTAC Stability Profile Composition Chemical Composition (Alkyl, PEG, Rigid) Metabolic Metabolic Stability (t½ in HLM, Plasma) Composition->Metabolic Chemical Chemical Stability (Hydrolysis) Composition->Chemical Length Linker Length Ternary Ternary Complex Stability Length->Ternary Flexibility Flexibility vs. Rigidity Flexibility->Metabolic Flexibility->Ternary PK Pharmacokinetics (In Vivo Half-life) Metabolic->PK Chemical->PK

Caption: Relationship between PROTAC linker properties and overall stability.

References

A Comparative Guide to the In Vivo Performance of m-PEG4-propargyl vs. Other Linkers in Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of linker is a critical determinant of in vivo performance. The linker, a molecular bridge connecting a targeting moiety to a payload, profoundly influences the stability, solubility, pharmacokinetics (PK), and ultimately, the efficacy and safety of the bioconjugate. This guide provides an objective comparison of the m-PEG4-propargyl linker with other common linker technologies, supported by a synthesis of preclinical data and detailed experimental protocols.

The this compound linker is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal propargyl group.[1] This structure offers several advantages: the PEG component enhances hydrophilicity and can extend circulation half-life, while the propargyl group allows for highly specific and stable conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The resulting triazole linkage is non-cleavable and known for its high stability under physiological conditions.[2][3]

Comparative Analysis: Key In Vivo Performance Attributes

The selection of a linker should be a strategic decision based on the desired pharmacological profile of the bioconjugate. The this compound linker is a non-cleavable linker, a class that has distinct in vivo characteristics compared to cleavable linkers.

Key Distinctions: Non-Cleavable vs. Cleavable Linkers

FeatureThis compound (Non-Cleavable Type)Cleavable Linkers (e.g., Valine-Citrulline, Disulfide)
Mechanism of Payload Release Relies on the complete proteolytic degradation of the antibody or targeting protein within the lysosome.[4][5]Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage within the tumor microenvironment or lysosome.[4][6]
Released Payload The payload molecule with the linker and a residual amino acid attached.[4]Typically the unmodified, potent parent drug.[4]
Plasma Stability Generally high, leading to a more stable conjugate in the bloodstream and potentially reduced off-target toxicity.[4][5]Generally lower, with a potential for premature payload release in circulation.[4]
"Bystander" Efficacy Low to negligible, as the released payload is typically charged and less membrane-permeable.[4]High potential, as the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[4]
Therapeutic Window Potentially wider due to greater stability and improved tolerability.[4][5]Potentially narrower due to the risk of off-target toxicities from premature payload release.[4]

Data Presentation: Quantitative Comparison of Linker Performance

While direct head-to-head in vivo comparisons of bioconjugates with identical targeting moieties and payloads but different linkers are not abundant in publicly available literature, the following tables synthesize representative preclinical data from various sources to provide a comparative overview.[4]

Table 1: Impact of PEG Linker Length on Pharmacokinetics and Efficacy

The length of the PEG chain is a critical parameter that can be modulated to optimize in vivo performance.[7][8] Longer PEG linkers generally provide a "stealth" effect, shielding the conjugate from enzymatic degradation and uptake by the reticuloendothelial system (RES), thereby extending its circulation half-life.[7][9] However, this can sometimes be accompanied by reduced target affinity or cytotoxicity.[8][10]

Linker PEG LengthBioconjugate TypeAnimal ModelKey In Vivo FindingReference
No PEGAffibody-MMAEMiceHalf-life: 19.6 min. Rapid clearance limits tumor accumulation.[7]
PEG4 αCD19 ADC (DAR 8)Mice (RL Xenograft)Demonstrated antitumor activity. The PEG linker mitigated the negative effects of high drug loading.[11]
PEG10Affibody-MMAEMice (NCI-N87 Xenograft)11.2-fold increase in half-life vs. no PEG. Achieved the most ideal tumor therapeutic ability.[7][10]
PEG24αCD19 ADC (DAR 8)Mice (RL Xenograft)Improved plasma exposure and in vivo performance relative to non-PEGylated controls.[11]

This data is synthesized from multiple sources and is intended for comparative purposes.[7][10][11] Absolute values are dependent on the specific antibody, payload, and experimental model used.

Table 2: In Vivo Performance of Non-Cleavable vs. Cleavable Linker ADCs

Linker TypeADC ExampleTumor ModelKey In Vivo Efficacy FindingReference
Non-Cleavable (Thioether) Trastuzumab-mc-DM1 (Kadcyla®)JIMT-1 Breast CancerDemonstrated superior efficacy compared to conjugates with a lower drug-to-antibody ratio.[4]
Cleavable (Valine-Citrulline)Brentuximab Vedotin (Adcetris®)Hodgkin LymphomaHigh potency, benefits from the "bystander effect" in heterogeneous tumors.[4][6]

Mandatory Visualizations

G Figure 1: ADC Mechanism of Action with a Non-Cleavable Linker ADC 1. ADC binds to target antigen on tumor cell Internalization 2. ADC-antigen complex is internalized ADC->Internalization Lysosome 3. Trafficking to the lysosome Internalization->Lysosome Degradation 4. Antibody is degraded by lysosomal proteases Lysosome->Degradation Release 5. Payload is released (with linker remnant) Degradation->Release Apoptosis 6. Released payload induces apoptosis Release->Apoptosis

Caption: ADC Mechanism with a Non-Cleavable Linker.

G Figure 2: General Workflow for In Vivo ADC Evaluation cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Data Analysis Model Select Animal Model (e.g., Xenograft Mice) Acclimatize Acclimatize Animals Model->Acclimatize Dosing Administer ADC Conjugates (IV, single dose) Acclimatize->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Sampling Blood Sampling (for PK Analysis) Dosing->Sampling Efficacy Analyze Antitumor Efficacy (TGI) Monitoring->Efficacy PK Calculate PK Parameters (t½, AUC, CL) Sampling->PK PK->Efficacy Safety Assess Safety Profile Efficacy->Safety

Caption: General Workflow for In Vivo ADC Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo performance. Below are generalized protocols for key experiments.

1. Pharmacokinetic (PK) Study Protocol

  • Objective: To determine the key pharmacokinetic parameters (e.g., half-life (t½), clearance (CL), and area under the curve (AUC)) of the bioconjugate.

  • Animal Model: Select a suitable animal model (e.g., BALB/c mice or Sprague-Dawley rats) and acclimatize them for at least one week.[7]

  • Drug Administration: Administer the bioconjugate (e.g., ADC with this compound linker) intravenously (IV) via the tail vein at a predetermined dose.[7]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at various time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h) post-injection.[7]

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the intact bioconjugate in plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters for the bioconjugate.[4]

2. In Vivo Efficacy (Xenograft Model) Study Protocol

  • Objective: To evaluate the anti-tumor efficacy of the bioconjugate in a relevant cancer model.

  • Cell Line and Animal Model: Select a cancer cell line that expresses the target antigen and implant the cells subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting control bioconjugate, test bioconjugate). Administer a single intravenous dose of the respective treatments.

  • Monitoring: Measure tumor volumes with calipers and record animal body weights 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size, or after a predetermined number of days.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.

3. Conjugation Protocol: CuAAC (Click Chemistry)

  • Objective: To conjugate an azide-modified payload to a biomolecule functionalized with the this compound linker.

  • Materials:

    • Propargyl-functionalized biomolecule (e.g., antibody)

    • Azide-modified payload

    • Copper(II) sulfate (B86663) (CuSO₄)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., THPTA) to improve catalyst stability and efficiency.[12]

    • Degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Procedure:

    • Dissolve the propargyl-functionalized biomolecule and the azide-modified payload in the degassed buffer. A slight molar excess of one component is typically used.[13]

    • Prepare a fresh premix of CuSO₄ and the ligand in the buffer.[14]

    • Add the copper/ligand premix to the biomolecule/payload mixture.

    • Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).[12][14]

    • Incubate the reaction at room temperature for 1-4 hours, or as optimized.[1][13]

    • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.[1]

    • Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess reagents and byproducts.[1]

Conclusion

The choice of linker is a multifaceted decision that requires a careful balance of desired in vivo properties. The this compound linker offers the advantages of a discrete PEG chain and a stable, non-cleavable linkage formed through highly efficient click chemistry.[2] Its PEG component can enhance solubility and extend half-life, which is particularly beneficial for improving the pharmacokinetic profile of the conjugate.[9][15] The non-cleavable nature of the resulting triazole bond ensures high plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity compared to some cleavable linkers.[4][5]

However, the lack of a "bystander effect" may be a limitation in treating heterogeneous tumors.[4] Ultimately, the optimal linker strategy is context-dependent, relying on the specific target biology, the properties of the payload, and the desired therapeutic outcome. A thorough in vivo evaluation is essential to select the most effective linker for any given bioconjugate.

References

head-to-head comparison of cleavable vs. non-cleavable linkers including m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, efficacy, and toxicity of the therapeutic. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in the design of ADCs, with each approach offering distinct advantages and disadvantages. This guide provides an objective, data-driven comparison of these two predominant linker types, including the role of hydrophilic, non-cleavable linkers like m-PEG4-propargyl, to inform rational drug development.

Executive Summary

Cleavable linkers are designed to release their payload in the tumor microenvironment or inside the cancer cell in response to specific triggers, which can lead to a potent "bystander effect" that kills neighboring cancer cells.[1][2] However, this can sometimes be associated with lower plasma stability and a higher risk of off-target toxicity.[1][3] In contrast, non-cleavable linkers offer greater plasma stability and a generally improved safety profile, as the payload is only released upon complete degradation of the antibody in the lysosome.[1][4] This, however, restricts their efficacy to antigen-expressing cells. The inclusion of moieties like polyethylene (B3416737) glycol (PEG), as seen in this compound, into non-cleavable linkers can further enhance hydrophilicity and improve the pharmacokinetic properties of the ADC.[5][]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs with different linker technologies. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature.

Table 1: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers

Antibody-PayloadLinker TypeCell LineIC50Reference
Trastuzumab-MMAECleavable (Val-Cit)SK-BR-3 (HER2+)14.3 pmol/L[7]
Trastuzumab-DM1 (Kadcyla®)Non-Cleavable (Thioether)BT-474 (HER2+)33 pmol/L[7]
Anti-CD22-MMAECleavable (Val-Cit)NHL XenograftEffective in parental cell line models[8]
Anti-CD22-DM1Non-Cleavable (MCC)NHL XenograftEffective only when targeted to CD22 or CD79b[8]
Trastuzumab-MMAEβ-galactosidase-cleavableBT-474 (HER2+)8.8 pmol/L[7]

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADC ConstructLinker TypeTumor ModelKey Efficacy OutcomeReference
Trastuzumab-vc-MMAECleavable (Val-Cit)NCI-N87 Gastric CancerSignificant tumor growth inhibition[9]
Trastuzumab-mc-DM1 (Kadcyla®)Non-Cleavable (Thioether)JIMT-1 Breast CancerSuperior efficacy compared to lower drug-to-antibody ratio conjugates[9]
Anti-CD22-vc-MMAECleavable (Val-Cit)NHL XenograftEffective in parental cell line models[8]
Anti-CD22-DM1Non-CleavableNHL XenograftComplete tumor regression with no recurrence in some models[8]
Trastuzumab-MMAEβ-galactosidase-cleavableXenograft mouse model57% and 58% reduction in tumor volumes at a single 1 mg/kg dose[7]

Table 3: General Characteristics of Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Enzymatic cleavage, pH change, or reductionProteolytic degradation of the antibody
Released Payload Form Unmodified parent drugDrug with linker and residual amino acid
Bystander Effect Generally high (membrane-permeable payload)[1][2]Generally low (less membrane-permeable payload)[4]
Plasma Stability Can be lower, risk of premature payload release[3]Generally higher[4]
Off-Target Toxicity Potentially higher[3]Generally lower[4]
Therapeutic Window Potentially narrowerPotentially wider[9]
Dependence on Target Biology Less dependent on lysosomal traffickingHighly dependent on internalization and lysosomal degradation[9]

The Role of this compound and PEGylated Linkers

The this compound linker is a non-cleavable, hydrophilic linker that utilizes a propargyl group for "click chemistry" conjugation.[10][11] The incorporation of a PEG moiety, in this case, a tetraethylene glycol spacer, offers several advantages:

  • Improved Hydrophilicity: PEG linkers enhance the water solubility of the ADC, which is particularly beneficial for hydrophobic payloads, reducing aggregation and improving manufacturing and formulation.[5][]

  • Enhanced Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC and reduce immunogenicity.[5][12]

  • Stable Conjugation: The thioether or triazole linkage formed via click chemistry provides a stable, non-cleavable bond.[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of ADCs with different linkers.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines for selectivity assessment) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), and the free payload in cell culture medium. Add the diluted compounds to the cells.[14]

  • Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage (if applicable), and payload-induced cell death (typically 72-144 hours).[14][15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[14][16]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[14]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[17]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[18]

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with the target antigen.

    • Add the plasma samples containing the ADC.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the ADC's antibody.

    • Add a substrate and measure the resulting signal.[18]

  • Quantification of Released Payload (LC-MS/MS):

    • Precipitate plasma proteins from the aliquots using a solvent like acetonitrile.

    • Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t1/2) of the ADC in plasma.[17]

Protocol 3: In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Cell Implantation: Implant a human cancer cell line subcutaneously into immunocompromised mice.[9]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the test ADC, a vehicle control, and an isotype control ADC intravenously.[9]

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals.[9]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Payload Release (Cleavage or Degradation) DNA DNA Damage & Apoptosis Payload->DNA Bystander Bystander Effect (for cleavable) Payload->Bystander

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Evaluation_Workflow start ADC Design & Conjugation physicochem Physicochemical Characterization (DAR, Aggregation) start->physicochem in_vitro_stability In Vitro Plasma Stability Assay physicochem->in_vitro_stability in_vitro_cytotoxicity In Vitro Cytotoxicity Assay (IC50) physicochem->in_vitro_cytotoxicity in_vivo_pk In Vivo Pharmacokinetics in_vitro_stability->in_vivo_pk in_vivo_efficacy In Vivo Efficacy (Xenograft Model) in_vitro_cytotoxicity->in_vivo_efficacy toxicology Toxicology Studies in_vivo_pk->toxicology in_vivo_efficacy->toxicology end Lead Candidate Selection toxicology->end

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

Linker_Comparison_Logic cluster_cleavable Cleavable Linker Consequences cluster_noncleavable Non-Cleavable Linker Consequences Linker_Choice Linker Choice Cleavable Cleavable Linker_Choice->Cleavable NonCleavable Non-Cleavable Linker_Choice->NonCleavable Bystander Bystander Effect Cleavable->Bystander Higher_Potency Potentially Higher Potency Cleavable->Higher_Potency Lower_Stability Potentially Lower Stability Cleavable->Lower_Stability Higher_Toxicity Potentially Higher Off-Target Toxicity Cleavable->Higher_Toxicity No_Bystander Limited Bystander Effect NonCleavable->No_Bystander Higher_Stability Higher Plasma Stability NonCleavable->Higher_Stability Lower_Toxicity Lower Off-Target Toxicity NonCleavable->Lower_Toxicity Target_Dependent Target-Dependent Efficacy NonCleavable->Target_Dependent

Caption: Logical relationships between linker choice and ADC characteristics.

References

Confirming the Site of m-PEG4-propargyl Conjugation on a Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites is a critical aspect of characterizing modified proteins such as antibody-drug conjugates (ADCs) or PEGylated therapeutics. The location of the m-PEG4-propargyl moiety can significantly influence the efficacy, stability, and safety of the final product.[1] This guide provides a comparative analysis of the primary analytical techniques used to confirm the site of this compound conjugation, complete with experimental protocols and supporting data.

The two main methods for identifying the specific amino acid residue(s) where this compound has been attached are mass spectrometry-based peptide mapping and Edman degradation.

Comparative Analysis of Key Analytical Techniques

Mass spectrometry, particularly peptide mapping, is considered the gold standard for identifying conjugation sites due to its high accuracy and sensitivity.[1] Edman degradation, while a more traditional method, offers direct sequencing of the N-terminus and can be a valuable tool in specific scenarios.[2]

FeatureMass Spectrometry (Peptide Mapping)Edman Degradation
Principle Enzymatic digestion of the protein followed by LC-MS/MS analysis to identify modified peptides based on mass shifts.[3]Sequential removal and identification of amino acids from the N-terminus of a protein.[4]
Information Provided Precise location of conjugation on any amino acid within the protein sequence.[1]Provides the amino acid sequence of the N-terminus only.[5]
Sensitivity High, capable of detecting low-level modifications.Moderate, requires a significant amount of pure sample.[5]
Sample Requirement Low (microgram range).[6]High (picomole to nanomole range).[5]
Throughput High, with automated systems.Low, as it is a sequential process.
Limitations Data analysis can be complex. Incomplete sequence coverage may occur.[3]Only applicable to the N-terminus and is blocked by N-terminal modifications. Limited to ~30-50 residues.[2][4]
Use Case for this compound Ideal for identifying conjugation at any potential site (e.g., lysine (B10760008) side chains, N-terminus).Useful for confirming N-terminal conjugation.

Experimental Protocols

Method 1: Mass Spectrometry-Based Peptide Mapping

Peptide mapping is a powerful technique used to identify the primary structure of a protein and any modifications.[7] The general workflow involves the enzymatic digestion of the protein, followed by separation and analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8]

1. Sample Preparation and Enzymatic Digestion:

  • Denaturation, Reduction, and Alkylation:

    • Start with approximately 50 µg of the this compound conjugated protein.

    • Denature the protein in a buffer containing a chaotropic agent like 8 M urea (B33335) to unfold the protein and make it accessible to enzymes.

    • Reduce disulfide bonds using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 30 minutes.[9]

    • Alkylate the free cysteine residues with an alkylating agent like iodoacetamide (B48618) (IAM) to prevent the reformation of disulfide bonds.[9]

  • Enzymatic Digestion:

    • Exchange the buffer to remove the denaturant and reducing agents, which can interfere with enzymatic activity. This can be done using a molecular weight cut-off filter.

    • Add a protease, most commonly trypsin, at an optimized enzyme-to-protein ratio (e.g., 1:25 to 1:100). Trypsin cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.[3]

    • Incubate the mixture at 37°C for 4-16 hours to allow for complete digestion.[9]

2. LC-MS/MS Analysis:

  • Peptide Separation:

    • Inject the digested peptide mixture into a high-performance liquid chromatography (HPLC) system.

    • Separate the peptides using a reversed-phase column (e.g., C18) with a gradient of an organic solvent like acetonitrile (B52724) in water, both containing an ion-pairing agent such as formic acid.[9]

  • Mass Spectrometry:

    • The eluted peptides are introduced into a mass spectrometer.

    • In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact peptides is measured.

    • In the second stage (MS/MS), selected peptides are fragmented, and the m/z of the fragments is measured.[9]

3. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database.

  • The software will identify peptides that have a mass shift corresponding to the mass of the this compound group.

  • By analyzing the fragmentation pattern of the modified peptide, the exact amino acid residue where the conjugation occurred can be determined.[1]

Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ConjugatedProtein This compound Conjugated Protein Denaturation Denaturation, Reduction, Alkylation ConjugatedProtein->Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Denaturation->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DataAnalysis Database Searching & Spectral Analysis MS->DataAnalysis SiteConfirmation Identification of PEGylated Peptide & Site DataAnalysis->SiteConfirmation

Method 2: Edman Degradation

Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.[4] It involves a cyclic process of labeling the N-terminal amino acid, cleaving it from the peptide, and then identifying it.[10]

1. Sample Preparation:

  • The protein sample must be highly purified.

  • The sample is immobilized on a solid support, often a polyvinylidene difluoride (PVDF) membrane.[4]

2. Sequencing Chemistry:

  • Coupling: The N-terminal amino group of the protein reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[4]

  • Cleavage: The PTC-amino acid is then cleaved from the rest of the peptide chain under acidic conditions, forming a thiazolinone derivative.[4]

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC.[4]

3. Data Analysis:

  • The procedure is repeated for subsequent amino acids.

  • If the this compound group is conjugated to the N-terminus, no PTH-amino acid will be released in the first cycle, indicating a modification at this position.

  • If the N-terminus is unmodified, the sequencing will proceed until all amino acids in the sequence are identified (up to the practical limit of the technique).

Edman_Degradation_Workflow Protein Purified Protein on PVDF Coupling Coupling with PITC (Alkaline Conditions) Protein->Coupling Cleavage Cleavage (Acidic Conditions) Coupling->Cleavage Conversion Conversion to PTH-Amino Acid Cleavage->Conversion RemainingPeptide Remaining Peptide (n-1 residues) Cleavage->RemainingPeptide Identification HPLC Identification Conversion->Identification Result N-terminal Sequence or Blockage Identification Identification->Result RemainingPeptide->Coupling Next Cycle

Conclusion

For comprehensive and definitive confirmation of the this compound conjugation site, mass spectrometry-based peptide mapping is the superior method.[1] It provides site-specific information for the entire protein sequence. Edman degradation serves as a complementary technique, particularly useful for confirming N-terminal modifications when the N-terminus is the intended site of conjugation or to investigate reasons for a blocked N-terminus.[2] The choice of method will depend on the specific requirements of the analysis and the available instrumentation.

References

A Head-to-Head Comparison: m-PEG4-propargyl and Alternative Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linkage of molecules to biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. The choice of conjugation chemistry dictates not only the efficiency of the reaction but also the stability and functionality of the final bioconjugate. This guide provides an objective comparison of m-PEG4-propargyl, which utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry," against other prevalent bioconjugation methods, including N-hydroxysuccinimide (NHS) ester chemistry, maleimide (B117702) chemistry, and reductive amination.

This compound , a heterobifunctional linker, features a terminal alkyne group that specifically reacts with an azide (B81097) partner via CuAAC to form a highly stable triazole linkage.[1][2][3] This bioorthogonal reaction offers high specificity and efficiency.[4][5] This guide will benchmark the performance of this click chemistry approach against chemistries that target primary amines and thiols, providing researchers, scientists, and drug development professionals with the data to make informed decisions for their specific applications.

Quantitative Performance Comparison

The selection of a bioconjugation strategy is often a trade-off between reaction speed, efficiency, and the stability of the resulting linkage. The following tables summarize key performance indicators for each chemistry based on published experimental data.

FeatureThis compound (CuAAC)NHS Ester ChemistryMaleimide ChemistryReductive Amination
Target Functional Group Azide (-N₃)Primary Amine (-NH₂)Thiol (-SH)Aldehyde/Ketone + Amine
Typical Reaction Yield >90%[6]50-80%[6]>90%[6]Variable, can be inefficient[7]
Reaction Time 1-4 hours[8][9]0.5-4 hours[10]1-2 hours[6][11]Hours to days[7]
Optimal pH Wide range (4-12)[8]7.2-8.5[10][12]6.5-7.5[13][14]~6-9[15]
Bond Formed 1,2,3-TriazoleAmideThioetherSecondary Amine
Linkage Stability Very High[6][16]High[6][17]Moderate to Low[16]High[15]
Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing AgentsKey Considerations
1,2,3-Triazole (from CuAAC) Highly Stable[16]Highly Stable[16]Highly Stable[16]Considered one of the most stable bioorthogonal linkages.[16]
Amide (from NHS Ester) Highly Stable[16][17]Generally Stable[16]Highly Stable[16]Susceptible to cleavage by specific proteases.[16]
Thioether (from Maleimide) StableProne to Thiol Exchange[16]StableCan undergo retro-Michael reaction, leading to payload loss.[16][18]
Secondary Amine (from Reductive Amination) Highly Stable[15]Generally StableHighly StableA very stable C-N bond is formed.

Reaction Mechanisms and Workflows

Understanding the underlying chemical reactions and experimental workflows is crucial for successful bioconjugation.

This compound (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This "click chemistry" reaction involves the copper(I)-catalyzed reaction between the terminal alkyne of this compound and an azide-functionalized biomolecule to form a stable triazole ring.[8]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound (Alkyne) Triazole_Product Stable Triazole Linkage (Bioconjugate) This compound->Triazole_Product Azide_Biomolecule Azide-Biomolecule Azide_Biomolecule->Triazole_Product Cu(I) Cu(I) Cu(I)->Triazole_Product catalyzes

CuAAC Reaction Mechanism

CuAAC_Workflow Start Prepare Azide-Biomolecule and this compound Mix Combine reactants in a suitable buffer Start->Mix Add_Catalyst Add Cu(II) sulfate (B86663) and a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ Mix->Add_Catalyst Incubate Incubate at room temperature (1-4 hours) Add_Catalyst->Incubate Purify Purify the conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize the bioconjugate Purify->Analyze

CuAAC Experimental Workflow
NHS Ester Chemistry

NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[10][12]

NHS_Ester_Mechanism cluster_reactants Reactants NHS_Ester NHS Ester-functionalized molecule Amide_Product Stable Amide Linkage (Bioconjugate) NHS_Ester->Amide_Product Amine_Biomolecule Amine-Biomolecule (e.g., Protein) Amine_Biomolecule->Amide_Product NHS_byproduct NHS (byproduct) Amide_Product->NHS_byproduct releases

NHS Ester Reaction Mechanism

NHS_Ester_Workflow Start Prepare Amine-Biomolecule in amine-free buffer (pH 7.2-8.5) Dissolve_NHS Dissolve NHS ester in organic solvent (e.g., DMSO, DMF) Start->Dissolve_NHS Mix Add NHS ester solution to the biomolecule solution Dissolve_NHS->Mix Incubate Incubate at room temperature or 4°C (0.5-4 hours) Mix->Incubate Quench Quench reaction with amine-containing buffer (e.g., Tris) Incubate->Quench Purify Purify the conjugate (e.g., Desalting, Dialysis) Quench->Purify Analyze Characterize the bioconjugate Purify->Analyze

NHS Ester Experimental Workflow
Maleimide Chemistry

Maleimides react with thiol groups, predominantly from cysteine residues, via a Michael addition reaction to form a thioether bond.[13][19][20]

Maleimide_Mechanism cluster_reactants Reactants Maleimide Maleimide-functionalized molecule Thioether_Product Thioether Linkage (Bioconjugate) Maleimide->Thioether_Product Thiol_Biomolecule Thiol-Biomolecule (e.g., Protein with Cysteine) Thiol_Biomolecule->Thioether_Product

Maleimide Reaction Mechanism

Maleimide_Workflow Start Prepare Thiol-Biomolecule in degassed buffer (pH 6.5-7.5) Reduce Optional: Reduce disulfide bonds with TCEP Start->Reduce Dissolve_Maleimide Dissolve maleimide in organic solvent (e.g., DMSO, DMF) Reduce->Dissolve_Maleimide Mix Add maleimide solution to the biomolecule solution Dissolve_Maleimide->Mix Incubate Incubate at room temperature or 4°C (1-2 hours) Mix->Incubate Purify Purify the conjugate (e.g., Gel Filtration, HPLC) Incubate->Purify Analyze Characterize the bioconjugate Purify->Analyze

Maleimide Experimental Workflow
Reductive Amination

This method involves the reaction of a carbonyl group (aldehyde or ketone) with a primary amine to form an intermediate imine, which is then reduced to a stable secondary amine linkage.[15][21]

Reductive_Amination_Mechanism cluster_reactants Reactants Carbonyl_Biomolecule Carbonyl-Biomolecule Imine_Intermediate Imine Intermediate Carbonyl_Biomolecule->Imine_Intermediate Amine_Molecule Amine-Molecule Amine_Molecule->Imine_Intermediate Amine_Product Secondary Amine Linkage (Bioconjugate) Imine_Intermediate->Amine_Product Reducing_Agent Reducing Agent (e.g., NaCNBH₃) Reducing_Agent->Amine_Product reduces Reductive_Amination_Workflow Start Prepare biomolecule with carbonyl and amine-containing molecule Mix Combine reactants in a buffer (pH ~6-9) Start->Mix Add_Reducing_Agent Add a mild reducing agent (e.g., sodium cyanoborohydride) Mix->Add_Reducing_Agent Incubate Incubate at room temperature Add_Reducing_Agent->Incubate Purify Purify the conjugate Incubate->Purify Analyze Characterize the bioconjugate Purify->Analyze

References

The Impact of PEG Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a multi-faceted challenge where the linker component plays a pivotal role in therapeutic success. Among the linker technologies available, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the efficacy of ADCs featuring different PEG linkers, supported by experimental data, to inform the design of next-generation targeted cancer therapies.

The incorporation of PEG linkers into ADCs is a strategic approach to overcome challenges associated with hydrophobic payloads, which can otherwise lead to aggregation and rapid clearance from circulation.[1] The hydrophilic nature of PEG enhances the solubility and stability of ADCs, particularly those with hydrophobic drugs, thereby minimizing the tendency for aggregation.[2][3][4] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a prolonged plasma half-life.[4][5][6] This extended circulation time can facilitate greater accumulation of the ADC in tumor tissues, potentially enhancing its anti-tumor activity.[2][6][7] However, the selection of the optimal PEG linker is a critical balance between improving pharmacokinetic properties and maintaining potent cytotoxicity.[1][6]

Comparative Analysis of ADC Performance with Varying PEG Linker Lengths

The length of the PEG chain is a crucial and tunable parameter that significantly influences the therapeutic index of an ADC.[2][6] Preclinical studies have demonstrated a general trend where increasing PEG linker length correlates with a longer plasma half-life and, in some cases, improved in vivo efficacy.[2][8] This enhancement is often attributed to the improved pharmacokinetic profile and increased drug accumulation in the tumor.[6][7]

However, a trade-off is often observed with in vitro cytotoxicity. Longer PEG chains can sometimes lead to a decrease in potency, potentially due to steric hindrance that may impede the ADC's binding to its target antigen or the subsequent intracellular release and action of the cytotoxic payload.[6][8]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which can influence the results.[6]

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

ADC ConstructLinker TypePEG LengthTarget Cell LineIC50 (pM)Reference
ZHER2-SMCC-MMAENon-PEGylatedN/ANCI-N87Not specified, baseline[8]
ZHER2-PEG4K-MMAEPEGylated4 kDaNCI-N874.5-fold higher than non-PEGylated[8]
ZHER2-PEG10K-MMAEPEGylated10 kDaNCI-N8722-fold higher than non-PEGylated[8]
Brentuximab-MMAEVal-Cit-PABCN/AKarpas 29916[9]
Brentuximab-MMAE-CyclodextrinVal-Cit-PABC-GluHydrophilic MacrocycleKarpas 29916 - 34[9]
Brentuximab-MMAE-Crown EtherVal-Cit-PABC-GluHydrophilic MacrocycleKarpas 29916 - 34[9]

Note: A higher IC50 value indicates lower cytotoxicity.

Table 2: Pharmacokinetics of ADCs with Different PEG Linkers in Rodent Models

ADC ConstructLinker TypePEG LengthAnimal ModelHalf-life (t1/2)Reference
ZHER2-SMCC-MMAENon-PEGylatedN/ANot SpecifiedBaseline[8]
ZHER2-PEG4K-MMAEPEGylated4 kDaNot Specified2.5-fold increase vs. non-PEGylated[8]
ZHER2-PEG10K-MMAEPEGylated10 kDaNot Specified11.2-fold increase vs. non-PEGylated[8]
RS7-DL (mPEG24)Val-Lys-PAB24 unitsNot SpecifiedProlonged half-life[10]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers in Xenograft Models

ADC ConstructLinker TypePEG LengthXenograft ModelTumor Growth Inhibition (TGI)Reference
ZHER2-SMCC-MMAENon-PEGylatedN/ANCI-N87Baseline[8]
ZHER2-PEG4K-MMAEPEGylated4 kDaNCI-N87Improved vs. non-PEGylated[8]
ZHER2-PEG10K-MMAEPEGylated10 kDaNCI-N87Most ideal therapeutic ability[8]
RS7-DL (mPEG24)Val-Lys-PAB24 unitsTrop-2 expressingMaximum tumor suppression[10]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams, created using the DOT language, depict the general structure of an ADC, a typical experimental workflow, and a simplified signaling pathway.

ADC_Structure General Structure of a PEGylated ADC cluster_Antibody Monoclonal Antibody cluster_Linker PEG Linker cluster_Payload Cytotoxic Payload mAb Antibody Linker Cleavable or Non-cleavable Linker mAb->Linker PEG PEG Chain (Variable Length) Linker->PEG Payload Drug PEG->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.

Experimental_Workflow Experimental Workflow for ADC Efficacy Comparison cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation A ADC Synthesis (with different PEG linkers) B Cell Culture (Target-expressing cancer cells) A->B C Cytotoxicity Assay (IC50 determination) B->C D Xenograft Model Development C->D Select promising candidates E ADC Administration D->E F Tumor Growth Monitoring E->F G Pharmacokinetic Analysis E->G H Data Analysis & Comparison F->H Efficacy Comparison G->H

Caption: Workflow for evaluating ADCs with different PEG lengths.

Signaling_Pathway Simplified ADC Internalization and Payload Release ADC ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome (Acidic Environment) Receptor->Endosome Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC internalization and subsequent payload release leading to apoptosis.

Detailed Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate comparison of different PEGylated linkers.[5] Below are representative methodologies for key experiments cited in the literature.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with varying PEG linkers on target cancer cell lines.

Protocol Outline:

  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]

  • ADC Treatment: ADCs with different PEG linker lengths are serially diluted and added to the cells.[6]

  • Incubation: The plates are incubated for a period of 72 to 120 hours.[6]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.[6] The absorbance or luminescence is measured, and the data is used to calculate the IC50 value, which represents the concentration of ADC required to inhibit cell growth by 50%.

In Vivo Tumor Growth Inhibition Study

Objective: To compare the anti-tumor efficacy of ADCs with different PEG linkers in a xenograft mouse model.[11]

Protocol Outline:

  • Cell Line and Xenograft Model Establishment: A human cancer cell line expressing the target antigen is cultured.[11] These cells are then implanted subcutaneously into the flank of immunodeficient mice. Tumor growth is monitored until the tumors reach a predetermined size (e.g., 100-200 mm³).[11]

  • ADC Administration: Mice are randomized into treatment groups (e.g., ADC with short PEG linker, ADC with long PEG linker, vehicle control).[11] A single intravenous dose of the respective ADC is administered at a specified concentration.[11]

  • Tumor Growth Monitoring: Tumor volume is measured using calipers at regular intervals (e.g., twice a week).[11]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.[11] Statistical analysis is performed to determine the significance of the observed differences in efficacy.

Conclusion

The incorporation of PEG linkers is a powerful strategy for enhancing the therapeutic potential of ADCs.[4] By modulating the length and structure of the PEG chain, researchers can significantly improve the pharmacokinetic profile, leading to enhanced in vivo efficacy. While a longer PEG chain may sometimes result in a modest decrease in in vitro potency, the overall benefit in terms of improved drug delivery to the tumor and a wider therapeutic index is often substantial.[4][8] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[2]

References

Safety Operating Guide

Proper Disposal of m-PEG4-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of m-PEG4-propargyl. Adherence to these procedures is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the environment. This guide offers a step-by-step operational plan for the handling and disposal of this compound and associated waste materials.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from the terminal propargyl group. While the polyethylene (B3416737) glycol (PEG) portion of the molecule is generally considered to have low toxicity, terminal alkynes can be flammable and may form explosive metal acetylides, particularly with heavy metals.[1] Therefore, it is imperative to handle this compound as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield.Protects eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact with the chemical.
Body Protection A flame-retardant lab coat.Protects skin and clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood.Minimizes inhalation exposure.

Immediate Safety and Spill Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1] Do not use combustible materials like paper towels to clean up the spill.[2]

  • Major Spills: For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure safety. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

Experimental Protocol for Waste Handling:

  • Waste Classification: Treat all waste containing this compound as hazardous chemical waste. This includes the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and weighing papers).[2]

  • Waste Segregation:

    • Collect waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]

    • Crucially, do not mix this waste with other incompatible waste streams , such as strong oxidizing agents, acids, or bases, to prevent violent reactions.[2]

  • Container Management:

    • Solid Waste: Place all contaminated solid materials directly into a designated solid hazardous waste container.[3]

    • Liquid Waste: Carefully pour all liquid waste into a designated liquid hazardous waste container using a funnel to prevent spills.[3]

    • Sharps Waste: Dispose of all contaminated sharps immediately into a designated, puncture-proof sharps container labeled as hazardous waste.[3]

    • Container Labeling: Before adding any waste, properly label the designated waste containers. The label must include the full chemical name ("this compound Waste"), all constituents and their approximate concentrations, and the date waste accumulation started.[2]

    • Container Sealing: Keep all waste containers securely closed except when adding waste.[3]

  • Storage: Store filled or partially filled waste containers in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible chemicals.[3]

  • Final Disposal:

    • Once a waste container is full, or if waste generation is complete, arrange for disposal through a licensed hazardous waste disposal contractor.[1]

    • Adhere to all local, state, and federal regulations regarding chemical waste disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Generation of This compound Waste B Hazardous Waste? A->B C Segregate Waste (Solid, Liquid, Sharps) B->C Yes D Label Container (Contents & Date) C->D E Store in Satellite Accumulation Area D->E F Arrange Pickup by Licensed Contractor E->F G Proper Disposal F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling m-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG4-propargyl was not located. The following guidance is based on the safety data of structurally similar PEGylated and propargyl-containing compounds. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult the supplier for a specific SDS if available.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Hazard Identification and Risk Assessment

The primary hazards associated with compounds like this compound stem from the propargyl group, which is a terminal alkyne. While the polyethylene (B3416737) glycol (PEG) portion of the molecule is generally considered to have low toxicity, terminal alkynes can be flammable and may form explosive metal acetylides, particularly with heavy metals.[1][2] Some propargyl compounds are also classified as skin and eye irritants.[2]

Potential Hazards:

  • Flammability: The propargyl group can be flammable.[2][3]

  • Explosive Acetylide Formation: May form explosive metal acetylides with heavy metals such as silver, copper, and mercury.[1]

  • Skin and Eye Irritation: May cause irritation upon contact.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/FaceSafety glasses with side shields or chemical splash goggles.A face shield may be required for larger quantities or when there is a significant splash hazard. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
HandsChemical-resistant gloves.Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[2] For tasks with a higher risk of splash, consider double gloving.[3]
BodyLaboratory coat.A flame-resistant lab coat should be worn and kept buttoned.[1] For larger quantities or increased risk, a chemical-resistant apron or coveralls may be necessary.[1]
RespiratoryNot generally required.Use in a well-ventilated area.[2] If procedures may generate aerosols or dust, use a chemical fume hood.[4]
Operational Plan: Handling and Experimental Protocols

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate aerosols or dust, use a chemical fume hood.[4]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

Handling Procedures:

  • Preparation and Weighing: Before handling, ensure all necessary PPE is correctly worn. Conduct all weighing and handling of the compound within a chemical fume hood.[3] Use dedicated spatulas and weighing containers.

  • Dissolution: this compound is soluble in DMSO.[5] When dissolving, add the solvent slowly to the compound to avoid splashing.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Reaction and Incubation: All reactions should be set up within the chemical fume hood.[3] Ensure reaction vessels are properly sealed and labeled. If heating is required, use a controlled heating mantle or block; avoid open flames.[3]

  • Post-Reaction Work-up and Purification: Handle all post-reaction mixtures and purification steps within the fume hood.[3]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]

  • Many similar compounds are stored at -20°C.[1][5]

  • Store away from incompatible materials, such as strong oxidizing agents and heavy metal salts.[1]

Spill and Disposal Plan

Proper management of spills and waste is critical for safety and environmental protection.

Spill Cleanup:

  • Minor Spills: In the case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Major Spills: For a large spill, evacuate the area and contact your institution's environmental health and safety department.[1]

Disposal Plan:

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1][2] Do not mix this waste with other incompatible waste streams.[1]

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips and gloves, should be disposed of as solid chemical waste.[6]

  • Disposal Method: All chemical waste should be disposed of through a licensed hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations regarding chemical waste disposal.[1]

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Procedure cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_purify Purify Product handle_react->post_purify disp_collect Collect Waste in Labeled Container handle_react->disp_collect post_store Store Product at -20°C post_purify->post_store post_store->disp_collect disp_dispose Dispose via Licensed Contractor disp_collect->disp_dispose

Caption: Logical workflow for handling this compound from receipt to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.